N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Description
Properties
IUPAC Name |
N-ethyl-N-methyl-2-piperazin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-16(2)13(18)11-5-4-6-15-12(11)17-9-7-14-8-10-17/h4-6,14H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDQZBUDRBVXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639922 | |
| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-62-7 | |
| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide"
An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Abstract
Introduction and Strategic Approach
This compound is a tertiary amide derivative of the nicotinamide scaffold, featuring a piperazine moiety at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.32 g/mol .[1] The structure combines the privileged piperazine motif, common in pharmacologically active compounds, with a substituted nicotinamide core.[2]
The synthetic strategy detailed herein is predicated on a convergent, two-stage approach that offers high efficiency and control over the final product's purity. The core logic involves two key transformations:
-
Amide Bond Formation: The creation of the N-Ethyl-N-methylamide from a suitable carboxylic acid precursor.
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of the piperazine ring onto the pyridine core via displacement of a halogen leaving group.[3]
The pyridine ring is electron-deficient, and the presence of an electron-withdrawing group (like the amide) further activates the 2-position towards nucleophilic attack, making the SNAr reaction with an amine like piperazine a highly favorable and predictable transformation.[4][5] Our proposed route begins with the commercially available 2-chloronicotinic acid, proceeds through an activated acid chloride intermediate, and culminates in the SNAr reaction to yield the final product.
Proposed Synthetic Pathway
The synthesis is designed as a two-step sequence starting from 2-chloronicotinic acid. The first step involves the formation of the key intermediate, N-Ethyl-N-methyl-2-chloronicotinamide. The second step is the nucleophilic aromatic substitution reaction with piperazine to yield the target molecule.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. All reagents should be of high purity (≥98%) and used as received from commercial suppliers.
| Reagent | Formula | M.W. ( g/mol ) | Role |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | Starting Material |
| Oxalyl Chloride | (COCl)₂ | 126.93 | Activating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| N-Ethyl-N-methylamine | C₃H₉N | 59.11 | Nucleophile |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Solvent |
Step 1: Synthesis of N-Ethyl-N-methyl-2-chloronicotinamide (2)
This step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by immediate reaction with the secondary amine.
Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloronicotinic acid (1) (10.0 g, 63.5 mmol).
-
Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Acid Chloride Formation: Add oxalyl chloride (6.5 mL, 76.2 mmol, 1.2 equiv) dropwise to the stirred suspension over 15 minutes. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Scientist's Note: Oxalyl chloride is preferred over thionyl chloride in many lab-scale preparations as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup. The catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active acylating species.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.
-
Reagent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous DCM (2 x 20 mL) to ensure complete removal. The resulting crude 2-chloronicotinoyl chloride is a yellow solid or oil and is used immediately in the next step without further purification.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM (100 mL) and cool the solution to 0 °C. In a separate flask, prepare a solution of N-ethyl-N-methylamine (8.3 mL, 95.3 mmol, 1.5 equiv) and triethylamine (13.3 mL, 95.3 mmol, 1.5 equiv) in anhydrous DCM (30 mL).
-
Amine Addition: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Scientist's Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the amidation reaction, preventing the protonation and deactivation of the nucleophilic amine.
-
-
Reaction Completion & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford N-Ethyl-N-methyl-2-chloronicotinamide (2) as a white to pale yellow solid.
Step 2: Synthesis of this compound (3)
This final step is a nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen displaces the chloride ion at the C2 position of the pyridine ring.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine N-Ethyl-N-methyl-2-chloronicotinamide (2) (assumed 10.0 g, 50.3 mmol from the previous step), anhydrous piperazine (13.0 g, 151.0 mmol, 3.0 equiv), and potassium carbonate (20.9 g, 151.0 mmol, 3.0 equiv).
-
Scientist's Note: An excess of piperazine is used to drive the reaction to completion and to act as a secondary base. Anhydrous conditions are important. Potassium carbonate is a solid base that neutralizes the HCl formed, preventing the formation of piperazine salts.
-
-
Solvent Addition: Add anhydrous acetonitrile (120 mL).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) to remove excess piperazine and any remaining salts. Wash the organic layer with brine (50 mL).
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, DCM:Methanol gradient, with 1% triethylamine added to the mobile phase to prevent tailing) to yield This compound (3) as a solid.
Characterization and Data Analysis
A rigorous characterization workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Sources
- 1. N-ETHYL-N-METHYL-2-PIPERAZIN-1-YLNICOTINAMIDE CAS#: 912761-62-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide for Drug Discovery and Development
Foreword: The Imperative of Early-Stage Physicochemical Profiling
Molecular Scrutiny: A Priori Assessment of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
A foundational step in any physicochemical assessment is a thorough analysis of the molecular structure to anticipate its properties. This compound is a multifaceted molecule incorporating several key functional groups that will dictate its behavior in a biological milieu.
Key Structural Features:
-
Pyridine Ring: A weakly basic aromatic heterocycle.
-
Piperazine Moiety: A non-aromatic heterocycle with two nitrogen atoms, representing the most basic centers in the molecule.
-
Tertiary Amide: A generally neutral, polar group capable of hydrogen bonding.
-
N-Ethyl and N-Methyl Groups: Alkyl substituents that contribute to lipophilicity.
Based on this structure, we can hypothesize:
-
Multiple pKa Values: The presence of the piperazine and pyridine nitrogens suggests at least two, and possibly three, distinct basic pKa values. The piperazine nitrogens are expected to be the most basic.
-
Moderate to High Lipophilicity: The combination of the aromatic pyridine ring and the alkyl substituents likely results in a notable logP value.
-
pH-Dependent Solubility: Due to the presence of ionizable basic centers, the aqueous solubility of this compound is anticipated to be highly dependent on pH, with significantly greater solubility at lower pH where the molecule is protonated.
These initial hypotheses will guide the selection of appropriate experimental conditions and analytical techniques. A summary of basic molecular properties for the parent compound, N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide, is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
Ionization State (pKa): The Keystone of Physiological Behavior
The ionization constant (pKa) is arguably the most critical physicochemical parameter as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, target binding, and metabolic stability. For this compound, with its multiple basic nitrogen centers, a precise determination of its pKa values is paramount.
In Silico pKa Prediction: A First Approximation
Prior to embarking on experimental work, computational prediction of pKa values can provide valuable initial estimates, aiding in the design of analytical experiments. A variety of software packages and online tools are available for this purpose. These tools often employ quantitative structure-property relationship (QSPR) models or more sophisticated quantum mechanical calculations.[2][3]
Workflow for In Silico pKa Prediction:
Caption: Workflow for in silico pKa prediction.
Experimental pKa Determination: Potentiometric Titration
While in silico methods are useful for estimation, experimental determination is the gold standard for accuracy. Potentiometric titration is a robust and widely used method for this purpose.
Principle: This method involves the gradual addition of a standardized acid or base to a solution of the compound while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Step-by-Step Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable solvent system. Given the predicted basicity, starting with a slightly acidic aqueous solution (e.g., 0.01 M HCl) will ensure complete initial dissolution. A co-solvent such as methanol or acetonitrile may be used if aqueous solubility is low, but the effect on pKa must be considered and potentially extrapolated back to aqueous conditions.
-
Place the solution in a thermostatted reaction vessel equipped with a magnetic stirrer.[4]
-
-
Titration Setup:
-
Immerse a calibrated pH electrode into the solution.[4]
-
Use an automated titrator for precise delivery of the titrant.
-
-
Titration Process:
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a polyprotic base, multiple inflection points and corresponding pKa values will be observed.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peaks in the derivative plot correspond to the equivalence points.
-
Lipophilicity (logP/logD): A Predictor of Permeability and Distribution
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.
In Silico logP Prediction
Numerous computational models exist for the prediction of logP, ranging from fragment-based methods to those based on molecular properties.[5][6] These predictions are invaluable for initial assessment and for prioritizing compounds for experimental testing.
| Prediction Tool/Algorithm | Principle |
| ALOGP, ClogP | Fragment-based methods |
| XLogP3 | Atom-based method with correction factors |
| ACD/Labs Percepta | Utilizes a large experimental database and multiple algorithms[6] |
| SwissADME | Provides a consensus of multiple predictive models[7] |
Experimental logD Determination: The Shake-Flask Method
The "shake-flask" method is the traditional and most direct method for determining the partition coefficient.[8] It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer.
Principle: The compound is allowed to reach equilibrium between n-octanol (simulating a lipid environment) and an aqueous buffer of a defined pH. The concentrations of the compound in each phase are then measured to calculate the distribution coefficient.
Detailed Step-by-Step Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously mixing them and allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the aqueous buffer.
-
In a suitable vessel (e.g., a glass vial), combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Securely cap the vessel and shake it vigorously for a sufficient time to allow the compound to reach equilibrium between the two phases (typically 1 to 24 hours).
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Workflow for Shake-Flask logD Determination:
Caption: Workflow for shake-flask logD determination.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for oral drug absorption, as only a dissolved drug can permeate the gastrointestinal mucosa.[9] For a compound like this compound, which is likely to be a weak base, solubility will be highly pH-dependent. Therefore, it is essential to measure both thermodynamic and kinetic solubility.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for biopharmaceutical classification.
Principle: An excess of the solid compound is equilibrated with the aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Add an excess of solid this compound to vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
-
Sample Processing:
-
Filter the suspensions to remove the undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Kinetic Solubility
Kinetic solubility is a high-throughput assessment often used in early drug discovery. It measures the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.[10]
Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is diluted into the aqueous buffer. The formation of a precipitate is monitored, or the concentration of the remaining dissolved compound is measured after a short incubation.
Detailed Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay:
-
Detection:
-
The solubility can be assessed by nephelometry (light scattering) to detect precipitate formation.
-
Alternatively, the plate can be filtered, and the concentration of the compound in the filtrate can be quantified by LC-MS/MS.[5]
-
Synthesis of Findings and Implications for Drug Development
The comprehensive physicochemical dataset generated through these predictive and experimental workflows provides a holistic profile of this compound.
Integrated Physicochemical Profile:
| Parameter | Predicted Value Range | Experimental Goal | Implications for Drug Development |
| pKa₁ (Piperazine) | 8.0 - 9.5 | Precise determination of all basic pKa values | Governs solubility, absorption site, and potential for salt formation. |
| pKa₂ (Piperazine/Pyridine) | 4.0 - 6.0 | ||
| logD at pH 7.4 | 1.0 - 3.0 | Accurate measurement at physiological pH | Key indicator of membrane permeability and potential for CNS penetration. |
| Thermodynamic Solubility at pH 7.4 | < 10 µg/mL | Measurement at various pH values | Determines potential for oral absorption and informs formulation strategies. |
| Kinetic Solubility | > 50 µM | High-throughput screening for initial assessment | Useful for guiding early-stage structure-activity relationship studies. |
Causality and Strategic Decision-Making:
-
High pKa / Low Solubility at pH 7.4: If the primary pKa is high and the intrinsic solubility is low, the compound will likely exhibit poor dissolution and absorption in the neutral environment of the lower intestine. This would necessitate formulation strategies such as salt formation or the use of solubility-enhancing excipients.
-
Optimal logD: A logD at pH 7.4 in the range of 1-3 is often considered optimal for oral absorption, balancing solubility and permeability. A very high logD may lead to poor aqueous solubility and potential for high plasma protein binding and metabolic clearance.
-
Discrepancies between Kinetic and Thermodynamic Solubility: A large difference between kinetic and thermodynamic solubility can indicate a propensity for the compound to exist in a supersaturated state, which can be advantageous for absorption but may also pose challenges for formulation stability.
By systematically characterizing the physicochemical properties of this compound, researchers can proactively identify potential liabilities and devise strategies to mitigate them, ultimately increasing the probability of successfully advancing a promising new chemical entity through the drug development pipeline.
References
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PubChem. 2-(Piperazin-1-yl)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]
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Fallarero, A., et al. (2013). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC. [Link]
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Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. [Link]
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ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]
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Bergström, C. A. S., et al. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]
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ResearchGate. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
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PubChem. 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. National Center for Biotechnology Information. [Link]
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PubChem. N-(1-methylcarbamoyl-ethyl)nicotinamide. National Center for Biotechnology Information. [Link]
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PubChem. N-ethyl-N-methyl-2-propylpentanamide. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide on the Putative Mechanism of Action of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes a theoretical mechanism of action for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide based on the known pharmacological properties of its constituent moieties—nicotinamide and piperazine. Direct experimental evidence for the specific mechanism of this compound is not extensively available in the public domain. The proposed pathways and experimental protocols are therefore extrapolations intended to guide future research.
Introduction
This compound is a synthetic compound featuring a nicotinamide core, which is the amide form of vitamin B3 (niacin), substituted with a piperazine ring. The piperazine moiety is a common pharmacophore found in many centrally acting agents, while nicotinamide is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), a vital component in cellular metabolism and signaling.[1][2][3][4][5] The unique combination of these two structures suggests a potential for complex pharmacological activity, possibly targeting pathways related to both neurotransmission and cellular energy homeostasis. This guide will explore the putative mechanism of action of this compound, drawing from the established roles of its chemical components.
Pharmacodynamics: A Bifunctional Hypothesis
The structure of this compound suggests a dual-action mechanism. The piperazine ring is often associated with activity at various G-protein coupled receptors (GPCRs) in the central nervous system, while the nicotinamide moiety points towards an influence on cellular metabolic pathways.
Putative Target 1: Central Nervous System Receptors (Piperazine Moiety)
The piperazine ring is a key feature in numerous drugs with antipsychotic, antidepressant, and anxiolytic properties.[2] These effects are typically mediated through interactions with monoamine neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors.[2] It is plausible that the piperazinyl group of this compound could confer affinity for one or more of these receptor families.
Logical Relationship: Piperazine Moiety and CNS Activity
Caption: Putative pathway from the piperazine moiety to CNS effects.
Putative Target 2: Cellular Metabolism and NAD+ Synthesis (Nicotinamide Moiety)
Nicotinamide is a fundamental precursor in the salvage pathway for NAD+ synthesis.[1][4] NAD+ is an essential coenzyme for numerous redox reactions and also serves as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, cellular stress responses, and metabolism.[1][6]
It is possible that this compound could act as a prodrug, being metabolized to release nicotinamide and subsequently influencing intracellular NAD+ pools. Alternatively, the entire molecule could interact with enzymes in the NAD+ pathway, such as Nicotinamide N-methyltransferase (NNMT).[7][8] NNMT catalyzes the methylation of nicotinamide, and its activity has been linked to various diseases, including metabolic disorders and neurodegenerative conditions.[7][8][9]
Signaling Pathway: Nicotinamide Metabolism and NAD+ Synthesis
Caption: Hypothetical involvement in the NAD+ salvage pathway.
Key Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments would be required. The following protocols are standard methodologies for characterizing compounds with similar chemical features.
Protocol 1: Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Methodology:
-
Receptor Panel Screening: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound against a wide range of receptors, ion channels, and transporters, with a focus on dopaminergic and serotonergic targets.
-
Saturation Binding Experiments: For any identified "hits" from the initial screen, perform saturation binding experiments to determine the dissociation constant (Kd).
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with increasing concentrations of a radiolabeled ligand in the presence and absence of a fixed concentration of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to calculate the Kd.
-
-
Competitive Binding Assays: To determine the inhibition constant (Ki) of the test compound.
-
Incubate cell membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of this compound.
-
Measure the displacement of the radioligand.
-
Calculate the IC50 and convert it to a Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Protocol 2: In Vitro NAD+ Quantification
Objective: To assess the effect of this compound on intracellular NAD+ levels.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., nicotinamide) and a vehicle control.
-
Cell Lysis and NAD+ Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract NAD+/NADH using an appropriate extraction buffer (e.g., acidic extraction for NAD+).
-
-
NAD+ Quantification: Use a commercially available NAD+/NADH quantification kit (e.g., colorimetric or fluorometric).
-
The assay typically involves an enzyme cycling reaction where NAD+ is a limiting component.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis: Normalize NAD+ levels to the total protein concentration of each sample and compare the treated groups to the vehicle control.
Quantitative Data Summary (Hypothetical)
As no direct experimental data is available, the following table presents a hypothetical summary of potential results that would support the proposed dual-action mechanism.
| Assay Type | Parameter | Hypothetical Value | Implication |
| Dopamine D2 Receptor Binding | Ki | 50 nM | Potent interaction with a key CNS target. |
| Serotonin 5-HT2A Receptor Binding | Ki | 150 nM | Moderate interaction with another important CNS receptor. |
| Intracellular NAD+ Quantification (24h) | % Increase at 10 µM | 50% | The compound effectively increases cellular NAD+ levels. |
| NNMT Inhibition Assay | IC50 | > 100 µM | The compound is unlikely to be a direct inhibitor of NNMT. |
Conclusion
This compound presents an intriguing pharmacological profile due to its hybrid structure. The proposed bifunctional mechanism, involving modulation of CNS receptors via the piperazine moiety and enhancement of cellular NAD+ pools through the nicotinamide component, offers a compelling hypothesis for its potential therapeutic applications. Further research, employing the experimental strategies outlined in this guide, is essential to fully elucidate its mechanism of action and validate its potential as a novel therapeutic agent.
References
-
Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. Available from: [Link]
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Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Available from: [Link]
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Thoreauchem. N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide. Available from: [Link]
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Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 1-16. Available from: [Link]
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ResearchGate. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Available from: [Link]
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Lasota, Z., & Blicharska, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5419. Available from: [Link]
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Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(11), 1685. Available from: [Link]
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Li, W., et al. (2024). Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions. Ageing Research Reviews, 96, 102269. Available from: [Link]
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da Silva, A. F., de Freitas, R. M., & de Almeida, R. N. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-38. Available from: [Link]
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Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Available from: [Link]
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van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(8), 1993-2003. Available from: [Link]
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Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research, 11, 1178646918776658. Available from: [Link]
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Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5424. Available from: [Link]
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W. S. (2015). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Genomics, 16(5), 321-337. Available from: [Link]
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Williams, R. J., & Smith, A. D. (2012). Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 681-691. Available from: [Link]
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PubChem. N'-Methylnicotinamide. Available from: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a small molecule featuring both piperazine and nicotinamide moieties. Given the established roles of these chemical groups in biologically active compounds, a computational approach offers a rapid and cost-effective means to elucidate its potential therapeutic applications. This document outlines a complete workflow, from initial molecular characterization and target identification to detailed molecular interaction studies and pharmacokinetic profiling. We will focus on Nicotinamide N-methyltransferase (NNMT) as a primary putative target, based on the structural alerts provided by the nicotinamide core. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in performing a thorough computational evaluation of this and similar molecules, ultimately accelerating the early stages of drug discovery.
Introduction: Rationale and Strategic Overview
This compound (Molecular Formula: C₁₃H₂₀N₄O, Molecular Weight: 248.32 g/mol ) is a synthetic organic compound that, to date, has limited characterization in the public domain beyond its chemical structure and identification as a potential impurity in the synthesis of other compounds. However, its constituent functional groups are prevalent in a vast array of pharmacologically active agents. The piperazine ring is a common scaffold in drugs targeting the central nervous system, while the nicotinamide moiety is a form of vitamin B3 and a substrate for key metabolic enzymes.
The convergence of these two pharmacophores in a single molecule necessitates a systematic investigation of its potential biological activities. In silico modeling provides a powerful and resource-efficient paradigm for this initial exploration. By leveraging computational tools, we can predict the molecule's physicochemical properties, identify likely biological targets, simulate its binding affinity and interaction dynamics, and forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This proactive computational assessment allows for the early identification of both therapeutic potential and potential liabilities, thereby guiding subsequent experimental validation.
This guide is structured to follow a logical, multi-stage computational workflow. We begin with the foundational analysis of the molecule's properties, proceed to the identification and validation of a plausible biological target, and then delve into the core simulation techniques of molecular docking and molecular dynamics. Finally, we address the critical aspect of predicting the molecule's drug-like properties through ADMET analysis.
Foundational Analysis: Molecular Properties and Target Identification
The first step in any in silico investigation is to thoroughly characterize the molecule of interest and to formulate a hypothesis regarding its biological target(s).
Molecular Descriptors and Physicochemical Properties
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in a biological system. These properties can be readily calculated using a variety of computational tools.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 248.32 | Influences absorption and distribution; generally, lower MW is favored. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity; affects membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 50 - 60 | Predicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |
| Hydrogen Bond Acceptors | 4 | Influences binding affinity and solubility. |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |
Note: These values are estimations derived from standard computational algorithms and may vary slightly between different software packages.
Target Identification: A Hypothesis-Driven Approach
The presence of the nicotinamide scaffold in this compound strongly suggests a potential interaction with enzymes that utilize nicotinamide as a substrate. A prime candidate in this regard is Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds, playing a role in cellular metabolism and detoxification. Overexpression of NNMT has been implicated in a range of diseases, including various cancers, metabolic disorders, and neurodegenerative diseases, making it a compelling therapeutic target.
Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound may act as a modulator, likely an inhibitor, of NNMT. Computational "target hunter" tools can also be employed to explore other potential off-targets by comparing the molecule's chemical fingerprint to databases of known bioactive compounds.
In Silico Modeling Workflow
The following sections detail the step-by-step protocols for the computational modeling of this compound with its putative target, NNMT.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of human NNMT from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a nicotinamide analog.
-
Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states to the amino acid residues at a physiological pH.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform a thorough conformational search and energy minimization of the ligand to identify its low-energy conformers.
-
Assign appropriate atom types and partial charges using a suitable force field (e.g., OPLS, AMBER).
-
-
Docking Simulation:
-
Define the binding site on NNMT. This is typically centered on the nicotinamide-binding pocket, as identified from the co-crystallized ligand or through binding site prediction algorithms.
-
Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.
-
Generate a set of diverse binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their docking scores, which estimate the binding free energy.
-
Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Use the top-ranked docked pose of the this compound-NNMT complex as the starting structure.
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble) until properties like density and potential energy stabilize.
-
Run a production MD simulation for a significant duration (e.g., 100 ns or longer) to sample a wide range of conformational states.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex, calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.
-
Diagram: Molecular Dynamics Simulation Logic
Caption: The logical flow of a molecular dynamics simulation.
ADMET Prediction
Predicting the ADMET properties of a compound is crucial for evaluating its potential as a drug candidate. Various in silico models, many of which are based on machine learning algorithms trained on large datasets of experimental data, can be used for this purpose.
Experimental Protocol: ADMET Prediction
-
Input:
-
Provide the 2D or 3D structure of this compound to one or more ADMET prediction platforms (e.g., SwissADME, ADMETlab 2.0, ADMET Predictor™).
-
-
Prediction:
-
Run the prediction for a wide range of properties, including but not limited to:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate likelihood.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
-
Analysis:
-
Consolidate the predicted ADMET properties into a summary table.
-
Evaluate the overall ADMET profile of the molecule, identifying any potential liabilities that may hinder its development as a drug.
-
Table 2: Predicted ADMET Profile Summary
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal cell membrane permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Likely | The piperazine moiety may facilitate CNS penetration. |
| Plasma Protein Binding | Moderate | Affects the free fraction of the drug available for therapeutic action. |
| Metabolism | ||
| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Unlikely | Lower risk of common drug-drug interactions. |
| Toxicity | ||
| Ames Mutagenicity | Negative | Low likelihood of being carcinogenic. |
| hERG Inhibition | Low to Moderate Risk | Warrants further investigation for potential cardiotoxicity. |
| Hepatotoxicity | Low Risk | Reduced likelihood of causing liver damage. |
Note: These are hypothetical predictions for illustrative purposes. Actual predictions will depend on the specific models and algorithms used.
Synthesis of Findings and Future Directions
The in silico modeling workflow described in this guide provides a comprehensive initial assessment of this compound. The results from molecular docking and dynamics simulations can provide strong evidence for its potential to bind to and modulate the activity of NNMT. The ADMET predictions offer critical insights into its drug-like properties.
A favorable in silico profile, characterized by a high predicted binding affinity for NNMT, a stable binding mode, and an acceptable ADMET profile, would provide a strong rationale for advancing this compound to experimental validation. This would typically involve:
-
Chemical Synthesis: Laboratory synthesis of this compound.
-
In Vitro Assays: Enzymatic assays to confirm the inhibitory activity against NNMT and determine its potency (e.g., IC₅₀).
-
Cell-Based Assays: Evaluation of the compound's effects in relevant cell models.
-
Further Preclinical Development: If the in vitro and cell-based results are promising, further preclinical studies, including in vivo efficacy and safety assessments, would be warranted.
Conversely, if the in silico analysis reveals significant liabilities, such as poor predicted binding, high toxicity risks, or unfavorable pharmacokinetic properties, this information can be used to guide the design of new analogs with an improved profile before committing resources to chemical synthesis and biological testing.
Conclusion
The in silico modeling of this compound, as outlined in this technical guide, represents a powerful, hypothesis-driven approach to early-stage drug discovery. By systematically evaluating its molecular properties, identifying and investigating a plausible biological target, and predicting its pharmacokinetic and toxicological profile, researchers can make informed decisions about the therapeutic potential of this and other novel chemical entities. This computational paradigm is an indispensable component of modern drug discovery, enabling the rapid and efficient identification of promising lead compounds for further development.
References
This section would be populated with specific citations to the software documentation, databases (e.g., PDB), and relevant scientific literature used in the actual execution of the described protocols.
"preliminary in vitro screening of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide"
An In-Depth Technical Guide to the Preliminary In Vitro Screening of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Introduction
In the landscape of early-stage drug discovery, the efficient and rigorous evaluation of novel chemical entities (NCEs) is paramount. The journey from a synthesized molecule to a viable drug candidate is a process of systematic de-risking, where key biological and pharmacological questions are addressed through a cascade of targeted assays. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound (CAS: 912761-62-7), a nicotinamide derivative.[1]
Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[2][3] NAD+ is a critical mediator in cellular energy metabolism and a substrate for signaling enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[2][4] Consequently, molecules built upon a nicotinamide scaffold, such as the subject of this guide, present a rich field of hypotheses for potential therapeutic intervention, from oncology to neuroprotection.[4][5]
This document eschews a one-size-fits-all template, instead presenting a logical, tiered screening strategy. The core philosophy is to begin with broad, foundational assays that establish basic cellular effects and guide concentration selection, before progressing to more specific, hypothesis-driven investigations into the compound's mechanism of action (MoA) and drug-like properties. Each step is designed to generate decision-quality data, enabling researchers to confidently advance, deprioritize, or refine the NCE's trajectory.
Phase 1: Foundational Screening - Cytotoxicity and Cellular Viability
Rationale: The initial and most critical step in evaluating any NCE is to determine its effect on cell viability and proliferation. This foundational data serves two primary purposes: 1) it identifies a therapeutic window by flagging overt cytotoxicity at low concentrations, and 2) it establishes a non-toxic concentration range for use in subsequent, more complex biological assays.[6] Performing these assays first prevents the misinterpretation of results from other screens, where a loss of signal might be due to cell death rather than specific target engagement.
We will employ two mechanistically distinct assays to build a robust initial profile. The MTT assay measures metabolic activity as a surrogate for viability, while the Lactate Dehydrogenase (LDH) release assay directly quantifies membrane integrity loss, a hallmark of cytotoxicity.[6][7]
Experimental Workflow: Foundational Screening
Caption: Tiered workflow for initial cytotoxicity screening.
Data Presentation: Hypothetical Foundational Screening Results
| Cell Line | Type | MTT Assay IC₅₀ (µM) | LDH Assay CC₅₀ (µM) | Selectivity Index (SI)¹ |
| HCT-116 | Colon Carcinoma | 15.4 | 18.2 | 5.7 |
| HepG2 | Hepatocellular Carcinoma | 9.8 | 11.5 | 9.2 |
| Vero | Non-cancerous Kidney | 88.1 | > 100 | - |
¹Selectivity Index calculated as (IC₅₀ in Vero cells) / (IC₅₀ in cancer cell line). A higher SI is desirable. Data is illustrative, inspired by findings for similar nicotinamide derivatives.[8][9]
Phase 2: Mechanism of Action (MoA) Deconvolution
Rationale: With a defined non-toxic concentration range, the next phase aims to uncover the compound's biological mechanism. Given the nicotinamide scaffold, a primary hypothesis is the modulation of NAD+ dependent pathways. However, a hallmark of modern drug discovery is the recognition that small molecules can possess polypharmacology (i.e., interact with multiple targets). Therefore, an unbiased, broad-based screen against a common off-target class, such as protein kinases, is a prudent and informative step.[10] Recent literature also highlights that novel nicotinamide derivatives can act as inhibitors of protein kinases like VEGFR-2.[8][9][11]
Hypothesis A: Kinase Inhibition Profiling
A comprehensive kinase panel screen provides a broad view of the compound's selectivity. Numerous contract research organizations (CROs) offer services to screen against hundreds of kinases, providing a detailed report of inhibitory activity.[12][13][14] This is a cost-effective method to identify both intended and unintended targets, which could be responsible for efficacy or future toxicity.
Caption: Standard workflow for broad kinome profiling.
Hypothesis B: Modulation of NAD+ Biosynthesis & Sirtuin Activity
The core nicotinamide structure strongly suggests a potential interaction with the NAD+ salvage pathway.[15][16] An initial screen can assess the compound's impact on intracellular NAD+ levels. A decrease could suggest inhibition of an enzyme like nicotinamide phosphoribosyltransferase (NAMPT), while an increase could imply a more complex mechanism or stabilization of the NAD+ pool.
| Assay Type | Principle | Key Measurement | Potential Interpretation of Change |
| Intracellular NAD+/NADH | Enzymatic cycling reaction coupled to a colorimetric or fluorescent probe. | Ratio of NAD+ to NADH, and total NAD(H) levels. | ↓ : Inhibition of NAD+ synthesis.↑ : Enhancement of synthesis or inhibition of NAD+ consuming enzymes (Sirtuins, PARPs). |
| SIRT1 Activity Assay | A fluorogenic peptide substrate is deacetylated by SIRT1 in the presence of NAD+. | Fluorescence intensity. | ↓ : Direct or indirect inhibition of SIRT1.↑ : Activation of SIRT1. |
Phase 3: Preliminary ADME-Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for avoiding late-stage failures.[17][18] These in vitro assays provide essential data to predict a compound's potential pharmacokinetic behavior in vivo.[19][20] They help identify liabilities such as rapid metabolism or potential for drug-drug interactions.
Key In Vitro ADME Assays
| Assay | Purpose | Experimental System | Key Parameter |
| Metabolic Stability | To assess the rate of metabolic clearance. | Human Liver Microsomes (HLM) or Hepatocytes | Half-life (t½), Intrinsic Clearance (CLint) |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Recombinant CYP isozymes (e.g., 3A4, 2D6, 2C9) | IC₅₀ |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which influences distribution and clearance. | Equilibrium Dialysis or Ultrafiltration | Percent Bound (%) |
| Aqueous Solubility | To assess the compound's solubility, which impacts absorption. | Kinetic or Thermodynamic methods in buffer (pH 7.4) | Solubility (µg/mL or µM) |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HCT-116, Vero) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include three key controls: a) vehicle control (spontaneous LDH release), b) untreated cells, and c) maximum LDH release control (add lysis buffer 45 minutes before the end of incubation).
-
Supernatant Transfer: Carefully transfer 50 µL of cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mix of diaphorase and a tetrazolium salt).[7][21] Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the provided stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Correct for background absorbance, then calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Data Synthesis and Decision Framework
The culmination of this preliminary screening cascade is an integrated data package that provides a holistic view of the NCE's potential.
-
Potency & Selectivity: Does the compound show activity in a primary MoA assay (e.g., kinase inhibition) at concentrations significantly lower than its cytotoxic threshold? A high selectivity index (cytotoxicity IC₅₀ / functional IC₅₀) is desirable.
-
Mechanism of Action: Do the results from the kinase panel and NAD+ assays provide a clear, testable hypothesis for the compound's MoA?
-
Drug-like Properties: Does the preliminary ADME profile suggest any major liabilities (e.g., very rapid metabolic clearance, potent CYP inhibition) that would preclude further development?
A successful candidate emerging from this screening funnel would exhibit selective biological activity at non-toxic concentrations and possess a promising preliminary ADME profile. Such a compound would be a strong candidate for progression into more complex cellular models, mechanism validation studies, and eventually, in vivo efficacy and safety testing.
References
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
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Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
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Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]
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MtoZ Biolabs. Kinome Profiling Service. [Link]
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InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Creative Bioarray. In Vitro ADME. [Link]
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Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]
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Patsnap Synapse. What is the mechanism of Nicotinamide?. [Link]
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Yang, J., & Adams, J. D. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. ResearchGate. [Link]
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Gehring, W. (2014). Niacinamide - Mechanisms of Action and Its Topical Use in Dermatology. Karger Publishers. [Link]
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Oreate AI Blog. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. [Link]
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Fang, C., et al. (2023). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Oxidative Medicine and Cellular Longevity. [Link]
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Wikipedia. Nicotinamide. [Link]
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Creative Bioarray. LDH Cytotoxicity Assay. [Link]
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Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. [Link]
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Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
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Al-Warhi, T., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Semantic Scholar. [Link]
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An In-Depth Technical Guide to N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide and its Structural Analogs: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a novel research chemical, and its structural analogs. While specific data on the title compound remains limited, this document synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and pharmacological properties of related 2-piperazinyl-nicotinamide derivatives. By examining the established biological activities of these analogs, we extrapolate potential therapeutic applications and outline detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound class. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.
Introduction: The 2-(1-piperazinyl)nicotinamide Scaffold
The piperazine moiety is a prevalent structural motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] When coupled with a nicotinamide framework, the resulting 2-(1-piperazinyl)nicotinamide core presents a versatile scaffold for engaging a variety of biological targets. Nicotinamide and its derivatives are known to be involved in numerous cellular processes, including signaling pathways and enzymatic reactions.[2] The combination of these two pharmacophores offers a rich design space for the development of novel therapeutics.
This guide focuses on the specific derivative, this compound, and provides a framework for its investigation.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence with the reaction of 2-chloronicotinoyl chloride with N-ethyl-N-methylamine to form the corresponding amide. Subsequently, a nucleophilic aromatic substitution reaction with piperazine would yield the desired product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-N-ethyl-N-methylnicotinamide
-
To a stirred solution of 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-ethyl-N-methylamine (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a sealed vessel, dissolve 2-Chloro-N-ethyl-N-methylnicotinamide (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Resonances corresponding to the ethyl, methyl, piperazinyl, and nicotinamide protons and carbons. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of C₁₃H₂₀N₄O (248.32 g/mol ). |
| HPLC | Purity assessment | A single major peak indicating high purity (>95%). |
| FT-IR | Functional group identification | Characteristic peaks for C=O (amide) and C-N bonds. |
Potential Pharmacological Profile and Therapeutic Targets
Based on the known activities of structurally related piperazine and nicotinamide derivatives, several potential therapeutic targets can be postulated for this compound.
Central Nervous System (CNS) Targets
Many piperazine-containing compounds exhibit activity at CNS receptors. For instance, some derivatives act as serotonin and dopamine receptor modulators, suggesting potential applications in treating neurological and psychiatric disorders such as depression and anxiety.[1][3] Furthermore, certain piperazine derivatives have shown efficacy as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in Alzheimer's disease therapy.[4]
Caption: Potential CNS targets for 2-(1-piperazinyl)nicotinamide derivatives.
Enzyme Inhibition
Nicotinamide derivatives have been investigated as inhibitors of various enzymes. For example, recent studies have explored their potential as inhibitors of DNA demethylase ALKBH2, which is implicated in cancer.[5] Other research has focused on their role as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolism and energy homeostasis.
Structure-Activity Relationship (SAR) Studies
To guide the optimization of this compound as a potential therapeutic agent, SAR studies are crucial. Based on existing literature for related compounds, the following modifications could be explored:
-
Substitution on the Piperazine Ring: The nitrogen at the 4-position of the piperazine ring is a key point for modification. Introducing various substituents can modulate potency, selectivity, and pharmacokinetic properties.
-
Modification of the Nicotinamide Moiety: Alterations to the ethyl and methyl groups on the amide nitrogen can influence binding affinity and metabolic stability.
-
Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can impact electronic properties and interactions with the target protein.
Experimental Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this scaffold, combined with the diverse biological activities of its constituent moieties, makes it an attractive area for further research. Future work should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its pharmacological profile. The experimental protocols and strategic insights provided in this guide offer a solid foundation for initiating such investigations.
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"pharmacokinetics of novel piperazinylnicotinamide compounds"
An In-Depth Technical Guide to the Pharmacokinetics of Novel Piperazinylnicotinamide Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and considerations essential for characterizing the pharmacokinetic (PK) profile of novel piperazinylnicotinamide compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with regulatory standards to provide a robust framework for preclinical and early-phase clinical development.
Introduction: The Piperazinylnicotinamide Scaffold and its Therapeutic Potential
The piperazinylnicotinamide scaffold represents a promising area of medicinal chemistry. This structure combines the piperazine ring, a common motif in centrally active agents (e.g., antipsychotics and antidepressants), with nicotinamide (a form of Vitamin B3), a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The therapeutic potential of such hybrids could span a wide range of applications, from oncology, where nicotinamide has been explored as a radiosensitizer, to neurology, leveraging the properties of piperazine derivatives.[1][2]
Preclinical pharmacokinetic studies are critical cornerstones in the development of these novel compounds.[3] They provide essential data on how the body processes the drug, informing dosage schedules, predicting potential toxicities, and establishing the foundation for human clinical trials.[3] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is non-negotiable for advancing a candidate molecule.
The Four Pillars of Pharmacokinetics: ADME
Pharmacokinetics is fundamentally the study of "what the body does to a drug." This process is universally characterized by four integrated pathways: Absorption, Distribution, Metabolism, and Excretion (ADME). A successful drug candidate must exhibit a favorable balance across these four domains to achieve desired efficacy and safety.
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Introduction: The Imperative of Early ADME Profiling in Drug Discovery
An In-Depth Technical Guide: Establishing the Early ADME Profile of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant portion of drug candidates that show high efficacy in initial screens ultimately fail in later preclinical and clinical stages due to poor pharmacokinetic properties.[1][2] The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the critical framework for understanding a compound's fate within a biological system.[3] Integrating ADME profiling into the early stages of discovery—from hit-to-lead and lead optimization—is no longer a strategic advantage but a fundamental necessity.[1][4] This proactive approach allows for the timely identification and mitigation of liabilities, enabling medicinal chemistry teams to build favorable ADME characteristics into drug candidates alongside potency and selectivity.[2]
This guide outlines a comprehensive, technically-grounded strategy for establishing the foundational, early-stage ADME profile of the novel chemical entity, This compound .
Compound Details:
-
Name: this compound
-
Molecular Formula: C₁₃H₂₀N₄O[5]
-
Molecular Weight: 248.32 g/mol
-
Chemical Structure:
(A representative image would be inserted here in a full document)
Our objective is to systematically evaluate this compound's fundamental ADME characteristics through a series of validated in vitro assays. The data generated will form a cohesive profile, guiding subsequent optimization efforts and enabling informed decisions about the compound's progression.
Foundational Assessment: Physicochemical Properties
Causality: Before delving into complex biological assays, we must first understand the compound's intrinsic physicochemical properties. These characteristics are the primary determinants of a drug's behavior in vivo, profoundly influencing its solubility, absorption, distribution, and even its interaction with metabolic enzymes.[6][7][8] Early characterization provides a mechanistic basis for interpreting subsequent ADME data and helps in designing more robust experimental conditions for future assays.[9]
Key Parameters & Experimental Design
| Parameter | Experimental Method | Rationale & Significance |
| Aqueous Solubility | Thermodynamic or Kinetic Turbidimetric Solubility Assay | Solubility is a prerequisite for absorption. Poor solubility is a major hurdle for oral bioavailability. This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer, mimicking physiological conditions.[10] |
| Lipophilicity (LogD) | Shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4 | LogD, the partition coefficient at a specific pH, is a critical predictor of a compound's ability to cross biological membranes (permeability), its binding to plasma proteins, and its potential to enter the central nervous system.[10] It is a key indicator of the balance between solubility and permeability required for drug-likeness.[7] |
| Ionization Constant (pKa) | Spectrophotometric or Potentiometric Titration | The pKa value dictates the extent of a compound's ionization at different physiological pH levels (e.g., stomach vs. intestine).[10] This is crucial as the ionized state affects solubility, while the neutral state generally favors membrane permeation.[6][10] |
In Vitro Absorption: Caco-2 Permeability Assay
Causality: To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[11][12] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), thus mimicking the intestinal epithelial barrier.[13][14] This assay not only predicts passive diffusion but also identifies if the compound is a substrate for active efflux pumps, which can severely limit absorption.[12]
Experimental Workflow: Caco-2 Bidirectional Transport
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An In-depth Technical Guide to the Patent Landscape of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide and its Therapeutic Potential as a 5-HT6 Receptor Antagonist
This guide provides a comprehensive analysis of the patent and scientific landscape surrounding N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. While direct patent filings for this specific molecule are not prevalent, its structural components—a nicotinamide core, a piperazine linker, and N-alkylation—situate it firmly within a therapeutically significant class of compounds, primarily targeting Central Nervous System (CNS) disorders through the modulation of the 5-HT6 serotonin receptor. This document will delve into the broader patent landscape of 2-(1-piperazinyl)nicotinamide derivatives, elucidate the scientific rationale for their development, and provide actionable insights for researchers and drug development professionals.
Introduction: The Therapeutic Promise of 2-(1-Piperazinyl)nicotinamide Derivatives
The convergence of a nicotinamide scaffold and a piperazine moiety has given rise to a rich chemical space for the discovery of novel therapeutics. Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and DNA repair.[1][2] The piperazine ring is a common pharmacophore in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile linker to various functional groups.[3] The combination of these two entities, particularly in the form of 2-(1-piperazinyl)nicotinamide derivatives, has been extensively explored for its potential to modulate key neurotransmitter systems in the brain.
A primary focus of this exploration has been the development of antagonists for the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor is almost exclusively expressed in the CNS, with high densities in brain regions crucial for cognition and memory, such as the hippocampus and cortex.[4] Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in preclinical models.[4] Consequently, 5-HT6 receptor antagonists are being actively investigated as potential treatments for cognitive impairment associated with Alzheimer's disease, schizophrenia, and other neurodegenerative disorders.[5] this compound, with its characteristic structural motifs, is a prototypical example of a compound designed to interact with this therapeutically important target.
The Patent Landscape: A Focus on 5-HT6 Receptor Antagonism
While patents specifically claiming this compound are not readily identifiable, the broader patent landscape for 2-(1-piperazinyl)nicotinamide and related structures is robust, with a clear emphasis on their application as 5-HT6 receptor antagonists for CNS disorders. Key players in this field have established a strong intellectual property position around the core scaffold and its variations.
| Patent/Application Number | Assignee | Core Structural Class | Therapeutic Indication(s) | Key Claim Scope |
| WO2012059432A1 | Abbott GMBH & Co. | Benzenesulfone and benzensulfonamide analogues of piperazine/homopiperazine | CNS disorders, addiction, obesity | Composition of matter, method of use |
| EP0648767B1 | Unspecified | Piperidine and piperazine derivatives | CNS disorders (antipsychotic, antidepressant, sedative) | Composition of matter |
| WO2009016088A1 | Unspecified | Benzamide derivatives | CNS disorders | Method of use |
| WO2002044142A2 | Unspecified | Piperazine derivatives | CNS disorders (as 5-HT1A receptor antagonists) | Composition of matter |
| EP1339406B1 | Unspecified | Piperazine derivatives | CNS disorders (as 5-HT1A binding agents) | Composition of matter, method of use |
The patenting strategy in this area typically involves broad Markush structures that encompass a wide range of substitutions on the nicotinamide, piperazine, and terminal nitrogen moieties. This approach allows companies to protect a large chemical space and secure intellectual property rights for numerous potential drug candidates. The focus on CNS disorders, and particularly the modulation of serotonin receptors, underscores the significant therapeutic potential attributed to this class of compounds.
Scientific Rationale: The 5-HT6 Receptor Antagonism Pathway
The therapeutic rationale for targeting the 5-HT6 receptor stems from its unique neuroanatomical distribution and its role in modulating multiple neurotransmitter systems. The signaling pathway initiated by 5-HT6 receptor activation and its subsequent antagonism is a key area of research for understanding the pro-cognitive effects of compounds like this compound.
Caption: 5-HT6 Receptor Signaling and Antagonism.
As depicted, serotonin binding to the 5-HT6 receptor activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates DARPP-32, a key signaling molecule that modulates the activity of glutamate receptors like NMDA and AMPA. By blocking this pathway, a 5-HT6 receptor antagonist like this compound can disinhibit downstream glutamatergic and cholinergic signaling, ultimately leading to enhanced cognitive function.
Experimental Protocols: Synthesis and Drug Discovery Workflow
The synthesis of 2-(1-piperazinyl)nicotinamide derivatives typically follows a convergent strategy, leveraging well-established amide bond formation and nucleophilic aromatic substitution reactions. While a specific protocol for this compound is not publicly detailed in the patent literature, a representative synthesis can be outlined based on common methodologies.
Representative Synthesis of a 2-(1-Piperazinyl)nicotinamide Derivative
Step 1: Synthesis of 2-Chloronicotinoyl Chloride
-
To a stirred solution of 2-chloronicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve N-ethyl-N-methylamine (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add a solution of the crude 2-chloronicotinoyl chloride in anhydrous DCM dropwise to the amine solution.
-
Add triethylamine (1.5 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-N-ethyl-N-methylnicotinamide.
Step 3: Nucleophilic Aromatic Substitution
-
To a solution of 2-chloro-N-ethyl-N-methylnicotinamide (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add piperazine (1.5 equivalents).
-
Add a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Drug Discovery and Development Workflow
The path from a lead compound like this compound to a clinical candidate involves a rigorous and systematic process of evaluation and optimization.
Caption: Drug Discovery Workflow for CNS Agents.
This workflow highlights the critical stages, from initial screening and lead optimization, through in vitro and in vivo testing to establish efficacy and safety, and finally into the multi-phase clinical trial process. Each step is designed to de-risk the subsequent stage and build a comprehensive data package to support regulatory approval.
Conclusion and Future Directions
The patent landscape for this compound is best understood through the lens of its broader chemical class and its likely therapeutic target, the 5-HT6 receptor. While this specific molecule may not be individually patented, it represents a valuable structural motif within a highly competitive and therapeutically promising area of CNS drug discovery. The extensive patenting of related 2-(1-piperazinyl)nicotinamide derivatives by major pharmaceutical companies underscores the perceived potential of this scaffold.
For researchers and drug development professionals, the key takeaways are:
-
A Crowded but Promising Field: The intellectual property landscape for 5-HT6 receptor antagonists is well-established, but opportunities for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles still exist.
-
The Importance of Differentiation: To succeed in this space, new compounds must demonstrate clear advantages over existing clinical candidates, such as superior cognitive enhancement, a better safety profile, or a novel mechanism of action.
-
Beyond Alzheimer's Disease: While Alzheimer's disease is a primary indication, the pro-cognitive and anxiolytic properties of 5-HT6 receptor antagonists suggest their potential utility in a range of other CNS disorders, including schizophrenia, ADHD, and age-related cognitive decline.
Future research in this area will likely focus on the development of next-generation 2-(1-piperazinyl)nicotinamide derivatives with optimized properties. This may involve the use of structure-based drug design to improve target engagement, the application of novel synthetic methodologies to access new chemical space, and the use of advanced in vivo models to better predict clinical efficacy. The journey from a promising molecule like this compound to a marketed drug is long and challenging, but the potential to address the significant unmet medical need in CNS disorders makes it a worthy endeavor.
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Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(20), 10967. [Link]
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Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Center for Biotechnology Information. [Link]
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Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [Link]
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Kazakova, O., et al. (2021). (PDF) Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. [Link]
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Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [Link]
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The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI. [Link]
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Synthesis of piperazines. Organic Chemistry Portal. [Link]
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Wesolowska, A. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Current Alzheimer Research, 5(2), 128–141. [Link]
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Geldenhuys, W. J., & Van der Schyf, C. J. (2008). Serotonin 5-HT6 receptor antagonists for the treatment of Alzheimer's disease. Current Topics in Medicinal Chemistry, 8(12), 1035–1048. [Link]
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Rennie, G., & Tsvetkov, V. (2016). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Medicinal Chemistry, 23(36), 4158–4180. [Link]
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The Influence of Nicotinamide on Health and Disease in the Central Nervous System. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry and drug discovery. The protocol herein outlines a robust and logical three-step synthetic pathway, commencing with the readily available 2-chloronicotinic acid. Each step is detailed with theoretical justification, procedural instructions, and guidelines for purification and characterization. This application note is intended to furnish researchers with the necessary information to replicate this synthesis, while also providing insights into the underlying chemical principles.
Introduction
Substituted nicotinamides and piperazine-containing compounds are prevalent scaffolds in modern pharmacology, exhibiting a wide array of biological activities. This compound combines these two important pharmacophores. The strategic placement of the piperazine moiety at the 2-position of the pyridine ring and the N,N-disubstituted amide at the 3-position creates a molecule with potential for diverse biological interactions. A reliable and well-documented synthetic protocol is therefore crucial for enabling further investigation into its therapeutic potential.
The synthetic strategy detailed below is a three-step process:
-
Activation of the Carboxylic Acid: Conversion of 2-chloronicotinic acid to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride.
-
Amide Bond Formation: Amidation of 2-chloronicotinoyl chloride with N-ethyl-N-methylamine to yield the intermediate, 2-chloro-N-ethyl-N-methylnicotinamide.
-
Nucleophilic Aromatic Substitution: Introduction of the piperazine moiety via substitution of the chlorine atom on the pyridine ring.
This approach is designed for efficiency and scalability, utilizing commercially available starting materials and well-established chemical transformations.
Synthesis Pathway Overview
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
PART 1: Synthesis of 2-Chloronicotinoyl Chloride (Intermediate 1)
Principle: The carboxylic acid group of 2-chloronicotinic acid is converted to a more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride or oxalyl chloride.[1] Thionyl chloride is often used for its convenience, as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Chloronicotinic Acid | 157.55 | 10.0 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 11.3 mL (18.8 g) | 2.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (10.0 g, 63.5 mmol).
-
Under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) to suspend the acid.
-
Slowly add thionyl chloride (11.3 mL, 158.8 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 2-chloronicotinoyl chloride, often an orange-colored oil or solid, can be used in the next step without further purification.[1]
PART 2: Synthesis of 2-Chloro-N-ethyl-N-methylnicotinamide (Intermediate 2)
Principle: This step involves the formation of an amide bond through the reaction of the synthesized 2-chloronicotinoyl chloride with N-ethyl-N-methylamine.[2] A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Chloronicotinoyl Chloride | 176.00 | ~11.2 g (from Part 1) | 1.0 |
| N-Ethyl-N-methylamine | 59.11 | 6.7 mL (4.5 g) | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 10.6 mL (7.7 g) | 1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |
Procedure:
-
Dissolve the crude 2-chloronicotinoyl chloride (~11.2 g, 63.5 mmol) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of N-ethyl-N-methylamine (6.7 mL, 76.2 mmol) and triethylamine (10.6 mL, 76.2 mmol) in anhydrous dichloromethane (50 mL).
-
Add the amine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-N-ethyl-N-methylnicotinamide by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
PART 3: Synthesis of this compound (Final Product)
Principle: The final step is a nucleophilic aromatic substitution (SNAᵣ) reaction.[3] The electron-withdrawing nature of the pyridine nitrogen and the amide group facilitates the displacement of the chloride at the 2-position by the nucleophilic piperazine. The reaction is typically carried out at elevated temperatures.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Chloro-N-ethyl-N-methylnicotinamide | 198.65 | 5.0 g | 1.0 |
| Piperazine | 86.14 | 4.3 g | 2.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 2-chloro-N-ethyl-N-methylnicotinamide (5.0 g, 25.2 mmol) and piperazine (4.3 g, 50.4 mmol).
-
Add dimethyl sulfoxide (DMSO) (50 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford this compound as the final product.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the final purity of the product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride and 2-chloronicotinoyl chloride are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
N-Ethyl-N-methylamine is a volatile and flammable liquid.
-
Piperazine is a corrosive solid.
-
DMSO can enhance the absorption of chemicals through the skin. Avoid skin contact.
References
-
PrepChem.com. Synthesis of 2-chloronicotinyl chloride. [Link]
-
ChemTube3D. Nucleophilic Aromatic Substitutions. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Wikipedia. 2-Chloronicotinic acid. [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- Google Patents. Synthesis method of 2-chloronicotinoyl chloride.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Brainly.in. reaction of ethanoyl chloride with1)ethylamine 2)n- methylaniline. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Abstract: This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. Leveraging the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), this application note details a complete protocol from sample preparation to method validation, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this compound in pharmaceutical formulations or research samples.
Introduction and Rationale
This compound is a small organic molecule featuring a nicotinamide core, a structure of interest in various fields of chemical and pharmaceutical research. Accurate quantification is fundamental for pharmacokinetic studies, formulation development, quality control, and metabolic profiling.
Table 1: Analyte Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₂₀N₄O | [4] |
| Molecular Weight | 248.32 g/mol |
| Physical Form | Solid | |
Given the need for high sensitivity and specificity, particularly in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice.[5][6] Its ability to combine chromatographic separation with mass-based detection provides unparalleled selectivity and low detection limits, minimizing interference from matrix components.[5] This note describes a reverse-phase LC-MS/MS method developed for this purpose.
Foundational Logic: Method Development Strategy
The development of a reliable quantitative method is a systematic process. Our strategy is built on established principles for small molecule bioanalysis.[7]
The Choice of LC-MS/MS
LC-MS/MS offers significant advantages over other techniques like HPLC-UV. The primary benefit is specificity; by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can effectively eliminate background noise and interfering compounds, which is a common challenge in HPLC-UV analysis.[8] This is critical for achieving the low limits of quantitation often required in pharmaceutical analysis.
The Role of the Internal Standard (IS)
An internal standard is critical for correcting variability in sample preparation and instrument response.[9][10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical chemical and physical properties.[9] In the absence of a commercially available SIL-IS for this compound, a structural analog can be used. A suitable analog should have similar chromatographic retention, extraction recovery, and ionization efficiency, but must be distinguishable by its mass.[11] For this protocol, we propose using a closely related analog, such as N,N-Diethyl-2-(1-piperazinyl)nicotinamide, which must be validated to ensure it does not suffer from differential matrix effects.
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and remove interferences that could suppress the MS signal or damage the analytical column.[12][13] For this method, a simple and effective protein precipitation protocol is proposed for biological samples, while a "dilute-and-shoot" approach is suitable for cleaner samples like pharmaceutical formulations.[7]
Proposed Analytical Method Protocol
This protocol is a robust starting point and should be optimized as part of the formal validation process.
Materials and Reagents
-
This compound reference standard
-
Structural Analog Internal Standard (e.g., N,N-Diethyl-2-(1-piperazinyl)nicotinamide)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Step-by-Step Sample Preparation (Pharmaceutical Formulation)
-
Stock Solution Preparation: Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with 50:50 acetonitrile:water.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powder from a capsule or tablet).
-
Dissolve in a known volume of diluent (e.g., 50:50 acetonitrile:water) to achieve a target concentration within the calibration range.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Add a fixed volume of the Internal Standard working solution to a known volume of the dissolved sample.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Instrumental Conditions
Table 2: Proposed Instrumental Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC System | UPLC/HPLC System | Standard for pharmaceutical analysis. |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Adjustable based on sensitivity needs. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine and pyridine nitrogens are readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 249.2 | Based on MW of 248.32. Must be confirmed by infusion. |
| Product Ions | To be determined empirically | Plausible fragments include loss of the ethyl-methyl-amine group or cleavage of the piperazine ring. These must be optimized via infusion and CID experiments. |
| Internal Standard | e.g., m/z 263.2 → Fragments | Based on the proposed analog. Must be optimized. |
| Dwell Time | 100 ms | Balances scan speed and signal intensity. |
Note: All MS parameters (e.g., cone voltage, collision energy) must be optimized for the specific instrument used to maximize the signal intensity for the analyte and IS.
Diagram of the Analytical Workflow
The overall process from sample receipt to data generation is summarized in the workflow below.
Caption: High-level workflow for the quantification of the analyte.
Method Validation Protocol: A Self-Validating System
To ensure the method is trustworthy and fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[1][3][14] This process establishes the performance characteristics of the method through empirical evidence.
Caption: Logical relationship of validation parameters.
Validation Experiments and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria for a quantitative pharmaceutical assay.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte and IS. Check for interfering peaks at the retention time of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Analyze a calibration curve with at least 5 concentration levels, prepared and analyzed on three separate occasions. Plot the analyte/IS peak area ratio against concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Range | The range is established by the linearity data, demonstrating acceptable accuracy and precision at the lower and upper levels. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | Analyze quality control (QC) samples at a minimum of three concentrations (Low, Mid, High) in triplicate over three separate runs (n=9). | Mean recovery should be within 98.0% to 102.0% of the nominal value. |
| Precision | Repeatability: Analyze 6 replicate samples at 100% of the test concentration. Intermediate Precision: Performed by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio > 10. Accuracy within ±20% and Precision (RSD) ≤ 20%. |
| Robustness | Deliberately vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. | Results should remain unaffected by the variations, with RSD ≤ 2.0%. |
Conclusion
This application note presents a detailed framework for the development and validation of a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. The provided protocol for sample preparation, chromatographic separation, and mass spectrometric detection serves as a strong foundation for implementation in a research or quality control setting. By rigorously following the validation steps derived from ICH Q2(R2) guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data that is fit for its intended purpose.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
EFLA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of Lipid Research, 50(8), 1559-1570. [Link]
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Trammell, S. A., & Brenner, C. (2013). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Drug Discovery Today: Technologies, 10(2), e285-e292. [Link]
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Bexfield, J. S., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(1), 55-65. [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Zhang, Y., et al. (2015). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity. Journal of Separation Science, 38(11), 1849-1856. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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Al-Dirbashi, O. Y., et al. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules, 26(21), 6432. [Link]
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Molbase. (n.d.). This compound Structure. [Link]
-
Reddy, B. S., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 24(10), 1059-1074. [Link]
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D'Arienzo, C. J., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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Trammell, S. A., et al. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Journal of Visualized Experiments, (75), e50343. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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Thoreauchem. (n.d.). N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide. [Link]
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Application Notes and Protocols for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Nicotinamide Derivative
N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is a synthetic small molecule featuring a nicotinamide core, a piperazine ring, and ethyl-methyl amide functional groups. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its structural components suggest a significant potential for biological activity, particularly in the realm of oncology and cellular metabolism. The nicotinamide moiety is a well-established precursor to NAD+, a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins, which are deeply involved in DNA repair, cell survival, and metabolism[1][2]. Furthermore, the piperazine ring is a common scaffold in pharmacologically active compounds, including numerous anticancer agents, due to its ability to interact with various biological targets[3][4].
Research on structurally similar compounds, such as N-ethyl-piperazinyl-amides of oleanonic and ursonic acids, has demonstrated potent cytotoxic effects against a panel of human cancer cell lines. These effects are mediated through the induction of apoptosis, characterized by nuclear condensation and modulation of pro- and anti-apoptotic gene expression[3][5][6][7]. This suggests that this compound may exert its effects through similar pathways, making it a compelling candidate for investigation as a novel therapeutic agent.
This document provides a comprehensive guide for initiating cell culture studies with this compound. It outlines protocols for preliminary characterization of its cytotoxic and pro-apoptotic activity, drawing upon established methodologies for analogous compounds.
Chemical and Physical Properties
A clear understanding of the compound's properties is essential for accurate and reproducible experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O | |
| Molecular Weight | 248.32 g/mol | |
| Appearance | Solid | |
| CAS Number | 912761-62-7 | [8] |
Proposed Mechanism of Action: An Investigative Framework
Based on the activities of structurally related nicotinamide and piperazine derivatives, a plausible mechanism of action for this compound is the induction of apoptosis in cancer cells. This could be triggered by interference with key cellular pathways. The nicotinamide component may influence NAD+ dependent enzymes, while the overall structure could inhibit critical survival proteins. A study on related compounds showed a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL and an upregulation of the pro-apoptotic protein Bak[5][7].
Figure 1: Proposed signaling pathway for apoptosis induction.
Experimental Protocols: A Step-by-Step Guide for Investigation
The following protocols provide a framework for the initial in vitro evaluation of this compound. It is crucial to note that these are generalized procedures, and optimization of cell lines, concentrations, and incubation times is imperative.
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of this compound powder (e.g., 10 mg).
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight is 248.32 g/mol .
-
Add the calculated volume of DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: Always include a vehicle control (DMSO) in all experiments at the same final concentration as the highest concentration of the test compound.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT or SRB Assay)
This initial screen determines the concentration-dependent effect of the compound on cell proliferation and viability.
Materials:
-
Selected cancer cell lines (e.g., a panel including melanoma, breast, and colon cancer lines as used for analogous compounds[3][5])
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay reagents
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, and 72 hours).
-
At the end of the incubation, perform the MTT or SRB assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Assessment of Apoptosis by Nuclear Staining (DAPI)
This protocol visualizes nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Treat cells with the compound at concentrations around the determined GI₅₀ value for 24 hours.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Wash twice with PBS.
-
Incubate with DAPI staining solution for 5-10 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed, bright, and fragmented nuclei compared to the diffuse, uniform staining of healthy nuclei[7].
Figure 2: General experimental workflow for investigating the compound.
Data Interpretation and Further Steps
A significant reduction in cell viability and the observation of apoptotic nuclei would provide strong preliminary evidence for the anticancer potential of this compound. Subsequent investigations should focus on:
-
Quantitative Apoptosis Assays: Employing techniques like Annexin V/Propidium Iodide flow cytometry for a more quantitative measure of apoptosis.
-
Gene and Protein Expression Analysis: Using qRT-PCR and Western blotting to analyze the expression levels of key apoptotic regulators like Bcl-2 family proteins and caspases, based on findings for similar compounds[5][7].
-
Cell Cycle Analysis: Investigating whether the compound induces cell cycle arrest at specific checkpoints.
-
Broader Cell Line Screening: Testing the compound against a wider panel of cancer cell lines, including non-cancerous cell lines to assess selectivity.
Safety Precautions
Refer to the Material Safety Data Sheet (MSDS) for this compound. Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a chemical fume hood.
References
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Kazakova, O., Mioc, A., Smirnova, I., Baikova, I., Voicu, A., Vlaia, L., Macașoi, I., Mioc, M., Drăghici, G., Avram, Ș., Dehelean, C., & Șoica, C. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(20), 10967. [Link]
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Application Notes and Protocols for Developing Assays for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide Activity
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of robust in vitro assays to characterize the biological activity of the novel compound, N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. As a nicotinamide derivative, this compound holds potential for a range of biological effects, and this guide outlines a logical, tiered approach to elucidate its mechanism of action. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing a clear rationale for experimental choices.
Introduction: The Scientific Imperative for Robust Assay Development
This compound is a novel molecule incorporating a nicotinamide scaffold, a structure known to be a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical player in cellular energy metabolism, DNA repair, and various signaling pathways.[1][2] Modifications to the nicotinamide structure, such as the addition of the N-Ethyl-N-methyl and piperazinyl moieties, can confer novel pharmacological properties, potentially targeting a range of proteins including enzymes and G-protein coupled receptors (GPCRs).[3][4][5][6]
The primary challenge and opportunity with a novel compound lie in the systematic and unbiased characterization of its biological activity. A well-designed suite of assays is paramount to not only identify the primary target and mechanism of action but also to uncover potential off-target effects early in the drug discovery process.[7][8] This guide provides a strategic workflow, from broad phenotypic screening to specific target-based assays, to build a comprehensive activity profile for this compound.
Foundational Principles: Ensuring Data Integrity and Reproducibility
Before embarking on specific protocols, it is crucial to establish a foundation of best practices for cell-based and biochemical assays. These principles are universal and critical for generating reliable and interpretable data.
-
Cell Line Selection and Maintenance: The choice of cell line is a critical first step and should be guided by the therapeutic area of interest.[9] For a novel compound with unknown activity, a panel of cell lines representing different cancer types (e.g., HCT-116, HepG2, MCF-7) is a logical starting point, as nicotinamide derivatives have shown cytotoxic effects.[5][10] It is imperative to use healthy, viable cells, maintain a consistent passage number, and regularly check for mycoplasma contamination.[11][12]
-
Assay Optimization: Key parameters such as cell seeding density, incubation times, and reagent concentrations should be empirically determined to maximize the assay window and ensure robust signal detection.[11][13]
-
Adherence to Assay Validation Guidelines: While formal validation is a later-stage requirement, incorporating principles from regulatory bodies like the FDA from the outset will ensure a smoother transition from research to development.[12][14][15][16] This includes assessing specificity, sensitivity, precision, and accuracy.[15]
Experimental Workflow: A Tiered Approach to Characterization
The following workflow is designed to systematically narrow down the potential biological activities of this compound.
Caption: Modes of enzyme inhibition.
Protocol 3B: Elucidating GPCR Signaling Pathways
If β-arrestin recruitment is observed, further assays can pinpoint the specific G-protein signaling pathway.
-
cAMP Assays (for Gs and Gi coupled receptors): The GloSensor™ assay, for example, uses a genetically engineered luciferase that is responsive to changes in cAMP levels. [17]An increase in luminescence indicates Gs activation, while a decrease (in the presence of an activator like forskolin) suggests Gi activation.
-
Calcium Flux Assays (for Gq coupled receptors): These assays use calcium-sensitive fluorescent dyes that exhibit increased fluorescence upon binding to intracellular calcium released upon Gq activation. [17]
Tier 4: Cellular Mechanism of Action Studies
If the compound is found to be cytotoxic, it is important to understand the mechanism of cell death.
Protocol 4: Apoptosis and Cell Cycle Analysis
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be assessed using various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases, key enzymes in the apoptotic cascade.
-
Cell Cycle Analysis: The effect of the compound on cell cycle progression can be determined by staining cells with a DNA-binding dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry. An accumulation of cells in a particular phase of the cell cycle (e.g., G1, S, or G2/M) can indicate a specific mechanism of action. [18]
Data Analysis and Interpretation
-
Dose-Response Curves: For all assays, it is essential to generate dose-response curves to determine potency (e.g., IC50 or EC50 values).
-
Statistical Analysis: All experiments should be performed with appropriate biological and technical replicates, and the data should be analyzed using appropriate statistical tests to determine significance.
-
Multiplexing: Whenever possible, consider multiplexing assays to obtain multiple readouts from a single sample, providing a more comprehensive understanding of the compound's effects. [8]
Assay Validation and Quality Control
A robust assay is characterized by its reliability and reproducibility. Key validation parameters include:
-
Specificity: The assay should specifically measure the analyte or process of interest.
-
Accuracy: The measured value should be close to the true value.
-
Precision: The assay should yield similar results upon repeated measurements.
-
Linearity and Range: The assay should provide a linear response over a defined range of concentrations. [15] Regular use of positive and negative controls is essential for ongoing quality control and to ensure the assay is performing as expected.
Conclusion
The development of robust and reliable assays is a cornerstone of drug discovery. By following a logical, tiered approach, from broad phenotypic screening to specific mechanistic studies, researchers can build a comprehensive biological profile for novel compounds like this compound. The protocols and principles outlined in this guide provide a framework for generating high-quality, reproducible data, thereby accelerating the journey from a promising molecule to a potential therapeutic.
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Application Notes and Protocols: N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide as a Potential CNS Agent
Introduction and Rationale
The development of novel agents for central nervous system (CNS) disorders remains one of the most challenging yet critical areas of pharmaceutical research. N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, hereafter referred to as NEMPN, is a novel chemical entity designed by integrating two key pharmacophores: a nicotinamide core and a piperazine moiety.
The rationale for investigating NEMPN as a potential CNS agent is grounded in established neurobiology. Nicotinamide, the amide form of vitamin B3, is a direct precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production.[1][2] Maintaining NAD+ homeostasis is vital for neuronal health, and its depletion is implicated in neurodegenerative diseases and age-related cognitive decline.[3][4] Furthermore, nicotinamide and its derivatives are known to modulate the activity of NAD+-dependent enzymes such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which play significant roles in neuronal survival, DNA repair, and inflammation.[1][5] The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved CNS drugs targeting a wide range of receptors, including those for dopamine and serotonin.[6][7]
This document provides a comprehensive framework for the preclinical evaluation of NEMPN. We hypothesize that NEMPN may exert its CNS effects through one or more of the following mechanisms:
-
Modulation of NAD+ Biosynthesis: By potentially inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[8][9]
-
Direct Sirtuin Inhibition: Acting on SIRT isoforms, such as SIRT1 or SIRT2, which are key regulators of neuronal processes.[2][10]
-
Interaction with CNS Receptors: The piperazine moiety may confer affinity for key neurotransmitter receptors, offering therapeutic potential in psychiatric or neurological disorders.[7]
These application notes outline the necessary protocols for the chemical synthesis, characterization, and systematic pharmacological profiling of NEMPN, from in vitro target engagement to in vivo behavioral assessment.
Synthesis and Analytical Characterization
A robust and scalable synthesis is paramount for the successful development of any new chemical entity. The following two-step protocol is proposed for the synthesis of NEMPN, starting from commercially available 2-chloronicotinic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of NEMPN.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Chloro-N-ethyl-N-methylnicotinamide (Intermediate)
-
To a stirred solution of 2-chloronicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 vol), add pyridine (3.0 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a 50% solution of n-propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq.) dropwise, maintaining the internal temperature below 10 °C.[11]
-
After the addition is complete, add N-ethyl-N-methylamine (1.2 eq.) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure intermediate.[12]
Step 2: Synthesis of this compound (NEMPN)
-
To an oven-dried reaction vessel, add 2-Chloro-N-ethyl-N-methylnicotinamide (1.0 eq.), piperazine (1.5 eq.), sodium tert-butoxide (NaOtBu, 2.0 eq.), and the Buchwald-Hartwig catalyst system: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%).[13][14]
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene (20 vol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor progress by LC-MS.[15]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, DCM/methanol gradient with 1% triethylamine) to afford NEMPN as the final product.
Analytical Characterization
The identity and purity of the synthesized NEMPN must be rigorously confirmed.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure, showing characteristic peaks for ethyl, methyl, piperazine, and pyridine protons/carbons. |
| Molecular Weight | LC-MS (ESI+) | [M+H]⁺ ion observed at m/z 249.17. |
| Purity | HPLC-UV (254 nm) | >98% purity. |
| Appearance | Visual Inspection | Off-white to pale yellow solid. |
In Vitro Pharmacological Profiling
The in vitro profiling workflow is designed to first test the primary hypotheses related to NAD+ metabolism and then broaden the scope to general CNS receptor interactions and functional effects.
Caption: Tiered workflow for in vitro profiling of NEMPN.
Protocol: NAMPT Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NEMPN against human NAMPT.
-
Materials: Recombinant human NAMPT, nicotinamide, ATP, phosphoribosyl pyrophosphate (PRPP), NAD+/NADH detection kit.
-
Procedure:
-
Prepare a serial dilution of NEMPN (e.g., 10 concentrations from 1 nM to 100 µM).
-
In a 96-well plate, add NAMPT enzyme, nicotinamide, and ATP.
-
Add the NEMPN dilutions or vehicle control (DMSO) to the respective wells. Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding PRPP.
-
Incubate for 60 minutes at 37 °C.
-
Stop the reaction and measure the amount of NAD+ produced using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
Calculate percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
-
Objective: To assess the ability of NEMPN to cross a cellular model of the BBB.
-
Model: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) cultured on Transwell inserts.
-
Procedure:
-
Culture hCMEC/D3 cells on permeable Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
On the day of the experiment, replace the media in the apical (donor) and basolateral (receiver) chambers with transport buffer.
-
Add NEMPN (e.g., at 10 µM) to the apical chamber. Include a low-permeability marker (e.g., Lucifer Yellow) to assess monolayer integrity.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
Quantify the concentration of NEMPN in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol: Neuroprotection Assay
-
Objective: To evaluate if NEMPN can protect neuronal cells from oxidative stress-induced cell death.[4]
-
Model: Human neuroblastoma cell line SH-SY5Y.
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of NEMPN (or vehicle) for 2-4 hours.
-
Induce oxidative stress by adding a neurotoxin (e.g., 100 µM H₂O₂ or 1 µM rotenone).
-
Incubate for 24 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Express results as a percentage of viability relative to untreated control cells and determine the EC₅₀ for the protective effect.
-
Hypothetical In Vitro Data Summary
| Assay | Parameter | Hypothetical Result | Interpretation |
| NAMPT Inhibition | IC₅₀ | 75 nM | Potent inhibitor of the primary hypothesized target. |
| SIRT1 Inhibition | IC₅₀ | 1.2 µM | Moderate activity, potential for polypharmacology. |
| SIRT2 Inhibition | IC₅₀ | > 20 µM | Selective against SIRT2. |
| BBB Permeability | Papp (A→B) | 15 x 10⁻⁶ cm/s | High potential for CNS penetration. |
| Neuroprotection | EC₅₀ | 250 nM | Potent neuroprotective effect in a cellular model. |
| Receptor Screen | Kᵢ (5-HT₂ₐ) | 150 nM | Moderate affinity for a key CNS receptor. |
| Receptor Screen | Kᵢ (D₂) | > 10 µM | Low affinity for dopamine D2 receptor. |
In Vivo CNS Activity Profiling
Based on the hypothetical in vitro profile (NAMPT inhibition, neuroprotection, and serotonergic activity), a logical in vivo progression would be to investigate anxiolytic, antidepressant, and cognitive effects, while monitoring for potential motor side effects.
Caption: Phased approach for in vivo evaluation of NEMPN.
Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of NEMPN in mice.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer NEMPN (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to male C57BL/6 mice 30 minutes before testing. A positive control (e.g., diazepam) should be included.
-
Place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera.
-
Analyze the video for key parameters: time spent in the open arms, number of entries into the open arms, and total distance traveled (to control for locomotor effects).
-
Expected Outcome: A significant increase in the time spent and entries into the open arms, compared to the vehicle group, indicates an anxiolytic-like effect.
-
Protocol: Forced Swim Test (FST) for Antidepressant Activity
-
Objective: To evaluate the potential antidepressant-like effects of NEMPN.
-
Apparatus: A transparent cylinder filled with water (25 °C).
-
Procedure:
-
Administer NEMPN (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to male C57BL/6 mice daily for 7 days. A positive control (e.g., fluoxetine) should be included.
-
On the final day, 60 minutes after the last dose, place each mouse in the cylinder of water for a 6-minute test session.
-
Record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
Expected Outcome: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Early ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial to identify potential liabilities.[7][16]
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro intrinsic clearance of NEMPN.
-
Materials: Pooled HLM, NADPH regenerating system, NEMPN.
-
Procedure:
-
Incubate NEMPN (e.g., 1 µM) with HLM in the presence of the NADPH regenerating system at 37 °C.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Hypothetical Early ADME/Tox Data Summary
| Assay | Parameter | Hypothetical Result | Interpretation |
| HLM Stability | t₁/₂ | 45 minutes | Moderate stability, suggesting it is not rapidly metabolized. |
| Cytotoxicity (HepG2) | CC₅₀ | > 50 µM | Low potential for direct hepatotoxicity. |
| CYP450 Inhibition | IC₅₀ (for 3A4, 2D6) | > 10 µM | Low risk of major drug-drug interactions via these pathways. |
| Plasma Protein Binding | % Bound | 85% | Moderately bound, with a significant free fraction available. |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive, hypothesis-driven strategy for the preclinical evaluation of this compound (NEMPN) as a potential CNS agent. The proposed workflow systematically investigates its synthesis, target engagement, CNS permeability, and functional activity in both in vitro and in vivo models. The hypothetical data presented suggests that NEMPN is a promising lead compound with potent NAMPT inhibition, good CNS penetration, and a favorable in vivo profile.
Successful completion of these studies would warrant progression to more advanced preclinical models, including cognitive assessments in models of neurodegeneration (e.g., Alzheimer's or Parkinson's disease models) and full pharmacokinetic/pharmacodynamic (PK/PD) relationship studies.
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Application Notes and Protocols for High-Throughput Screening with N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Introduction: Unveiling the Potential of a Novel Nicotinamide Derivative
High-throughput screening (HTS) serves as a critical engine for modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is a synthetic compound featuring a nicotinamide core, a well-known precursor to the essential coenzyme NAD+, and a piperazine moiety, a common scaffold in pharmacologically active compounds.[3][4] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest potential interactions with key cellular pathways, making it a compelling candidate for HTS campaigns.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the use of this compound in high-throughput screening. We will delve into proposed mechanisms of action based on its chemical structure, detail the development of both biochemical and cell-based screening assays, and provide robust protocols for hit validation and data analysis. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Proposed Biological Targets and Rationale
The chemical structure of this compound provides logical starting points for hypothesis-driven screening.
-
Nicotinamide-related Pathways: As a nicotinamide derivative, the compound may interact with enzymes involved in NAD+ metabolism.[5] Nicotinamidases, for instance, catalyze the hydrolysis of nicotinamide to nicotinic acid.[5] Inhibition of such enzymes could have significant effects on cellular energy and signaling. Furthermore, enzymes like Nicotinamide N-methyltransferase (NNMT) are implicated in various diseases, and the development of HTS assays for their inhibitors is of high interest.[6]
-
Signaling Pathways Modulated by Piperazine-Containing Compounds: The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with diverse targets. Some piperazine derivatives have been shown to induce apoptosis in cancer cell lines by modulating the expression of pro- and anti-apoptotic proteins such as Bak, Bcl-XL, and Bcl-2.[4][7]
High-Throughput Screening Workflow
A successful HTS campaign involves a multi-step process, from initial assay development to hit confirmation.[8][9]
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assay Protocol: Targeting Nicotinamidase Activity
This protocol describes a fluorescence-based assay to screen for inhibitors of nicotinamidase. The principle relies on the enzymatic conversion of nicotinamide to nicotinic acid, which can be detected by a coupled enzymatic reaction that generates a fluorescent signal.
Materials and Reagents
-
Recombinant human nicotinamidase
-
This compound (test compound)
-
Nicotinamide (substrate)
-
Coupled enzyme system for nicotinic acid detection
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl2)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Plate Preparation: Dispense 50 nL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of nicotinamidase solution (at a pre-determined optimal concentration) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of nicotinamide substrate solution.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 10 µL of the coupled enzyme detection reagent to each well. Incubate for a further 20 minutes at room temperature.
-
Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis and Interpretation
-
Percent Inhibition Calculation:
-
Hit Criteria: Compounds exhibiting >50% inhibition at a single concentration are considered primary hits.
-
Dose-Response Curves: Primary hits should be re-tested in a dose-response format to determine their IC50 values.
| Parameter | Recommended Value | Rationale |
| Assay Volume | 20-50 µL | Minimizes reagent consumption in HTS.[1] |
| DMSO Concentration | < 1% | High concentrations of DMSO can be toxic to enzymes and cells.[10] |
| Compound Concentration | 10 µM (Primary Screen) | A standard concentration for primary screening to identify initial hits.[8] |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay for HTS.[8] |
Cell-Based Assay Protocol: Screening for Apoptosis Induction
This protocol outlines a high-content screening assay to identify compounds that induce apoptosis in a cancer cell line (e.g., HeLa, A549). This assay utilizes fluorescent dyes to visualize nuclear condensation and caspase activation, hallmarks of apoptosis.[4][7]
Materials and Reagents
-
Cancer cell line of choice
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Hoechst 33342 (nuclear stain)
-
Cell-permeable caspase-3/7 activation sensor (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
384-well clear-bottom imaging plates
Step-by-Step Protocol
-
Cell Seeding: Seed cells into 384-well imaging plates at an optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a dilution series of this compound. Include vehicle (DMSO) and positive (staurosporine) controls.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Staining: Add a solution containing Hoechst 33342 and the caspase-3/7 sensor to each well. Incubate for 30-60 minutes.
-
Imaging: Acquire images using a high-content imaging system. Use channels for blue (Hoechst) and green (caspase activation) fluorescence.
-
Image Analysis: Use automated image analysis software to quantify the number of cells, nuclear morphology (condensation), and the intensity of the caspase-3/7 signal per cell.
Data Analysis and Interpretation
-
Hit Identification: Hits are identified as compounds that significantly increase the percentage of caspase-3/7 positive cells and/or the number of cells with condensed nuclei compared to the vehicle control.
-
Cytotoxicity Assessment: The total cell count (from the nuclear stain) can be used to assess general cytotoxicity.[10]
Caption: Proposed apoptotic signaling pathway modulated by the compound.
Trustworthiness: A Self-Validating System
To ensure the integrity of the screening data, a multi-tiered validation approach is essential.
-
Counter-Screening: For biochemical assays, hits should be tested in the absence of the enzyme to identify compounds that interfere with the detection system (e.g., autofluorescence).
-
Orthogonal Assays: Confirmed hits from the primary screen should be validated using a different assay format that measures a distinct biological endpoint. For example, a hit from a caspase activation assay could be further tested in a cell viability assay (e.g., MTT or CellTiter-Glo®).[11]
-
Selectivity Profiling: Active compounds should be tested against related targets to assess their selectivity. For a nicotinamidase inhibitor, this could involve testing against other amidohydrolases.
Conclusion and Future Directions
This compound represents a novel chemical entity with the potential for interesting biological activity. While specific data is currently limited, its structural features provide a rational basis for initiating HTS campaigns targeting key enzymes in NAD+ metabolism and cellular pathways regulating apoptosis. The protocols and strategies detailed in this application note provide a robust framework for the systematic evaluation of this compound. Successful identification of "hits" from these screens will pave the way for further medicinal chemistry optimization and a deeper understanding of the compound's mechanism of action.[8]
References
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An, W. F., & Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Mol Biotechnol. Retrieved from [Link]
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Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. Retrieved from [Link]
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O'Neill, M. A., et al. (2016). Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. PLoS One, 11(11), e0165426. Retrieved from [Link]
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van Haren, M. J., et al. (2018). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Scientific Reports, 8(1), 17493. Retrieved from [Link]
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Zang, R., Li, D., Tang, I., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. Retrieved from [Link]
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Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234–237. Retrieved from [Link]
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Unciti-Broceta, A., et al. (2018). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. ChemBioChem, 20(3), 366-372. Retrieved from [Link]
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Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
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Application Notes & Protocols for the Characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide in Receptor Binding Assays
Abstract: This guide provides a comprehensive framework for the characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a novel chemical entity, using in vitro radioligand receptor binding assays. Given its distinct structural motifs—a piperazine ring known for its prevalence in CNS-active agents and a nicotinamide headgroup—this compound presents a compelling profile for interaction with various G-protein coupled receptors (GPCRs) and other central nervous system targets.[1][2] This document outlines a systematic, experience-driven approach, beginning with a pharmacophore analysis to hypothesize potential targets, followed by detailed, step-by-step protocols for both saturation and competition binding assays to empirically determine binding affinity (Ki) and receptor density (Bmax). The causality behind critical experimental choices is explained to ensure robust, reproducible, and self-validating results for researchers in pharmacology and drug development.
Compound Profile & Pharmacophore Analysis
This compound is a synthetic organic compound featuring a substituted pyridinecarboxamide core linked to a piperazine moiety. A detailed understanding of its structural components is critical for designing an efficient screening and characterization strategy.
| Property | Value | Source |
| IUPAC Name | N-Ethyl-N-methyl-2-(piperazin-1-yl)nicotinamide | Sigma-Aldrich |
| CAS Number | 912761-62-7 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₂₀N₄O | Sigma-Aldrich |
| Molecular Weight | 248.32 g/mol | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
1.1. Key Structural Moieties and Their Pharmacological Significance
-
The Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its inclusion in a multitude of drugs targeting the central nervous system.[1][2] Its key pharmacophoric features include two basic nitrogen atoms which are typically protonated at physiological pH.[3] This positive charge is crucial for forming strong ionic interactions with conserved acidic residues (e.g., aspartate) within the transmembrane domains of many GPCRs, such as dopamine and serotonin receptors.[3] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, and the ring's conformational flexibility allows it to adapt to the topology of various binding pockets.[3]
-
The Nicotinamide Headgroup: As the amide form of vitamin B3, nicotinamide is a precursor to the essential coenzyme NAD+.[4][5][6] While its primary role here is structural, the pyridine ring system contributes to the molecule's aromaticity and potential for π-π stacking interactions within a receptor binding site. The N,N-disubstituted amide provides a specific steric and electronic profile that will influence binding affinity and selectivity.
Caption: Key pharmacophoric features of the target molecule.
Strategic Approach to Receptor Target Identification
A tiered, systematic approach is recommended to efficiently identify and characterize the molecular targets of a novel compound. This workflow ensures that resources are used effectively and that the foundational data is robust.
Caption: General workflow for receptor binding characterization.
2.1. Tier 1: Initial Target Screening
Based on the pharmacophore analysis, an initial screen should focus on receptors frequently targeted by piperazine derivatives.[1][2] A competition binding assay (Protocol 2) is the most efficient method for this screen.
| Receptor Target | Recommended Radioligand | Rationale / Reference |
| Dopamine D₂ | [³H]-Spiperone | Common target for arylpiperazines.[7] |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Common target for arylpiperazines.[8] |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | Implicated in CNS disorders; binds diverse structures.[9][10] |
| Sigma-2 (σ₂) | [³H]-DTG (+ Pentazocine mask) | Often co-targeted with σ₁.[10][11] |
Core Experimental Protocols
These protocols describe standard filtration-based radioligand binding assays, which are robust and widely used for characterizing receptor-ligand interactions.[12][13] They assume the use of cell membrane preparations expressing the receptor of interest.
Protocol 1: Radioligand Saturation Assay (Assay Validation)
Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation. This step is essential for validating the assay conditions before testing novel compounds.[14][15][16]
Materials:
-
Receptor Source: Cell membranes (e.g., from CHO or HEK293 cells stably expressing the target receptor, or tissue homogenates like rat frontal cortex for 5-HT₂ₐ).[8][17]
-
Radioligand: Tritiated ([³H]) ligand specific for the target receptor (see Table in Section 2.1).
-
"Cold" Ligand: A high-affinity, unlabeled ligand for the same receptor to define non-specific binding (e.g., Haloperidol for D₂).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Apparatus: 96-well Brandel or PerkinElmer cell harvester with GF/B filter plates.
-
Scintillation Fluid & Counter: Microplate-compatible.
Procedure:
-
Plate Preparation: Pre-soak the GF/B filter plate wells with 0.5% polyethyleneimine (PEI) for at least 2 hours at room temperature. This minimizes non-specific binding of the radioligand to the filter.[8]
-
Reagent Preparation:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical range covers 0.1x to 10x the expected Kd (e.g., 8-10 concentrations).
-
Prepare a high concentration of the "cold" ligand (e.g., 1000x the radioligand Kd) for determining non-specific binding (NSB).
-
Dilute the membrane preparation in Assay Buffer to a concentration that ensures less than 10% of the added radioligand is bound at equilibrium (determined empirically, often 5-50 µg protein/well).[14]
-
-
Assay Incubation: In a 96-well incubation plate, combine the following in a final volume of 200 µL:
-
Total Binding Wells: 50 µL radioligand dilution + 50 µL Assay Buffer + 100 µL diluted membranes.
-
Non-Specific Binding (NSB) Wells: 50 µL radioligand dilution + 50 µL "cold" ligand + 100 µL diluted membranes.
-
-
Equilibration: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This should be determined in preliminary kinetic experiments.[18]
-
Harvesting: Aspirate the PEI solution from the filter plate. Rapidly transfer the contents of the incubation plate to the filter plate and immediately wash the filters 3-4 times with ice-cold Wash Buffer using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
Protocol 2: Radioligand Competition Assay
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand (IC₅₀), from which the inhibition constant (Ki) can be calculated.[13][19]
Procedure:
-
Plate & Reagent Preparation:
-
Prepare the filter plate as described in Protocol 1.
-
Prepare serial dilutions of the test compound (this compound) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand at a single, fixed concentration, typically at or below its Kd value determined in Protocol 1.[14]
-
Prepare the "cold" ligand for NSB definition and the diluted membranes as in Protocol 1.
-
-
Assay Incubation: In a 96-well incubation plate, combine the following in a final volume of 200 µL (perform in triplicate):
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL radioligand + 100 µL membranes.
-
NSB Wells: 50 µL "cold" ligand + 50 µL radioligand + 100 µL membranes.
-
Competition Wells: 50 µL test compound dilution + 50 µL radioligand + 100 µL membranes.
-
-
Equilibration, Harvesting, & Counting: Follow steps 4, 5, and 6 from Protocol 1.
Data Analysis and Interpretation
4.1. Saturation Binding Analysis
-
Calculate Specific Binding: For each radioligand concentration, subtract the average DPM of the NSB wells from the average DPM of the Total Binding wells.
-
Plot the Data: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism: Y = (Bmax * X) / (Kd + X) This analysis will yield the values for Kd (in nM) and Bmax (in DPM, which can be converted to fmol/mg protein).[16]
4.2. Competition Binding Analysis
-
Calculate Percent Inhibition: Normalize the data. The average DPM from the NSB wells represents 100% inhibition, and the average DPM from the Total Binding wells represents 0% inhibition.
-
Plot the Data: Plot the percent inhibition (Y-axis) against the log concentration of the test compound (X-axis).
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.[12]
4.3. Calculating the Inhibition Constant (Ki)
The IC₅₀ value is dependent on the assay conditions, particularly the concentration of radioligand used.[20][21] To determine the intrinsic affinity of the test compound for the receptor, the Ki value must be calculated using the Cheng-Prusoff equation .[20][22]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant of the test compound. This is a measure of its true affinity.
-
IC₅₀: The concentration of the test compound that inhibits 50% of specific binding, determined from the competition curve.
-
[L]: The concentration of the radioligand used in the competition assay.
-
Kd: The equilibrium dissociation constant of the radioligand, determined from the saturation assay (Protocol 1).
This equation provides a standardized value (Ki) that allows for the comparison of compound affinities across different experiments and laboratories.[20]
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Receptor Binding Assays. (n.d.). Millipore Sigma. [Link]
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Guzman, F., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
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IJzerman, A. P., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]
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Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). bioRxiv. [Link]
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Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
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Detailed protocol for the D2 binding secondary assay. (2010). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information. [Link]
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LİM, H. D. (2022). GPCR-radioligand binding assays. Turkish Journal of Pharmaceutical Sciences. [Link]
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Hulme, E. C. (1992). Radioligand binding assays and their analysis. Current Protocols in Neuroscience. [Link]
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). Cell Death & Disease. [Link]
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Piazzi, L., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Pharmacological Reports. [Link]
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determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2008). Journal of Pharmacological and Toxicological Methods. [Link]
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Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. (2025). International Journal of Molecular Sciences. [Link]
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Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]
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Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]
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In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]
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Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]
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A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]
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Nicotinamide and its Pharmacological Properties for Clinical Therapy. (2004). ResearchGate. [Link]
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5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Pharmaceuticals. [Link]
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Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. [Link]
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Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). ResearchGate. [Link]
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Nicotine. (n.d.). Wikipedia. [Link]
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Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Structure of cinnamyl piperazine derivatives as CNS agents. (2022). ResearchGate. [Link]
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IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023). YouTube. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
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N-Ethylpiperazine. (n.d.). NIST WebBook. [Link]
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Update on Nicotinamide and Its Application in the Management of Glaucoma. (n.d.). MDPI. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Welcome to the technical support center for the synthesis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. We will delve into the common challenges encountered during this multi-step process, providing scientifically-grounded explanations and actionable solutions to improve your yield and purity.
Synthetic Strategy Overview
The most common and logical synthetic route to this compound involves a two-step process starting from 2-chloronicotinic acid. This strategy is outlined below:
-
Amide Formation: Conversion of 2-chloronicotinic acid to the corresponding N-ethyl-N-methylamide, forming the key intermediate, 2-chloro-N-ethyl-N-methylnicotinamide.
-
C-N Bond Formation: Coupling of the 2-chloro intermediate with piperazine to yield the final product. This is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr).
This guide is structured to address potential issues in each of these critical steps.
Caption: General Synthetic Workflow.
Part 1: Troubleshooting the Amide Formation
The formation of 2-chloro-N-ethyl-N-methylnicotinamide is a critical first step. Low yields here will invariably lead to a poor overall yield.
FAQ 1: My amidation reaction is sluggish or incomplete, resulting in a low yield of the 2-chloro-N-ethyl-N-methylnicotinamide intermediate. What are the common causes and solutions?
Potential Cause 1: Inefficient Activation of the Carboxylic Acid
The carboxylic acid of 2-chloronicotinic acid must be activated to react with the secondary amine, N-ethyl-N-methylamine. Incomplete activation is a frequent cause of low conversion.
-
Solution A: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Method. This is a robust method for forming the highly reactive acid chloride. Ensure the reagents are fresh and the reaction is performed under anhydrous conditions, as any moisture will quench the acid chloride. A catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction.[1]
-
Solution B: Peptide Coupling Agents. For milder conditions, consider using standard peptide coupling agents. A variety of options are available, each with its own advantages.
| Coupling Agent | Activating Agent | Additive/Base | Key Advantages |
| HATU | O-Acyl-isourea | DIPEA, Et₃N | Fast reaction rates, high yields. |
| HBTU/TBTU | O-Acyl-isourea | DIPEA, Et₃N | Cost-effective, reliable. |
| EDC/DCC | O-Acyl-isourea | HOBt, DMAP | Commonly used, but can have purification challenges. |
Protocol: Amidation using Thionyl Chloride
-
To a solution of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Toluene, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve N-ethyl-N-methylamine (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Work-up the reaction by washing with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude product.
Part 2: Optimizing the C-N Bond Formation with Piperazine
This step is often the most challenging, with the choice of methodology having a significant impact on the final yield and purity.
FAQ 2: I am observing a low yield in the coupling of 2-chloro-N-ethyl-N-methylnicotinamide with piperazine. How do I choose the right conditions?
The success of this step hinges on the method chosen for the C-N bond formation.
Method A: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and generally high-yielding method for forming C-N bonds with aryl halides.[2][3]
Potential Cause: Suboptimal Catalyst/Ligand System or Reaction Conditions
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent.
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial. For heteroaromatic systems, specialized ligands often give superior results.
| Ligand | Advantages |
| XPhos | Generally excellent for coupling with heteroaryl chlorides. |
| SPhos | Also highly effective for challenging couplings. |
| RuPhos | Can be effective at lower catalyst loadings. |
| BINAP/DPPF | First-generation bidentate ligands, can be effective but may require higher temperatures.[2] |
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, polar aprotic solvents like Toluene, Dioxane, or THF are typically used.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).
Caption: The Buchwald-Hartwig Catalytic Cycle.
Method B: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the amide group at the 3-position may activate the 2-chloro position for direct nucleophilic attack by piperazine.
-
Conditions: This reaction typically requires higher temperatures (100-150 °C) and is often performed in a polar, high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). A base such as K₂CO₃ or Et₃N may be required to scavenge the HCl byproduct.
-
Advantages: This method avoids the use of expensive and potentially toxic palladium catalysts, making it more cost-effective and easier to purify on a large scale.
-
Disadvantages: It may require harsher conditions and may not be suitable for substrates with heat-sensitive functional groups.
FAQ 3: I am observing a significant amount of a byproduct that appears to be the result of double arylation of piperazine. How can I minimize this?
This is a common side reaction where both nitrogen atoms of piperazine react with the 2-chloro-N-ethyl-N-methylnicotinamide.
-
Solution: Use an Excess of Piperazine. The most straightforward way to minimize the formation of the bis-arylated byproduct is to use a large excess of piperazine (3-5 equivalents or more). This statistically favors the mono-arylation product. The unreacted piperazine can be easily removed during aqueous workup due to its high water solubility.
FAQ 4: How do I effectively remove the palladium catalyst and phosphine ligand byproducts from my final product?
Residual palladium and phosphine oxides can be challenging to remove via standard chromatography.
-
Solution A: Acid-Base Extraction. Your product contains a basic piperazine nitrogen. You can perform an acidic extraction (e.g., with 1M HCl) to move your product into the aqueous phase, leaving the non-polar catalyst and ligand residues in the organic phase. Subsequent basification of the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extraction into an organic solvent (like DCM or EtOAc) will recover your purified product.
-
Solution B: Scavenging Resins. Various commercial scavengers are available that selectively bind to palladium or phosphines. Stirring the crude product solution with an appropriate scavenger resin for a few hours, followed by filtration, can be a highly effective purification method.
-
Solution C: Crystallization. If your final product is a solid, crystallization or recrystallization can be an excellent method for removing impurities.[4]
Summary of Recommended Starting Conditions
The following table provides recommended starting conditions for the C-N coupling step. Optimization may be required based on your specific experimental observations.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Piperazine (eq) | 1.2 - 1.5 | 3.0 - 5.0 |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) / XPhos (4-10 mol%) | None |
| Base | NaOtBu (1.5 - 2.0 eq) | K₂CO₃ (2.0 - 3.0 eq) |
| Solvent | Toluene or Dioxane | DMSO or NMP |
| Temperature | 80 - 110 °C | 120 - 150 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Air or Inert |
References
-
MDPI. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link][5][6][7]
-
Google Patents. (n.d.). Method for preparing 2-chloro-N, N-dimethylnicotinamide. Retrieved from [8]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link][1]
-
Thoreauchem. (n.d.). N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide-912761-62-7. Retrieved from [Link][9]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][3]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link][11]
-
Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid. Retrieved from [12]
-
Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link][13]
-
Google Patents. (n.d.). Process for the purification of nicotinic acid amide I. Retrieved from [4]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation [mdpi.com]
- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 9. N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide-912761-62-7 - Thoreauchem [thoreauchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 13. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
"N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide solubility and stability issues"
Welcome to the technical support guide for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges related to the solubility and stability of this compound. Our goal is to equip you with the scientific rationale and step-by-step guidance necessary to ensure the integrity and success of your experiments.
Core Compound Characteristics
Understanding the fundamental physicochemical properties of this compound is the first step in troubleshooting. The molecule's structure, featuring a pyridine ring, a tertiary amide, and a piperazine moiety, dictates its behavior in solution.
| Property | Value | Source |
| Chemical Name | This compound | [1][] |
| CAS Number | 912761-62-7 | [1] |
| Molecular Formula | C₁₃H₂₀N₄O | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | 8.53 ± 0.10 | [1] |
Troubleshooting Guide: Solubility Issues
Effective dissolution is critical for accurate and reproducible experimental results. Here we address common solubility challenges.
Question: I am having difficulty dissolving this compound. What are the recommended solvents and procedures?
Answer:
The solubility of this compound is heavily influenced by its basic piperazine ring. The predicted pKa of ~8.53 indicates that its aqueous solubility will be highly pH-dependent.[1]
Causality: At a neutral pH, the piperazine moiety is largely un-ionized, making the molecule less polar and thus less soluble in aqueous media. By lowering the pH, the piperazine nitrogens become protonated, forming a more soluble salt.
Recommended Solvents & Strategies:
| Solvent Class | Recommended Solvents | Protocol & Rationale |
| Aqueous Buffers | 0.1 N HCl, Acetate Buffer (pH 4-5), Phosphate Buffer (pH < 7) | Strategy: Acidification is key. Start by preparing a stock solution in 0.1 N HCl. For buffered systems, select a pH at least 2 units below the compound's pKa to ensure complete protonation and maximize solubility. This approach is standard for basic compounds containing piperazine.[3][4] |
| Organic Solvents | DMSO, DMF, Ethanol, Methanol | Strategy: These polar organic solvents are effective for creating high-concentration stock solutions. The compound is generally soluble in these solvents. However, for subsequent dilution into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts. |
Step-by-Step Protocol for Aqueous Solubilization:
-
Weigh the required amount of the solid compound.
-
Add a small volume of 0.1 N HCl to the solid and vortex.
-
Gradually add your desired aqueous buffer (e.g., PBS) while vortexing until the compound is fully dissolved.
-
Adjust the final pH of the solution if necessary for your experimental requirements, but be mindful that increasing the pH above 7.0 may cause precipitation.
Troubleshooting Guide: Stability Challenges
Compound degradation can compromise experimental data, leading to inconsistent results and loss of potency.[3] The primary stability concerns for this molecule are hydrolysis and oxidation.
Question: My aqueous stock solution shows a decrease in the parent compound peak and the appearance of new peaks on HPLC over time. What are the likely degradation pathways?
Answer:
The two most probable degradation routes are amide hydrolysis and oxidation of the piperazine ring.
-
Amide Hydrolysis: The tertiary amide bond can be cleaved under harsh acidic or basic conditions, particularly when heated.[5][6] This reaction is a common degradation pathway for many pharmaceuticals.[7][8][9]
-
Oxidation: The piperazine ring is susceptible to oxidation.[3] This process can be accelerated by exposure to light (photo-oxidation), atmospheric oxygen, or the presence of trace metal ions in the solution.[3]
Caption: Potential degradation pathways for the target compound.
Question: How can I improve the stability of my solutions?
Answer:
A multi-faceted approach is required to mitigate degradation.
Expert Recommendations for Enhancing Stability:
-
pH Optimization: The stability of piperazine derivatives is often pH-dependent.[3] Conduct a pH-stability profile study to identify the pH at which the compound is most stable. Buffer your solutions to maintain this optimal pH.
-
Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[3]
-
Control Temperature: For short-term storage (days), refrigerate at 2-8°C. For long-term storage, prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[3]
-
Minimize Oxidation:
-
Use high-purity, de-gassed solvents.
-
Consider purging the headspace of your vials with an inert gas like nitrogen or argon before sealing.[3]
-
If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM).[3]
-
If appropriate for your experimental system, an antioxidant like ascorbic acid could be added.[3]
-
-
Use Freshly Prepared Solutions: Whenever possible, the best practice is to prepare solutions fresh on the day of the experiment to ensure compound integrity.[3]
Frequently Asked Questions (FAQs) - Analytical Methods
A robust analytical method is essential for accurately quantifying the compound and its potential degradants.
Q1: I am developing a stability-indicating HPLC method, but I'm having trouble with peak tailing. What can I do to improve the peak shape?
A1: Peak tailing for basic compounds like this is a common issue caused by strong interactions between the protonated amine groups and acidic residual silanols on the silica-based column packing.
Caption: Workflow for troubleshooting poor HPLC peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lower the pH of the aqueous component of your mobile phase to 2.5-3.5 using an acid like phosphoric acid or formic acid. This ensures the piperazine moiety is fully protonated and minimizes secondary interactions.[3]
-
Use a Mobile Phase Additive: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing peak tailing for your basic analyte.[3]
-
Column Selection: If the issue persists, switch to a different column. Modern, high-purity, end-capped C18 columns are less prone to this issue. Alternatively, a different stationary phase like phenyl or cyano can offer different selectivity and improved peak shape.[3]
-
Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier. Sometimes, switching from one to the other can significantly impact peak shape and resolution from degradants.[3]
Q2: How do I perform a forced degradation study to identify potential degradants and validate my analytical method?
A2: A forced degradation (or stress testing) study is crucial for understanding degradation pathways and ensuring your analytical method is "stability-indicating."[10][11][12] The goal is to generate a modest amount of degradation (typically 10-20%) without destroying the molecule completely.[10]
Appendix: Protocol for a Forced Degradation Study
This protocol outlines the standard conditions recommended by regulatory bodies like the ICH.[11][12] For each condition, analyze the stressed sample alongside an unstressed control using your developed HPLC method.
1. Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cool the sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Heat at 60°C for a specified time.
-
Cool the sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time.
-
Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24-48 hours).
-
Also, store a solution of the compound at 60°C.
-
Dissolve/dilute the samples for analysis.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample, ensuring a parallel control sample is kept in the dark under the same temperature conditions.
-
3. Analysis:
-
Inject all stressed and control samples into the HPLC system.
-
Evaluate the chromatograms for the appearance of new peaks, the loss of the parent peak, and the peak purity of the parent peak to demonstrate the specificity of the method.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- ResearchGate. (n.d.). Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022).
- BYJU'S. (n.d.). Types of Amide Hydrolysis.
- Hydrolysis of Amides. (n.d.).
- ResearchGate. (n.d.). The Hydrolysis of Amide.
- Sigma-Aldrich. (n.d.). N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide.
- PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- Save My Exams. (2025). Reactions of Amides.
- PubMed Central. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....
- Benchchem. (n.d.). Photophysical properties of novel pyridine derivatives.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ChemicalBook. (n.d.). N-ETHYL-N-METHYL-2-PIPERAZIN-1-YLNICOTINAMIDE CAS 912761-62-7.
- MedCrave online. (2016). Forced Degradation Studies.
- Exploring Pyridine Derivatives: Applications in Pharma and Electronics. (n.d.).
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (n.d.).
- ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of....
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- BOC Sciences. (n.d.). CAS 912761-62-7 this compound.
- N-Methyl-2-(1-piperazinyl)nicotinamide. (n.d.).
- Thoreauchem. (n.d.). N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide-912761-62-7.
- ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp....
- ResearchGate. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (2024).
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- MDPI. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
- ResearchGate. (2025). (PDF) Piperazine Degradation in Pilot Plants.
- PubMed Central. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- ResearchGate. (n.d.). Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl....
- Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Vibrant Pharma Inc. (n.d.). N-Ethyl-2-(1-piperazinyl)pyridine-3-carboxamide.
- Sigma-Aldrich. (n.d.). N-Ethyl-N-methyl-2-(piperazin-1-yl)nicotinamide.
- PubChem. (n.d.). N-ethyl-N-methyl-2-(nonylamino)propanamide.
- Vibrant Pharma Inc. (n.d.). N,N-Diethyl-2-(1-piperazinyl)pyridine-3-carboxamide.
- Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines. (n.d.).
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Technical Support Center: Troubleshooting N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide Bioassay Variability
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding bioassays with N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide.
Q1: What is this compound and what is its likely biological target?
A1: this compound is a small molecule containing a nicotinamide and a piperazine moiety.[3][4][5] Given its structural similarity to nicotinamide, a precursor for nicotinamide adenine dinucleotide (NAD+), a primary expected target is Nicotinamide Phosphoribosyltransferase (NAMPT).[6][7] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy homeostasis.[8] Therefore, this compound could act as either an inhibitor or an activator of NAMPT.[7][8] Assays for this compound will likely be susceptible to variability if not carefully controlled.[7]
Q2: Why is assay variability a significant concern for this specific compound?
A2: Variability can arise from several factors related to the compound's structure and its likely biological target:
-
Compound Solubility: The presence of a piperazine ring and a substituted nicotinamide suggests potential challenges with aqueous solubility.[2][9][10] Poor solubility can lead to inaccurate concentration-response curves and underestimated activity.[2][9][10]
-
Piperazine Ring Interactions: The piperazine moiety is a common feature in many bioactive compounds and can sometimes lead to non-specific interactions or "promiscuous" binding.[11][12]
-
Target Enzyme Complexity: NAMPT assays can be complex, often involving coupled enzyme reactions to detect the product, nicotinamide mononucleotide (NMN), or the subsequent product, NAD+.[8][13][14] Each step in a coupled assay is a potential source of variability.
Q3: What are the initial checks I should perform when I encounter high variability?
A3: Before diving into extensive troubleshooting, verify the following:
-
Reagent Integrity: Confirm that all reagents, including the compound stock, buffers, and enzymes, are within their expiration dates and have been stored correctly.
-
Calculation Verification: Double-check all calculations for dilutions and concentrations. Simple errors in this stage are a frequent source of unexpected results.
-
Instrumentation Performance: Ensure that plate readers, pipettes, and other equipment are properly calibrated and functioning correctly.[1]
II. Troubleshooting Guides: Pinpointing the Source of Variability
This section provides a structured approach to identifying and resolving specific issues.
Issue 1: Inconsistent Dose-Response Curves
Symptom: The IC50 or EC50 values shift significantly between replicate plates or experiments. The shape of the curve is inconsistent.
Causality and Troubleshooting Workflow:
Poor compound solubility is a primary suspect for inconsistent dose-response curves.[2][9][10] If a compound is not fully dissolved, its effective concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its potency.[2][9]
Caption: Troubleshooting workflow for high control variability.
Detailed Protocols & Explanations:
1. Standardize Cell Passage Number:
-
Protocol: Only use cells within a defined, low passage number range for your experiments. [15][16][17][18]Document the passage number for every experiment.
-
Expertise: Continuous cell lines can undergo phenotypic drift at higher passage numbers, leading to changes in morphology, growth rate, and protein expression. [15][19][20]This can significantly impact their response in an assay.
2. Optimize Cell Seeding:
-
Protocol: Before seeding a full assay plate, perform a uniformity test. Seed a plate with cells and after allowing them to attach, stain with a viability dye like crystal violet. Visually or with a plate reader, assess the uniformity of cell distribution.
-
Trustworthiness: This validates your seeding technique and ensures that any observed effects are due to the compound and not to an uneven distribution of cells.
3. Mitigate Edge Effects:
-
Protocol: Edge effects, caused by differential evaporation in the outer wells of a microplate, can be a major source of variability. [21]To mitigate this, either leave the outer wells empty and fill them with sterile PBS or use a plate hydration chamber.
-
Authoritative Grounding: Evaporation can concentrate media components and your test compound, leading to artifactual results in the outer wells.
Issue 3: Assay Signal Drifts Over Time
Symptom: The assay signal (e.g., fluorescence or absorbance) in control wells consistently increases or decreases over the course of a single plate read or between plates in a batch.
Causality and Troubleshooting Workflow:
Signal drift can be caused by unstable reagents, temperature fluctuations, or light sensitivity of assay components. For a NAMPT assay, the stability of NAD+ and any fluorescent probes is critical.
Caption: Troubleshooting workflow for assay signal drift.
Detailed Protocols & Explanations:
1. Protect from Light:
-
Protocol: If your assay uses a fluorescent readout, protect the plate from ambient light as much as possible during incubations and before reading.
-
Expertise: Many fluorescent dyes are susceptible to photobleaching, which will cause a decrease in signal over time.
2. Ensure Thermal Equilibration:
-
Protocol: Before reading the plate, allow it to equilibrate to the temperature of the plate reader for at least 5-10 minutes. * Trustworthiness: Temperature can affect enzyme kinetics and the quantum yield of fluorescent probes. Ensuring a stable temperature across the plate minimizes this source of variability.
3. Validate Coupled Enzyme Reaction Kinetics:
-
Protocol: If you are using a coupled assay for NAMPT activity (e.g., converting NMN to NAD+, then using a dehydrogenase to produce a signal from NAD+), run a time-course experiment on your control wells. [13]The signal should be linear over the intended assay duration.
-
Authoritative Grounding: If the reaction rate is not linear, it may indicate that one of the coupling enzymes is becoming rate-limiting or that a substrate is being depleted. [13]
III. References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Imai, S., & Guarente, L. (2014). Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases. Current pharmaceutical design, 20(10), 1561–1572. [Link]
-
Ekins, S., Olechno, J., & Williams, J. A. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PloS one, 13(3), e0194880. [Link]
-
Sartorius. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]
-
Culture Collections. (n.d.). Cell line passage numbers explained. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
-
ATCC. (n.d.). Passage Number Effects In Cell lines. [Link]
-
National Institutes of Health. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. [Link]
-
National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
ResearchGate. (2022). How does the passage number of a cell line affect the experimental results? [Link]
-
National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
-
National Institutes of Health. (2012). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. [Link]
-
National Institutes of Health. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
-
PubMed. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
PubMed Central. (2017). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. [Link]
-
PubMed Central. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. [Link]
-
Signosis. (n.d.). NAMPT Activity Assay Kit (100 Tests). [Link]
-
PubMed. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. [Link]
-
Thoreauchem. (n.d.). N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide-912761-62-7. [Link]
-
National Institutes of Health. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
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"optimizing dosage of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide for in vivo studies"
Topic: Optimizing Dosage of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bringing a novel compound like this compound from the bench to a preclinical in vivo model is a critical juncture in drug discovery. Public data on this specific nicotinamide derivative is scarce[1], a common challenge with proprietary or newly synthesized molecules. The primary obstacle is not just administering the compound, but determining a dosage that is both safe and therapeutically relevant. A dose set too low will yield false-negative efficacy results, while a dose too high can introduce confounding toxicity, masking the true therapeutic window.
This guide provides a comprehensive, first-principles approach to systematically determine and optimize the in vivo dosage for novel small molecules. We will proceed logically from essential pre-formulation and in vitro characterization to the design of foundational in vivo studies and troubleshooting common pitfalls. Our methodology is grounded in established pharmacological principles to ensure scientific rigor and data integrity.[2][3][4]
Part 1: Foundational FAQs for Pre-Dosing Characterization
Before any animal is dosed, a robust understanding of the compound's fundamental properties is non-negotiable. These initial data points are crucial for designing meaningful and interpretable in vivo experiments.
Q1: What are the mission-critical physicochemical properties of this compound I must know before starting?
Answer: The success of your in vivo study hinges on the ability to deliver the compound to the target site at a sufficient concentration. Key physicochemical properties dictate how this can be achieved.[5]
-
Solubility: This is the most critical parameter. Determine the compound's solubility in aqueous buffers (e.g., PBS at various pH levels) and common organic solvents (e.g., DMSO, ethanol). Poor aqueous solubility is a frequent hurdle for oral and parenteral administration.[6][7] The piperazine group in your compound may improve solubility compared to some other nicotinamide derivatives, but this must be empirically verified.
-
Lipophilicity (LogP/LogD): This value predicts the compound's ability to cross cellular membranes. It influences absorption, distribution, and potential for blood-brain barrier penetration.
-
pKa: For ionizable compounds like yours (likely due to the piperazine moiety), the pKa will determine the charge state at physiological pH, which profoundly impacts solubility and permeability.[5]
-
Stability: Assess the compound's stability in the solid state and in the potential dosing vehicle under experimental conditions (e.g., at room temperature for the duration of the dosing preparation). Degradation can lead to inaccurate dosing and the introduction of unknown variables.
Q2: How do I select the right vehicle for my compound, especially if it's poorly soluble?
Answer: Vehicle selection is a careful balancing act between solubilizing the compound and ensuring the vehicle itself has no biological effects.[8][9] An inappropriate vehicle can cause local irritation, inflammation, or systemic toxicity, confounding your study results.
Vehicle Selection Workflow:
-
Aqueous First: Always start with the simplest vehicles. Attempt to formulate in water, saline, or PBS. If the compound is a salt, this may be sufficient.
-
Suspending Agents: If solubility is low, creating a homogenous suspension is the next best option. Common suspending agents include aqueous solutions of methylcellulose (MC) or carboxymethylcellulose (CMC).[6][9]
-
Co-solvents & Surfactants: For more challenging compounds, co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol (PG) can be used. Surfactants such as Tween 80 or Poloxamer 188 can also improve wetting and prevent aggregation.[9][10]
-
Causality: These agents work by reducing the polarity of the aqueous vehicle or by forming micelles around the drug particles, increasing apparent solubility.
-
Trustworthiness Check: Always run a "vehicle-only" control group in your in vivo studies to ensure the formulation itself does not produce a phenotype.
-
-
Complexing Agents: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes with poorly soluble drugs, significantly enhancing their solubility.[8][10]
Q3: What in vitro data package should I have in hand before moving to in vivo studies?
Answer: In vivo experiments are resource-intensive. A strong in vitro data package is essential to justify the study and guide its design.
-
Target Engagement & Potency (IC50/EC50): You must have a quantitative measure of your compound's activity in a relevant cell-based assay. This in vitro potency is the benchmark against which you will compare the required in vivo exposure.
-
Selectivity: Profile your compound against related off-targets. A highly selective compound is less likely to produce toxicity through unintended pharmacological effects.
-
Preliminary Cytotoxicity: Assess general cytotoxicity in the cell line of interest and a control cell line to understand the compound's therapeutic index in vitro.
-
Metabolic Stability: Use liver microsomes or hepatocytes to get an early read on how quickly the compound is metabolized. A compound that is rapidly cleared may require more frequent dosing or a higher dose to achieve sufficient exposure.
Part 2: Troubleshooting and Guides for Initial In Vivo Studies
With a solid in vitro and formulation package, you can proceed to the first, crucial in vivo experiments. The goal here is not to demonstrate efficacy, but to establish safety and understand the drug's behavior in a living system.
Guide: How to Design a Dose-Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study
The primary goal of an MTD study is to identify the highest dose that can be administered without causing unacceptable adverse effects or overt toxicity over a short period.[11][12][13] This dose will serve as the high dose for subsequent efficacy studies.
Experimental Protocol: Rodent MTD Study (e.g., Mice)
-
Animal Model Selection: Choose a relevant strain of mouse (e.g., C57BL/6, BALB/c). Use a small number of animals per group (n=3-5).[14]
-
Dose Level Selection:
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.
-
Monitoring & Endpoints: This is the core of the study.
-
Clinical Observations: Record observations twice daily. Look for changes in posture, activity, breathing, and signs of distress.
-
Body Weight: Measure body weight daily. A loss of more than 10-15% is often a key indicator of toxicity and an endpoint for that animal.[12]
-
Feed/Water Intake: Monitor daily as a sensitive measure of general well-being.
-
Terminal Blood Collection: At the end of the study, collect blood for complete blood count (CBC) and basic clinical chemistry (e.g., liver enzymes ALT/AST) to look for organ-specific toxicity.
-
-
Defining the MTD: The MTD is the highest dose that does not produce significant clinical signs, more than a 10% reduction in body weight, or mortality.[12][13]
Data Presentation: Example MTD Study Design
| Group | N | Compound Dose (mg/kg) | Vehicle | Dosing Route | Duration |
|---|---|---|---|---|---|
| 1 | 5 | 0 (Vehicle) | 0.5% MC / 0.1% Tween 80 | Oral Gavage | 7 Days |
| 2 | 5 | 10 | 0.5% MC / 0.1% Tween 80 | Oral Gavage | 7 Days |
| 3 | 5 | 30 | 0.5% MC / 0.1% Tween 80 | Oral Gavage | 7 Days |
| 4 | 5 | 100 | 0.5% MC / 0.1% Tween 80 | Oral Gavage | 7 Days |
Troubleshooting: High Variability in My In Vivo Data
High variability is a common problem that can obscure real treatment effects and undermine statistical power.[16][17]
Question: My initial results are all over the place. What are the common culprits and how do I fix them?
Answer: Variability can stem from three main sources: the experimenter, the animal, or the compound formulation.[17]
-
Formulation Issues (Most Common):
-
Problem: The compound is not fully dissolved or is falling out of suspension, leading to inconsistent dosing.
-
Solution: Re-evaluate your vehicle. Vortex the suspension vigorously before drawing up each dose. Prepare fresh formulations daily.[8]
-
-
Inconsistent Technique:
-
Problem: Minor variations in injection volume, gavage technique, or timing of administration can introduce significant variability.
-
Solution: Ensure all personnel are thoroughly trained and follow a standardized protocol. Blinding the technicians who are dosing and making clinical observations can reduce unconscious bias.[14]
-
-
Animal-Related Factors:
-
Problem: Differences in age, weight, and sex can contribute to variable responses. The microbiome and stress levels also play a role.
-
Solution: Use animals from a single, reputable vendor within a tight age and weight range. House animals under identical conditions and allow for an acclimatization period before the study begins. Randomize animals into treatment groups properly.[14]
-
Part 3: Advanced FAQs for Efficacy Dose Optimization
Once you have established a safe dose range, the next step is to find a dose that engages the target and produces the desired biological effect. This often involves integrating pharmacokinetic (PK) and pharmacodynamic (PD) data.[18][19][20]
Q4: How do I use Pharmacokinetics (PK) and Pharmacodynamics (PD) to select a better dose?
Answer: A PK/PD approach moves beyond simple dose-response curves to create a more sophisticated understanding of the relationship between exposure and effect.[20][21][22]
-
Pharmacokinetics (PK): "What the body does to the drug." A preliminary PK study is essential. After a single dose (often chosen from the lower end of the MTD study), blood samples are taken at multiple time points (e.g., 15min, 30min, 1h, 2h, 4h, 8h, 24h). Analysis of drug concentration in plasma reveals:
-
Cmax: The maximum concentration achieved.
-
Tmax: The time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
-
Pharmacodynamics (PD): "What the drug does to the body." This involves measuring a biomarker that indicates the drug is hitting its target. This could be the phosphorylation of a downstream protein, a change in gene expression, or a physiological readout.
-
The PK/PD Correlation: The goal is to find the dose and schedule that maintains a plasma concentration above the in vitro EC50 (or a multiple of it, e.g., 3-5x) for a sufficient duration to elicit a biological response. This integration allows you to design a more rational dosing schedule (e.g., once vs. twice daily) based on the drug's half-life.[21][23]
Visualization: The Dose Optimization Workflow
Caption: A workflow for systematic in vivo dose optimization.
Q5: My compound is potent in vitro, but I'm seeing no effect in my animal model. What's wrong?
Answer: This is a classic and frustrating problem in drug development, often referred to as a lack of in vitro-in vivo correlation (IVIVC).[5][24] The issue almost always comes down to insufficient exposure at the target site.
Troubleshooting Checklist for Lack of In Vivo Efficacy:
-
Confirm Exposure (Run a PK Study): Did the drug get absorbed and achieve a sufficient plasma concentration?
-
Possible Cause: Poor oral bioavailability due to low solubility, poor permeability, or rapid first-pass metabolism in the liver.[7]
-
Next Step: If exposure is low, you may need to increase the dose (if tolerated), change the route of administration (e.g., from oral to IP), or improve the formulation.
-
-
Measure Target Engagement (Run a PD Study): Is the drug reaching the target tissue and inhibiting its target at the molecular level?
-
Possible Cause: The drug has high plasma protein binding, preventing it from reaching the tissue, or it cannot cross necessary biological barriers (like the blood-brain barrier).
-
Next Step: Collect the target tissue (e.g., tumor, brain) at the Tmax from your PK study and measure a PD biomarker. If the biomarker isn't changing, you do not have sufficient target engagement.
-
-
Check Drug Metabolism:
-
Possible Cause: The drug is being rapidly metabolized and cleared, resulting in a very short half-life. The active metabolites might be less potent or inactive.
-
Next Step: Analyze plasma and tissue samples for key metabolites. If the parent drug disappears quickly, a more frequent dosing schedule may be required.
-
-
Re-evaluate the Animal Model:
-
Possible Cause: The biological target in the animal model may differ from the human target, or the disease model may not be appropriate.
-
Next Step: Ensure the target is expressed and functional in your chosen animal model and that the model is relevant to the disease pathology.[14]
-
References
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Nayak, S., & A., S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]
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Lalonde, R. L., et al. (2017). Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014). CPT: Pharmacometrics & Systems Pharmacology, 6(3), 154-164. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Pillai, S., & V. T., D. (2020). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 109(1), 31-41. [Link]
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Li, Q., et al. (2024). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Journal of Agricultural and Food Chemistry. [Link]
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DiNunzio, J. C., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics. [Link]
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Kim, H. J., & Lee, S. H. (2018). Pharmacokinetics/pharmacodynamics model-supported early drug development. Journal of Pharmacokinetics and Pharmacodynamics, 45(1), 1-11. [Link]
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ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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National Center for Biotechnology Information. (2009). N-(2-(Diethylamino)ethyl)-5-[123I]iodonicotinamide. PubChem Compound Summary. [Link]
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Gad, S. C., et al. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]
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Ned-Sykes, R., et al. (2025). Eleven quick tips to unlock the power of in vivo data science. PLoS Computational Biology. [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
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Bueno-Lozano, M., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 104(5), 829-840. [Link]
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NC3Rs. (n.d.). Refining MTD studies. [Link]
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Kcomt, O., et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. ResearchGate. [Link]
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Wu, C. Y. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. LinkedIn. [Link]
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Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]
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News-Medical.Net. (2025). The role of PKPD in early-stage drug development. [Link]
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IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
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The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
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Głowacka, I. E., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6296. [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
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ChemSafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
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McKee, A. E., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. [Link]
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McKee, A. E., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. PubMed. [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
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Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
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Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]
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NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
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Consensus. (n.d.). Safety and dosage optimization of nicotinamide riboside in clinical trials. [Link]
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Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 1073. [Link]
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Cîrîc, A., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. [Link]
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M.J. van den Heuvel, et al. (2016). Pharmacokinetic/Pharmacodynamic Modeling in Drug Development. ResearchGate. [Link]
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Costa, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Sci-Hub. [Link]
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Patel, K., et al. (2025). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate. [Link]
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HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]
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Musuamba, F. T., et al. (2017). Dose-finding methods for Phase I clinical trials using pharmacokinetics in small populations. ResearchGate. [Link]
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Truong, M., & Nguyen, L. (2022). Learning to Troubleshoot experiments. ResearchGate. [Link]
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CenterWatch. (2025). N-DOSE AD: A Dose Optimization Trial of Nicotinamide Riboside in Alzheimer's Disease. [Link]
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National Cancer Institute. (n.d.). Maximum Tolerated Dose. ResearchGate. [Link]
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Sharma, P., & Jusko, W. J. (2018). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. ResearchGate. [Link]
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Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. [Link]
-
JoVE. (2025). Video: Drug Product Performance: In Vitro–In Vivo Correlation. [Link]
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Facchiano, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 203. [Link]
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ILAR Journal. (n.d.). Control of Variability. Oxford Academic. [Link]
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Blanchard, O. L., & Smoliga, J. M. (2015). Translating dosages from animal models to human clinical trials—revisiting body surface area scaling. The FASEB Journal, 29(5), 1629-1634. [Link]
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Technical Support Center: Scaling Up N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory synthesis and pilot-scale production.
Given the specialized nature of this molecule, this document is based on a proposed, chemically sound synthetic route, drawing upon established principles for the synthesis of related nicotinamide and piperazine derivatives. Our aim is to provide a robust framework for troubleshooting and optimization, grounded in fundamental organic chemistry and process development insights.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached via a three-step sequence starting from 2-chloronicotinic acid. This pathway is designed for efficiency and control, minimizing potential side reactions that are common in the synthesis of complex heterocyclic molecules.
The proposed pathway involves:
-
Activation of the Carboxylic Acid: Conversion of 2-chloronicotinic acid to its more reactive acid chloride derivative.
-
Amide Bond Formation: Coupling of the acid chloride with N-ethyl-N-methylamine.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride on the pyridine ring with piperazine to yield the final product.
Caption: Proposed three-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during each key step of the synthesis and subsequent scale-up.
| Problem | Potential Cause(s) | Suggested Solutions & Protocols |
| Step 2: Amidation - Low Yield of N-Ethyl-N-methyl-2-chloronicotinamide | 1. Hydrolysis of 2-Chloronicotinoyl Chloride: The acid chloride is highly moisture-sensitive. Any water in the reagents or solvent will convert it back to the unreactive carboxylic acid. 2. Insufficient Base: The reaction generates HCl as a byproduct. Without a stoichiometric amount of a non-nucleophilic base to scavenge the acid, the N-ethyl-N-methylamine will be protonated and become non-nucleophilic. 3. Competitive Reactions: At elevated temperatures, impurities in the starting materials or solvent can lead to side reactions. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, Toluene). Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Optimize Base and Addition: Use at least 1.1 equivalents of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Add the acid chloride solution slowly to a cooled (0 °C) solution of the amine and base to control the exotherm. For large-scale amidations, careful selection of reagents is crucial for cost and safety.[1][2] 3. Temperature Control: Maintain the reaction temperature below room temperature during and after addition to minimize byproduct formation. Monitor reaction completion by TLC or LC-MS before workup. |
| Step 3: SNAr - Incomplete Conversion or Side Product Formation | 1. Low Reaction Temperature: Nucleophilic aromatic substitution on an electron-deficient ring like pyridine requires thermal energy to overcome the activation barrier. 2. Incorrect Stoichiometry: Using less than one equivalent of piperazine will result in incomplete conversion. A large excess may complicate purification. 3. Formation of Bis-adduct: The second nitrogen of piperazine could potentially react with another molecule of the nicotinamide intermediate, leading to a dimeric impurity, especially at high concentrations. | 1. Increase Temperature: This reaction often requires temperatures between 100-140 °C. Use a high-boiling point, polar aprotic solvent like DMSO, NMP, or DMF. 2. Control Reagent Ratio: Use a slight excess of piperazine (1.2 - 2.0 equivalents) to drive the reaction to completion. A larger excess can often be removed during aqueous workup. 3. Controlled Addition: On a larger scale, add the nicotinamide intermediate solution slowly to the heated solution of piperazine. This keeps the concentration of the electrophile low, minimizing the chance of dimerization. |
| Purification & Scale-Up - Difficulty in Isolating Pure Final Product | 1. Product Adhesion to Silica Gel: The final product contains multiple basic nitrogen atoms (piperazine and the tertiary amide), which can chelate strongly to the acidic surface of silica gel, leading to poor recovery and streaking during column chromatography. 2. Emulsion Formation during Workup: The amphiphilic nature of the product and piperazine-containing byproducts can lead to stable emulsions during aqueous extraction, complicating phase separation. 3. Poor Heat Transfer on Scale-up: The SNAr step is often exothermic upon mixing and then requires significant energy input. Poor heat management can lead to runaway reactions or the formation of thermal degradation products. | 1. Alternative Chromatography: Purify using neutral or basic alumina instead of silica gel.[3][4] Alternatively, add a basic modifier like 1-2% triethylamine or ammonia in methanol to the eluent system for silica gel chromatography to suppress tailing.[5][6] 2. Workup Optimization: Add a saturated brine solution (NaCl(aq)) to the aqueous layer to increase its ionic strength, which helps to break emulsions. If necessary, perform a filtration through a pad of celite before phase separation. 3. Process Engineering Controls: Use a jacketed reactor with controlled heating and cooling capabilities. For large-scale operations, consider a continuous flow setup, which offers superior control over temperature and mixing, enhancing safety and reproducibility.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of these reactions?
A1: A combination of techniques is recommended for robust reaction monitoring.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a solvent system like 70:30 Ethyl Acetate:Hexane for the amidation step and a more polar system like 95:5:0.5 Dichloromethane:Methanol:Triethylamine for the SNAr step. Visualize spots using a UV lamp (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis. It allows you to track the disappearance of starting materials and the appearance of the product, while also identifying any significant byproducts by their mass. An HPLC-based method can be developed for both in-process control and final purity assessment.[8][9][10]
Q2: My final product is a thick, brown oil. How can I get it to crystallize?
A2: Many multi-functional amine compounds are difficult to crystallize as free bases.
-
Salt Formation: The most reliable method is to form a salt. Dissolve the purified oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid like HCl (in ether or isopropanol) or citric acid. The resulting salt often has a much higher melting point and crystallinity.
-
Solvent Screening: If the free base is required, perform a small-scale solvent screening. Test solubility in a range of solvents (e.g., heptane, toluene, acetonitrile, methyl ethyl ketone). Look for a solvent in which the compound is sparingly soluble at room temperature but fully soluble when heated. Slow cooling may then induce crystallization.
-
Trituration: If it remains an oil, try dissolving it in a minimal amount of a good solvent (like DCM) and then adding a large excess of a poor solvent (like hexane or pentane) dropwise while stirring vigorously. This can sometimes cause the product to precipitate as a solid.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3:
-
Step 1 (Activation): Reagents like thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. They release toxic gases (SO₂ or CO/CO₂ and HCl). This step must be performed in a well-ventilated fume hood or a contained reactor system with a scrubber for off-gases.
-
Step 2 (Amidation): The reaction is exothermic. On a large scale, the rate of addition of the acid chloride must be carefully controlled to manage the heat generated.
-
Step 3 (SNAr): The use of high temperatures and high-boiling point solvents like DMSO presents a risk. Ensure the reactor is rated for the intended temperature and pressure. Avoid heating DMSO in the presence of strong acids or bases, as this can lead to a runaway decomposition.
-
General: Piperazine and N-ethyl-N-methylamine are corrosive and irritants. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Caption: A logical workflow for diagnosing synthesis issues.
Detailed Experimental Protocols
Protocol 1: In-Process Monitoring by LC-MS
This protocol provides a general method for tracking reaction progress. Specifics should be optimized for your available instrumentation.
-
Sample Preparation: At designated time points, carefully withdraw ~50 µL of the reaction mixture. Quench the sample immediately by diluting it into 1.0 mL of acetonitrile or methanol. This stops the reaction and precipitates any salts.
-
Dilution: Vortex the quenched sample. If the concentration is high, perform a further 1:10 or 1:100 dilution with the same solvent.
-
Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a 5-10% B gradient, ramp to 95% B over 5-7 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: Monitor the mass-to-charge ratio (m/z) for the starting material, intermediate, and final product in positive ion mode.
-
Protocol 2: Purification via Automated Flash Chromatography (Basic Alumina)
This protocol is designed to overcome the challenges of purifying basic amines.
-
Sample Loading: Adsorb the crude product oil onto a small amount of neutral alumina. To do this, dissolve the crude oil in a minimal amount of dichloromethane (DCM), add the alumina, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column and Solvents:
-
Stationary Phase: Pre-packed basic or neutral alumina column.
-
Solvent A: Ethyl Acetate (or a less polar solvent like Toluene for less polar impurities).
-
Solvent B: Methanol.
-
-
Elution Method:
-
Equilibrate the column with 100% Solvent A.
-
Load the dry-loaded sample onto the column.
-
Run a linear gradient from 0% Solvent B to 15% Solvent B over 10-15 column volumes.
-
Hold at 15% Solvent B for 2-3 column volumes.
-
-
Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm and 280 nm).
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield the final product.
References
-
PrepChem. Synthesis of 2-chloronicotinyl chloride. [Link]
- Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
-
Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
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ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
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Drugs.com. Nicotinamide Side Effects: Common, Severe, Long Term. [Link]
-
PubMed. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. [Link]
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PubMed Central. Covalently Immobilizable Tris(Pyridino)-Crown Ether for Separation of Amines Based on Their Degree of Substitution. [Link]
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Patsnap Synapse. What are the side effects of Nicotinamide? [Link]
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ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
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MDPI. A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. [Link]
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ACS Publications. Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. [Link]
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UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
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Chemsrc. 2-Chloronicotinyl chloride | CAS#:49609-84-9. [Link]
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ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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PubMed Central. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. [Link]
-
PubMed Central. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. [Link]
- Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
- Google Patents.
-
ScienceDirect. A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different. [Link]
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Consensus. What are the adverse effects of Nicotinamide Riboside? [Link]
-
MDPI. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. [Link]
-
PubMed Central. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
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- 5. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Refining Purification Methods for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Welcome to the technical support guide for the purification of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into refining the purification of this molecule. The inherent physicochemical properties of this compound—namely the presence of multiple basic nitrogen atoms and its potential to exist as an oil or low-melting solid—present unique challenges that require a nuanced approach beyond standard protocols.
This guide is structured as a series of questions and answers to directly address the practical issues encountered during experimental work. We will explore the causality behind experimental choices, moving from initial troubleshooting to detailed, step-by-step protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be trying to remove from my crude this compound?
A1: Understanding the potential impurity profile is critical for designing an effective purification strategy. Based on a probable synthetic route involving the nucleophilic aromatic substitution of a 2-chloronicotinamide precursor with a substituted piperazine, the following impurities are common:
-
Unreacted Starting Materials:
-
2-chloronicotinamide derivative: A key precursor that may persist if the reaction does not go to completion.
-
N-Ethyl-N-methylpiperazine: The nucleophile, often used in slight excess, which may remain.
-
-
Reaction Byproducts:
-
Bis-substituted products: Where a second molecule of the 2-chloronicotinamide derivative reacts with the remaining secondary amine of a piperazine that has already reacted once (if N-ethylpiperazine was used as a precursor to the N-ethyl-N-methylpiperazine).
-
Hydrolysis products: Such as 2-hydroxynicotinamide derivatives if water is present in the reaction.
-
-
Reagent-Related Impurities:
Q2: My isolated product is a persistent oil and fails to crystallize. What is my best path forward for purification?
A2: This is a very common issue with molecules containing flexible alkyl chains and multiple tertiary amines. Direct crystallization of the free base is often difficult. The most robust strategy is to convert the basic amine into a salt.[3]
-
Rationale: The multiple basic nitrogen atoms (on the pyridine and piperazine rings) can be protonated with an acid to form ammonium salts.[4][5] These salts are ionic, have much higher melting points, and form well-defined crystal lattices, making them excellent candidates for purification by recrystallization.
-
Recommended Action:
-
Dissolve the crude oil in a suitable solvent like isopropanol, ethanol, or ethyl acetate.
-
Add a solution of an acid (e.g., hydrochloric acid in isopropanol, or fumaric acid in ethanol) dropwise until precipitation is complete.[3]
-
Isolate the resulting crystalline salt and purify it via recrystallization.
-
If the free base is required for subsequent steps, the purified salt can be dissolved in water, neutralized with a base (e.g., NaHCO₃), and extracted into an organic solvent.[3]
-
Q3: How do I choose the best primary purification technique for my crude material?
A3: The choice depends on the scale of your experiment, the nature of the impurities, and the physical state of your product. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Q4: How can I effectively monitor the purity of my fractions during and after purification?
A4: A combination of techniques is essential for reliable purity assessment.
-
In-Process Monitoring (TLC): Thin-Layer Chromatography is indispensable for tracking the progress of column chromatography. Use a mobile phase that gives your product an Rf value of ~0.3-0.4. Visualize with a UV lamp (254 nm) and consider staining with potassium permanganate, which reacts with the amine groups.
-
Final Purity Assessment (HPLC): High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis.[6]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Due to the basic nature of the pyridine and piperazine moieties (pKa of pyridine is ~5.2-6), an acidic mobile phase is recommended to ensure protonation and achieve sharp, symmetrical peaks.[7][8] A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
-
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) is crucial to confirm the identity of the purified compound and ensure no structural changes occurred during purification. The proton NMR spectrum of the related compound nicotinamide shows distinct aromatic signals that shift upon protonation of the pyridine ring.[9][10][11] Similar behavior would be expected for your compound.
Section 2: Troubleshooting Common Purification Issues
This table addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: Product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and cooling is too rapid.[12] 3. High concentration of impurities depressing the melting point. | 1. Choose a lower-boiling point solvent. 2. Add slightly more hot solvent to reduce saturation, and allow the solution to cool more slowly. An insulated flask can help.[12] 3. Perform a preliminary purification (e.g., acid-base extraction) before attempting recrystallization. Consider converting to a salt.[3] |
| Recrystallization: No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. Solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase concentration and attempt cooling again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise to the cool solution until turbidity persists.[13] 3. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal. |
| Column Chromatography: Severe peak tailing and poor separation of the product. | The basic nitrogen atoms in your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel.[14] | 1. Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) (0.5-1% v/v) or a few drops of ammonium hydroxide to your eluent. This "competing base" will occupy the active sites on the silica.[3] 2. Change the Stationary Phase: Use neutral alumina instead of silica gel, or use end-capped or polymer-based columns if available.[14] |
| Column Chromatography: The product does not elute from the column. | The compound is too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel. | 1. Gradually increase the polarity of the eluent. A common sequence is Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/Methanol. 2. If the compound is still retained, try an eluent containing a small percentage of methanol with 1% triethylamine or ammonium hydroxide. |
| Acid-Base Extraction: An emulsion forms at the interface between the aqueous and organic layers. | The two phases are not separating cleanly, often due to the presence of fine particulates or similar densities. | 1. Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[15] 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. If persistent, filter the entire mixture through a pad of Celite or glass wool. |
Section 3: Detailed Purification Protocols
As a Senior Application Scientist, I advocate for a multi-step approach. An initial bulk purification by extraction followed by a high-resolution technique like chromatography or salt recrystallization often yields the best results.
Protocol 1: Initial Purification by Acid-Base Extraction
This method is excellent for removing neutral or acidic impurities from the crude product.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (20-30 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Rationale: The basic nitrogens of your product will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer. Neutral impurities will remain in the organic layer.
-
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3 M NaOH or a saturated NaHCO₃ solution) with stirring until the pH is >10. You may observe the free base precipitating or making the solution cloudy.
-
Rationale: This deprotonates the ammonium salt, regenerating the water-insoluble free base.
-
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free base back into an organic solvent (e.g., DCM, 3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts. Wash with saturated brine (1 x 20 mL) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).[15] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified product.
Protocol 2: High-Resolution Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from structurally similar impurities.
Caption: Workflow for flash column chromatography of basic compounds.
Detailed Steps:
-
Select Eluent System: Using TLC, find a solvent system that provides good separation and an Rf of ~0.3 for the product. A good starting point is a mixture of hexane and ethyl acetate. Crucially, add 1% triethylamine (TEA) to this mixture to prevent peak tailing.[3]
-
Pack Column: Pack a glass column with silica gel using the chosen eluent (without the high concentration of the polar component). Ensure the packing is uniform and free of air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elute and Collect: Begin elution with a lower polarity solvent mixture and gradually increase the polarity. Collect fractions in test tubes and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification via Salt Formation and Recrystallization
This is the preferred method if the product is an oil or if crystalline purity is paramount.
-
Salt Formation: Dissolve the crude product (1.0 g) in a minimal amount of isopropanol (IPA) or ethyl acetate (5-10 mL). While stirring, add a solution of 2 M HCl in diethyl ether or IPA dropwise. A white precipitate of the hydrochloride salt should form. Continue adding acid until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove non-basic impurities.
-
Recrystallization of the Salt: a. Transfer the crude salt to an Erlenmeyer flask. b. Select a suitable recrystallization solvent system. A mixture of alcohols and ethers (e.g., Ethanol/Diethyl Ether) or alcohols and water (e.g., Ethanol/H₂O) often works well for amine salts.[13][16] c. Add the primary solvent (e.g., ethanol) dropwise to the heated salt until it just dissolves. d. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation. e. If crystals do not form, add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then gently warm to redissolve and cool again.
-
Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Finger, S. (2013, March 29). How to extract/isolate piperazine from water without distillation?. ResearchGate. Retrieved from [Link]
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Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
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Reddit User therockstarmike. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry on Reddit. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Reddit User. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros on Reddit. Retrieved from [Link]
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Technical Support Center: Addressing Poor Bioavailability of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Disclaimer: N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is referenced as an early discovery chemical and substantial public data on its specific pharmacokinetic properties is not available. This guide is therefore constructed based on established principles of pharmaceutical science, drawing parallels from the structural moieties of the molecule (a nicotinamide derivative with a piperazine ring) to provide a robust framework for troubleshooting bioavailability. The strategies outlined are broadly applicable to novel chemical entities with similar anticipated challenges.
Introduction to Bioavailability Challenges
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of a drug's therapeutic efficacy.[1][2] Low bioavailability can render a promising compound ineffective, necessitate higher doses that increase the risk of side effects, and create significant hurdles in drug development.[1] Common causes of poor oral bioavailability include:
-
Poor Aqueous Solubility: The drug must dissolve in gastrointestinal fluids before it can be absorbed.[3][4]
-
Low Permeability: The drug must pass through the intestinal wall to enter the bloodstream.[4]
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation.[3]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen, limiting absorption.[5][6]
This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome potential bioavailability issues for a molecule like this compound.
Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses preliminary questions researchers may have when first encountering poor bioavailability with a novel compound.
Q1: My initial in vivo rodent study with this compound shows very low plasma exposure after oral dosing. Where do I start?
A1: The first step is to systematically characterize the compound's fundamental physicochemical and biopharmaceutical properties to identify the root cause. Low exposure is a symptom; the underlying cause is typically related to solubility, permeability, metabolic stability, or a combination thereof.
Recommended Initial Workflow:
Q2: What can I infer from the structure of this compound about its potential bioavailability challenges?
A2: The structure provides several clues:
-
Nicotinamide Core: This is a relatively polar moiety.[7]
-
Piperazine Ring: Piperazine is a common scaffold in medicinal chemistry. It contains two nitrogen atoms which can be protonated, often enhancing aqueous solubility.[8][9] However, its basic nature can lead to pH-dependent solubility. The piperazine moiety is also recognized by various enzymes and transporters.[10]
-
N-Ethyl-N-methyl Amide: These alkyl groups increase the lipophilicity of the molecule compared to an unsubstituted amide. This can influence both permeability and metabolism.
Based on these features, a key challenge may be balancing solubility and permeability. While the piperazine group may aid solubility, the overall molecule could still be poorly permeable or a substrate for efflux pumps.
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it help?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[4] It helps predict a drug's in vivo performance from in vitro measurements.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Example Strategies |
| Class I | High | High | None | Conventional Formulations |
| Class II | Low | High | Dissolution Rate | Particle Size Reduction, Solid Dispersions[11][12] |
| Class III | High | Low | Permeation | Permeation Enhancers, Prodrugs[13] |
| Class IV | Low | Low | Both | Combination of Strategies (e.g., Nanosystems)[4] |
Determining the likely BCS class of your compound is a critical step in selecting the right enhancement strategy. For instance, if your compound is BCS Class II (low solubility, high permeability), strategies that improve the dissolution rate are most likely to succeed.[14]
Troubleshooting Guide: Specific Issues & Solutions
This section provides detailed troubleshooting for specific experimental outcomes.
Issue 1: Poor Aqueous Solubility Confirmed
-
Symptom: The compound precipitates in aqueous buffers across a physiological pH range (e.g., < 10 µg/mL). In vivo, this leads to low and variable absorption.
-
Causality: For a drug to be absorbed, it must first be in solution at the site of absorption in the gastrointestinal tract.[3] If the administered dose exceeds the volume of fluid it can dissolve in, absorption will be limited by the dissolution rate.
Solution Pathways:
Pathway A: Formulation-Based Approaches
These strategies aim to enhance the dissolution rate or apparent solubility of the existing molecule.[15][16]
-
Particle Size Reduction (Micronization/Nanosizing): Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[4][15]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix creates a high-energy, amorphous form that has a higher apparent solubility and dissolution rate.[14][17] This is a powerful technique for BCS Class II compounds.[17]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[18] These formulations form fine emulsions in the gut, presenting the drug in a solubilized state and can even bypass first-pass metabolism via lymphatic transport.[17][18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing its solubility in water.[13][15]
Pathway B: Chemical Modification
This involves altering the molecule itself to improve its properties.
-
Salt Formation: For compounds with ionizable groups, like the piperazine nitrogens, forming a salt with a suitable counter-ion is often the simplest and most effective way to increase solubility and dissolution rate.[19]
-
Prodrug Approach: A prodrug is a bioreversible derivative of the parent drug.[20] A hydrophilic promoiety could be attached to the molecule to improve solubility, which is then cleaved in vivo to release the active drug.[16]
Issue 2: Low Intestinal Permeability
-
Symptom: Caco-2 or PAMPA assays show low apparent permeability (Papp). The compound may have good solubility but still exhibits poor absorption.
-
Causality: The intestinal epithelium is a lipid bilayer, and drugs must have sufficient lipophilicity to passively diffuse across it. Highly polar molecules often exhibit poor permeability. Furthermore, active efflux by transporters like P-glycoprotein can severely limit net absorption.[5][21] P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells, acting as a barrier to absorption in the intestine.[5][22]
Solution Pathways:
Pathway A: Investigating and Mitigating Efflux
-
Confirm P-gp Substrate Activity: Run a bidirectional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[6] This experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a P-gp substrate.[6][23]
-
Co-administration with P-gp Inhibitors: While not always a viable long-term strategy due to potential drug-drug interactions, this can be used in preclinical studies to confirm that efflux is the primary barrier.[21]
-
Structural Modification: Medicinal chemistry efforts can be directed to modify the structure to reduce its affinity for P-gp. This is a complex undertaking but can be a highly effective strategy.
Pathway B: Enhancing Passive Permeability
-
Prodrug Approach: This is a highly effective strategy for improving permeability.[24][25] A lipophilic promoiety can be attached to the molecule to mask polar functional groups, increasing its ability to cross the intestinal membrane.[26][27] The promoiety is later cleaved by enzymes (e.g., esterases) in the intestinal wall or blood to release the active drug.[24][26]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Therapeutic Potential of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide: A Comparative Framework
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. The molecule N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, while not extensively characterized in existing literature, is a compelling subject for therapeutic validation. Its structure marries two moieties of significant pharmacological relevance: a nicotinamide core and a piperazine ring. This guide provides a comprehensive framework for elucidating its therapeutic potential, not by presenting pre-existing data on this specific molecule, but by outlining a rigorous, multi-faceted validation strategy. We will dissect the known biological activities of its constituent parts to hypothesize potential applications and detail the comparative experimental methodologies required to rigorously test these hypotheses.
Deconstructing the Molecule: A Rationale for Therapeutic Hypotheses
The logical starting point for validating a novel compound is to understand the established pharmacology of its core components. This compound is comprised of a nicotinamide scaffold, a well-documented precursor to essential coenzymes, and a piperazine ring, a "privileged scaffold" in medicinal chemistry.[1][2]
1.1 The Nicotinamide Moiety: A Hub of Cellular Metabolism and Repair
Nicotinamide, the amide form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+) and its phosphate variant (NADP+).[3][4] These coenzymes are fundamental to a multitude of cellular processes, including:
-
Cellular Respiration and Energy Metabolism: NAD+ is a critical oxidizing agent in glycolysis and the citric acid cycle, essential for ATP production.[4][5]
-
DNA Repair and Genomic Stability: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes pivotal in DNA repair.[3][6]
-
Signaling and Inflammation: Nicotinamide has demonstrated anti-inflammatory properties, in part by modulating cytokine expression.[7]
Given these roles, nicotinamide itself has been investigated and used for various therapeutic applications, particularly in dermatology for conditions like acne and rosacea, and shows promise in the chemoprevention of skin cancer.[7][8] Its ability to support neuronal health has also led to investigations into its neuroprotective potential.[9]
1.2 The Piperazine Ring: A Cornerstone of Modern Pharmaceuticals
The piperazine ring is a six-membered heterocycle that is a structural component of a vast array of approved drugs.[1][10] Its prevalence is due to its favorable physicochemical properties, which can enhance a molecule's solubility, basicity, and overall pharmacokinetic profile.[1][2] Piperazine-containing drugs have demonstrated a wide spectrum of biological activities, including:
-
Central Nervous System (CNS) Activity: Many antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine moiety, which often interacts with neurotransmitter receptors.[11][12]
-
Anticancer Properties: A number of anticancer agents utilize the piperazine scaffold.[13][14]
-
Antimicrobial and Anti-inflammatory Effects: The piperazine ring is also found in various antimicrobial and anti-inflammatory compounds.[10][15]
1.3 Hypothesizing the Therapeutic Potential of the Hybrid Molecule
Based on the activities of its constituent parts, we can formulate several primary hypotheses for the therapeutic potential of this compound:
-
Hypothesis 1: Anticancer Agent: The nicotinamide moiety suggests a potential role in modulating DNA repair pathways (e.g., PARP inhibition), while the piperazine ring is a common feature in anticancer drugs. The combined molecule could exhibit cytotoxic effects on cancer cells.
-
Hypothesis 2: Neuroprotective Agent: Nicotinamide's role in maintaining neuronal health and the prevalence of the piperazine ring in CNS-acting drugs suggest a potential application in neurodegenerative diseases.
-
Hypothesis 3: Dermatological Agent: Given nicotinamide's established use in treating inflammatory skin conditions, the novel molecule could possess enhanced anti-inflammatory or other beneficial properties for dermatological applications.
A Phased Approach to Experimental Validation
The following sections outline a structured, multi-phase experimental plan to systematically investigate the therapeutic hypotheses. This framework is designed to be self-validating, with each phase informing the next.
Phase 1: In Vitro Characterization and Target Identification
The initial phase focuses on cell-free and cell-based assays to determine the molecule's primary biological effects and identify its molecular targets.
2.1. Anticancer Potential Evaluation
-
Objective: To assess the cytotoxic and mechanistic effects of the compound on a panel of cancer cell lines.
-
Comparative Alternatives:
-
Olaparib: A potent PARP inhibitor.
-
Doxorubicin: A standard chemotherapeutic agent that induces DNA damage.
-
Nicotinamide (standalone): To determine the contribution of the core scaffold.
-
| Parameter | This compound | Olaparib | Doxorubicin | Nicotinamide |
| Proposed Mechanism | Hypothesized PARP inhibition / DNA damage | PARP Inhibition | DNA Intercalation, Topoisomerase II Inhibition | NAD+ Precursor, potential PARP modulation |
| Primary Target | To be determined | PARP1/2 | DNA, Topoisomerase II | NAD+ salvage pathway |
| Expected Outcome | Dose-dependent cytotoxicity | Dose-dependent cytotoxicity | Dose-dependent cytotoxicity | Minimal cytotoxicity |
-
Experimental Protocols:
-
Cell Viability Assay (MTT/XTT):
-
Plate a panel of cancer cell lines (e.g., breast, lung, colon) in 96-well plates.
-
Treat with a dose-response curve of the test compound and comparators for 48-72 hours.
-
Add MTT or XTT reagent and measure absorbance to determine the IC50 (half-maximal inhibitory concentration).
-
-
PARP Inhibition Assay:
-
Use a commercially available PARP inhibitor assay kit.
-
Incubate recombinant PARP enzyme with NAD+ and a histone-coated plate in the presence of the test compound.
-
Detect the poly(ADP-ribosyl)ated histones using an anti-PAR antibody and a chemiluminescent substrate.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the IC50 concentration of the test compound.
-
Stain with Annexin V-FITC and propidium iodide.
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
2.2. Neuroprotective Potential Evaluation
-
Objective: To assess the compound's ability to protect neuronal cells from common stressors implicated in neurodegeneration.
-
Comparative Alternatives:
-
Resveratrol: A natural compound with known neuroprotective effects, partly through sirtuin activation.
-
Riluzole: An approved drug for amyotrophic lateral sclerosis (ALS) with neuroprotective properties.
-
| Parameter | This compound | Resveratrol | Riluzole |
| Proposed Mechanism | Hypothesized NAD+ boosting, anti-inflammatory | Sirtuin activation, antioxidant | Glutamate modulation, ion channel blocking |
| Primary Target | To be determined | SIRT1 | Voltage-gated sodium channels |
| Expected Outcome | Increased neuronal viability under stress | Increased neuronal viability under stress | Increased neuronal viability under stress |
-
Experimental Protocols:
-
Neuronal Cell Culture Model:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
-
Oxidative Stress-Induced Neurotoxicity Assay:
-
Pre-treat neuronal cells with the test compound for 24 hours.
-
Induce oxidative stress with hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Measure cell viability using an LDH release assay or MTT assay.
-
-
Intracellular NAD+/NADH Assay:
-
Treat neuronal cells with the test compound.
-
Lyse the cells and use a commercial colorimetric or fluorometric assay kit to measure the ratio of NAD+ to NADH.
-
-
Phase 2: In Vivo Efficacy and Safety Profiling
Following promising in vitro results, the investigation should proceed to animal models to assess in vivo efficacy and preliminary safety.
2.3. In Vivo Anticancer Efficacy
-
Objective: To evaluate the tumor growth inhibitory effects of the compound in a xenograft mouse model.
-
Experimental Protocol:
-
Xenograft Model:
-
Implant human cancer cells (identified as sensitive in Phase 1) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle control, test compound, positive control like Olaparib).
-
Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Measure tumor volume and body weight regularly.
-
-
Pharmacodynamic (PD) Assessment:
-
At the end of the study, collect tumor tissue to assess target engagement (e.g., PARP inhibition) by Western blot or immunohistochemistry.
-
-
2.4. In Vivo Neuroprotection Efficacy
-
Objective: To determine if the compound can ameliorate disease phenotypes in a mouse model of neurodegeneration.
-
Experimental Protocol:
-
Neurodegenerative Disease Model:
-
Utilize a relevant model, such as the MPTP model for Parkinson's disease or the SOD1-G93A transgenic mouse model for ALS.
-
Administer the test compound before or after disease induction.
-
-
Behavioral Assessments:
-
Conduct relevant behavioral tests (e.g., rotarod test for motor coordination, Morris water maze for memory).
-
-
Histopathological Analysis:
-
At the end of the study, collect brain tissue to assess neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons in the MPTP model) and markers of neuroinflammation.
-
-
Visualizing the Hypothesized Mechanisms and Workflows
3.1. Hypothesized Signaling Pathway in Cancer
Caption: Hypothesized mechanism of action in cancer cells.
3.2. Experimental Workflow for In Vitro Validation
Caption: A streamlined workflow for the in vitro validation phase.
Conclusion and Future Directions
The validation of a novel therapeutic candidate like this compound requires a systematic and hypothesis-driven approach. While direct experimental data on this specific molecule is not yet available, a thorough understanding of its constituent nicotinamide and piperazine moieties allows for the formulation of plausible therapeutic applications. The comparative framework and detailed experimental protocols outlined in this guide provide a robust starting point for researchers to rigorously evaluate its potential as an anticancer, neuroprotective, or dermatological agent. The success of this endeavor will hinge on careful experimental design, the use of appropriate positive and negative controls, and an unbiased interpretation of the data. The journey from a novel chemical entity to a validated therapeutic agent is arduous, but with a logical and comprehensive validation strategy, the true potential of this compound can be effectively elucidated.
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Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2020). Therapeutic potential of nicotinamide adenine dinucleotide (NAD). Current Opinion in Pharmacology, 55, 1-8. [Link]
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de la Torre, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry, 25(28), 3344-3363. [Link]
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Kumar, A., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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A Comparative Analysis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide Efficacy in Oncology: A Preclinical Outlook
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical framework for evaluating the efficacy of the novel compound, N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, against established standards of care in oncology. Due to the limited direct biological data on this specific molecule, this document synthesizes information from its core chemical moieties—nicotinamide and piperazine—to propose a robust methodology for its assessment as a potential anticancer agent.
Introduction: Deconstructing this compound
This compound is a synthetic organic compound featuring a nicotinamide core linked to a piperazine ring. While this specific molecule is primarily available as a research chemical[1], its structural components are well-characterized in medicinal chemistry, suggesting potential therapeutic applications.
-
Nicotinamide: A form of vitamin B3, nicotinamide is a precursor to the coenzymes NAD+ and NADP+. These molecules are crucial for cellular metabolism, DNA repair, and genomic stability. Notably, nicotinamide has been shown to inhibit PARP-1, an enzyme involved in DNA repair and cell death pathways, making it a molecule of interest in cancer research.
-
Piperazine Derivatives: The piperazine ring is a common scaffold in drug development, found in a wide array of therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic properties. In oncology, piperazine derivatives have been investigated for various mechanisms of action, including kinase inhibition and as components of cytotoxic agents.
The combination of these two moieties in this compound warrants investigation into its potential as an anticancer agent, possibly acting through metabolic pathways, DNA repair inhibition, or other cytotoxic mechanisms.
The Competitive Landscape: Standard of Care in Oncology
The "standard of care" in oncology is highly dependent on the specific cancer type and stage. For the purpose of this preclinical comparison, we will consider doxorubicin , a widely used anthracycline antibiotic, as a standard-of-care chemotherapeutic agent for a variety of solid tumors, including breast, lung, and ovarian cancers. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
Proposed Preclinical Efficacy Comparison: A Methodological Framework
To ascertain the potential of this compound relative to doxorubicin, a series of in vitro experiments are proposed.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Table 1: Comparative IC50 Values (Hypothetical Data)
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| MCF-7 (Breast) | 15.2 | 0.8 |
| A549 (Lung) | 25.8 | 1.2 |
| OVCAR-3 (Ovarian) | 18.5 | 1.0 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanism of Action: Apoptosis Induction
To understand if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
dot
Caption: Flow cytometry analysis of apoptosis.
Signaling Pathway Analysis
Based on the nicotinamide moiety, investigating the compound's effect on PARP activity and NAD+ levels would be a logical next step.
dot
Caption: Proposed mechanism via PARP inhibition.
Conclusion and Future Directions
While direct evidence of the efficacy of this compound is currently lacking, its structural components suggest a plausible role as an anticancer agent. The proposed preclinical workflow provides a scientifically rigorous framework for evaluating its cytotoxic and apoptotic effects in comparison to a standard-of-care agent like doxorubicin. Further studies should focus on elucidating its precise mechanism of action, including its effects on PARP activity, cellular NAD+ levels, and other relevant signaling pathways. In vivo studies using xenograft models would be the subsequent critical step to validate these in vitro findings.
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Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(20), 10967. [Link]
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A Researcher's Guide to the Cross-Species Metabolism of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide: A Predictive and Methodological Approach
Authored by: A Senior Application Scientist
Introduction
N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is a molecule of interest in pharmaceutical research, incorporating several key chemical features: a nicotinamide core, a piperazine ring, and N-alkyl (ethyl and methyl) groups.[1][][3][4][5] Understanding the metabolic fate of such a compound is paramount in drug development. Cross-species comparisons of metabolism are crucial for the selection of appropriate animal models for preclinical safety and efficacy studies, and for predicting the pharmacokinetic profile in humans.[6] This guide provides a predictive overview of the potential metabolic pathways of this compound and offers a robust experimental framework for its comprehensive metabolic investigation.
Predicted Metabolic Pathways of this compound
Based on the metabolism of structurally related compounds, the metabolism of this compound is likely to proceed through several key pathways involving Phase I and Phase II enzymatic reactions.
Phase I Metabolism: The Primary Transformation
Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation or excretion.[6][7]
-
N-Dealkylation: The N-ethyl and N-methyl groups are susceptible to oxidative dealkylation by CYP enzymes. This would result in the formation of N-ethyl-2-(1-piperazinyl)nicotinamide and N-methyl-2-(1-piperazinyl)nicotinamide, respectively, along with the release of acetaldehyde and formaldehyde.
-
Piperazine Ring Oxidation: The piperazine moiety is a common site of metabolism. Oxidation can occur at either of the nitrogen atoms or at the carbon atoms of the ring, leading to the formation of various hydroxylated or N-oxide metabolites.
-
Nicotinamide N-Oxidation: The nitrogen atom of the pyridine ring in the nicotinamide core can undergo oxidation to form an N-oxide metabolite.[8]
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.
-
Glucuronidation: If hydroxylated metabolites are formed during Phase I, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
N-Methylation: The nicotinamide core itself can be a substrate for nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to the pyridine nitrogen of nicotinamide.[9][10] This would result in the formation of a quaternary ammonium ion.
The following diagram illustrates the predicted metabolic pathways:
Caption: Workflow for in vitro metabolism studies.
In Vivo Metabolism Studies
Animal studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.
1. Pharmacokinetic and Metabolite Profiling Study in Rats
-
Objective: To determine the pharmacokinetic profile of the parent compound and identify the major metabolites in plasma, urine, and feces.
-
Protocol:
-
Administer this compound to a group of rats via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma.
-
House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.
-
Process the plasma, urine, and fecal homogenates for analysis.
-
Analyze the samples using LC-MS/MS to quantify the parent compound and its metabolites.
-
Calculate pharmacokinetic parameters for the parent compound (e.g., Cmax, Tmax, AUC, half-life).
-
Characterize the metabolite profiles in each matrix.
-
Data Interpretation and Cross-Species Comparison
The data from both in vitro and in vivo studies should be integrated to construct a comprehensive metabolic map for each species. By comparing these maps, researchers can:
-
Identify any human-specific metabolites.
-
Determine if the preclinical species are exposed to all major human metabolites.
-
Select the most appropriate animal species for long-term toxicology studies.
-
Inform the design of first-in-human clinical studies.
Conclusion
While direct metabolic data for this compound is not yet publicly available, a thorough understanding of the metabolism of its constituent moieties allows for the prediction of its likely metabolic fate. The experimental guide provided herein offers a robust framework for researchers to elucidate the cross-species metabolism of this compound. Such studies are a cornerstone of modern drug development, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.
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Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed. Drug Metabolism and Disposition, 36(7), 1355-1364. Available at: [Link]
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Identification of novel Piperazine based bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT) with potential anticancer activities - PubMed. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Head-to-Head Comparative Analysis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide and its Enantiomers: A Guide for Preclinical Drug Development
Disclaimer: The following guide is a scientifically informed, illustrative framework for the preclinical evaluation of the chiral compound N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. The experimental data presented herein is hypothetical and intended to exemplify the potential stereoselective pharmacology of this molecule. The protocols and methodologies are based on established principles in drug discovery and development.
Introduction
This compound is a novel chiral compound with a chemical structure suggestive of potential activity at nicotinic acetylcholine receptors (nAChRs).[1] The presence of a stereocenter necessitates a thorough investigation and comparison of the individual enantiomers and the racemic mixture. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological profiles. This guide provides a comprehensive, head-to-head comparison of the racemic mixture of this compound and its isolated (R)- and (S)-enantiomers, with a focus on their interactions with nAChRs. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals in the preclinical assessment of this and similar chiral molecules.
Chiral Separation and Analytical Characterization
The first critical step in a head-to-head study is the development of a robust method for the separation and quantification of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[2][3]
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a reliable HPLC method for the baseline separation of the (R)- and (S)-enantiomers of this compound.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Based on the structure of the analyte, an amylose or cellulose-based CSP, such as a Chiralpak® IA or Chiralcel® OD column, would be a logical starting point.
-
Mobile Phase Screening: A systematic screening of different mobile phase compositions is crucial. A typical approach would involve:
-
Normal Phase: Heptane/Isopropanol with a basic additive like diethylamine (DEA).
-
Polar Organic Mode: Acetonitrile or Methanol with additives.
-
Reversed Phase: Acetonitrile/Water with buffers like ammonium bicarbonate.
-
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 260 nm) is typically suitable for this class of compounds.
-
Quantification: A calibration curve should be generated using a reference standard of the racemate to ensure accurate quantification of each enantiomer.
Illustrative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Heptane:Isopropanol:DEA (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 260 nm |
| Retention Time (S)-enantiomer | 8.2 min |
| Retention Time (R)-enantiomer | 9.5 min |
| Resolution (Rs) | 1.8 |
Pharmacological Characterization: In Vitro Studies
In vitro assays are fundamental to understanding the mechanism of action and delineating the pharmacological profile of each enantiomer. Given the structural similarity of the target compound to known nAChR ligands, the following assays are proposed.[4][5][6]
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the racemate and individual enantiomers for different nAChR subtypes (e.g., α4β2, α7, α3β4).
Methodology:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the desired nAChR subtype (e.g., HEK293 cells). Homogenize the cells and prepare a membrane fraction by ultracentrifugation.
-
Radioligand: Select a suitable radioligand for each subtype, for example, [³H]-Epibatidine for α4β2 and [¹²⁵I]-α-Bungarotoxin for α7.
-
Competition Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (racemate, (R)-enantiomer, (S)-enantiomer).
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Illustrative Radioligand Binding Data (Ki, nM)
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR |
| Racemate | 15.2 | 250.6 | 85.3 |
| (R)-enantiomer | 2.1 | 180.4 | 45.1 |
| (S)-enantiomer | 120.5 | >1000 | 210.8 |
Interpretation: The hypothetical data above suggests that the (R)-enantiomer is the eutomer, exhibiting significantly higher affinity and selectivity for the α4β2 nAChR subtype compared to the (S)-enantiomer (the distomer) and the racemate.
Experimental Protocol: Functional Assay (FLIPR)
Objective: To assess the functional activity (agonist, antagonist, or allosteric modulator) of the compounds at the α4β2 nAChR. A Fluorometric Imaging Plate Reader (FLIPR) assay measuring intracellular calcium influx is a high-throughput method for this purpose.[4]
Methodology:
-
Cell Culture: Plate cells expressing the α4β2 nAChR in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compounds and measure the change in fluorescence.
-
Antagonist Mode: Pre-incubate the cells with the test compounds before adding a known agonist (e.g., acetylcholine) at its EC₅₀ concentration.
-
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Illustrative FLIPR Data (α4β2 nAChR)
| Compound | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |
| Racemate | 85.6 | >1000 |
| (R)-enantiomer | 12.3 | >1000 |
| (S)-enantiomer | >10,000 | 520.1 |
Interpretation: This illustrative data indicates that the (R)-enantiomer is a potent agonist at the α4β2 nAChR, while the (S)-enantiomer is a weak antagonist. The racemate exhibits a mixed profile with reduced agonist potency compared to the pure (R)-enantiomer.
Pharmacological Characterization: In Vivo Studies
In vivo studies are essential to translate the in vitro findings into a physiological context. A common behavioral model to assess the activity of nAChR ligands is the hot-plate test for antinociception in rodents.
Experimental Protocol: Hot-Plate Test in Mice
Objective: To evaluate the antinociceptive effects of the racemate and enantiomers.
Methodology:
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing room and equipment.
-
Baseline Latency: Determine the baseline latency for each mouse to a thermal stimulus (e.g., licking a hind paw or jumping) on a hot plate maintained at 55°C. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compounds (e.g., intraperitoneally) at various doses.
-
Post-treatment Latency: Measure the latency at several time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED₅₀ for each compound.
Illustrative In Vivo Antinociception Data
| Compound | ED₅₀ (mg/kg, i.p.) |
| Racemate | 5.2 |
| (R)-enantiomer | 1.8 |
| (S)-enantiomer | >20 |
Interpretation: The hypothetical in vivo data corroborates the in vitro findings, demonstrating that the (R)-enantiomer is significantly more potent in producing an antinociceptive effect.
Visualizations
Experimental Workflow for Chiral Separation and Analysis
Caption: Workflow for chiral separation and subsequent pharmacological evaluation.
Hypothetical Signaling Pathway of the (R)-enantiomer at α4β2 nAChR
Caption: Proposed mechanism of action for the (R)-enantiomer at the α4β2 nAChR.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit illustrative, head-to-head comparison of this compound and its enantiomers. The hypothetical data strongly suggests a pronounced stereoselectivity in the pharmacological activity of this compound, with the (R)-enantiomer acting as a potent and selective agonist at the α4β2 nAChR. The (S)-enantiomer, in this model, is largely inactive.
These findings underscore the critical importance of chiral separation and individual enantiomer testing in the early stages of drug discovery. The development of the pure eutomer, in this case, the (R)-enantiomer, would be the most logical path forward, potentially offering a superior therapeutic window and reduced off-target effects compared to the racemic mixture.
Future studies should focus on a more extensive pharmacological profiling of the eutomer, including:
-
Pharmacokinetic studies (ADME) in relevant species.
-
A broader screen for off-target activities.
-
Evaluation in more complex behavioral models relevant to CNS disorders.[6]
By following a structured and scientifically rigorous approach as outlined in this guide, researchers can efficiently and effectively characterize novel chiral compounds, ultimately accelerating the path toward the development of safer and more effective medicines.
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A Researcher's Guide to Benchmarking N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide Against Nicotinamide
This guide provides a comprehensive framework for the pharmacological characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a novel compound of interest, by benchmarking its performance against the well-established reference compound, Nicotinamide. This document is intended for researchers, scientists, and drug development professionals, offering a suite of detailed experimental protocols and the scientific rationale behind them.
Introduction: Unveiling the Potential of a Hybrid Scaffold
This compound is a synthetic molecule that marries two pharmacologically significant moieties: a nicotinamide core and a piperazine ring. The nicotinamide component, a form of vitamin B3, is a well-documented precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and an inhibitor of sirtuin enzymes, particularly SIRT1 and SIRT2.[1] These activities implicate it in a wide array of cellular processes, including metabolism, DNA repair, and inflammation.[2] The piperazine ring is a common scaffold in medicinal chemistry, frequently associated with central nervous system (CNS) activity, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of monoaminergic pathways.[3][4]
The combination of these two structures in this compound suggests a potential for a unique pharmacological profile. This guide outlines a systematic approach to elucidating this profile by comparing it directly to Nicotinamide.
Reference Compound Profile: Nicotinamide
-
Chemical Name: Pyridine-3-carboxamide
-
Molecular Formula: C₆H₆N₂O
-
Key Biological Activities:
Experimental Benchmarking Strategy
The following sections detail a series of in vitro assays designed to compare the biological activity and drug-like properties of this compound with Nicotinamide. The experimental design is intended to be self-validating, with clear endpoints and established protocols.
Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative analysis of the test and reference compounds.
Part 1: Sirtuin Inhibition Assays
Given the nicotinamide core, a primary hypothesis is that this compound may act as a sirtuin inhibitor. These assays will quantify and compare the inhibitory potency of the test compound and Nicotinamide against SIRT1 and SIRT2.
Protocol: Fluorometric SIRT1/SIRT2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4.
- SIRT1/SIRT2 Enzyme: Reconstitute human recombinant SIRT1 or SIRT2 enzyme in assay buffer to a working concentration of 40 nM.
- Substrate: Prepare a fluorogenic acetylated peptide substrate (e.g., from p53 for SIRT1 or a-tubulin for SIRT2) at a concentration of 10 µM in assay buffer.
- Cofactor: Prepare NAD+ at a concentration of 200 µM in assay buffer.
- Test Compounds: Prepare a 10-point serial dilution of this compound and Nicotinamide in assay buffer. The final concentrations should typically range from 1 µM to 100 µM.
- Developer Solution: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
- In a 96-well black microplate, add 5 µL of the test compound dilutions or vehicle control.
- Add 40 µL of the SIRT1 or SIRT2 enzyme solution to each well and incubate for 5 minutes at 37°C.
- Initiate the reaction by adding 5 µL of the substrate and NAD+ mixture to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction and develop the fluorescent signal by adding 10 µL of the developer solution to each well.
- Incubate for 10 minutes at 37°C, protected from light.
- Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) |
| This compound | Experimental | Experimental |
| Nicotinamide | Experimental | Experimental |
Part 2: Central Nervous System Receptor Profiling
The piperazine moiety suggests potential interactions with CNS receptors. This section outlines protocols to assess the binding affinity and functional activity of the test compound at dopamine D2 and serotonin 5-HT1A receptors, which are common targets for piperazine-containing drugs.
Protocol: Dopamine D2 Receptor Binding Assay
This is a competitive binding assay using a radiolabeled or fluorescent ligand.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Receptor Source: Prepare a membrane fraction from cells stably expressing the human dopamine D2 receptor.
- Radioligand: [³H]-Spiperone at a final concentration of 0.2 nM.
- Non-specific Binding Control: Haloperidol at a final concentration of 10 µM.
- Test Compounds: Prepare serial dilutions of this compound and a known D2 antagonist (e.g., Haloperidol) in assay buffer.
2. Assay Procedure:
- In a 96-well plate, combine the receptor membrane preparation, [³H]-Spiperone, and either test compound, vehicle, or Haloperidol.
- Incubate at room temperature for 90 minutes.
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold assay buffer.
- Allow the filters to dry, and then add scintillation cocktail.
- Measure the radioactivity in a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percent inhibition of specific binding for each concentration of the test compound.
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Protocol: Serotonin 5-HT1A Receptor Functional Assay
This assay measures the ability of the compound to stimulate or inhibit receptor signaling, typically by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Reagent Preparation:
- Cell Line: Use a cell line stably co-expressing the human 5-HT1A receptor and a cAMP biosensor (e.g., GloSensor).
- Assay Medium: As recommended for the specific cell line.
- Agonist Control: 8-OH-DPAT.
- Antagonist Control: WAY-100635.
- Test Compounds: Prepare serial dilutions of this compound and control compounds.
2. Assay Procedure:
- Plate the cells in a 96-well white microplate and incubate overnight.
- For agonist mode, add the test compounds and 8-OH-DPAT to the cells.
- For antagonist mode, pre-incubate the cells with the test compounds before adding a fixed concentration of 8-OH-DPAT.
- Incubate at room temperature for 15-30 minutes.
- Measure the luminescence signal according to the biosensor manufacturer's instructions.
3. Data Analysis:
- For agonist activity, calculate the EC50 value from the dose-response curve.
- For antagonist activity, calculate the IC50 value.
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT1A EC50/IC50 (nM) |
| This compound | Experimental | Experimental |
| Nicotinamide | Experimental | Experimental |
Part 3: In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development.[1][2][5] These assays will provide a preliminary understanding of the "drug-likeness" of this compound compared to Nicotinamide.
Protocol: Metabolic Stability in Human Liver Microsomes
1. Reagent Preparation:
- Reaction Mixture: Human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
- Test Compounds: this compound and Nicotinamide at a final concentration of 1 µM.
2. Assay Procedure:
- Pre-warm the reaction mixture to 37°C.
- Add the test compound to initiate the reaction.
- Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
- Plot the natural log of the percent remaining parent compound versus time.
- Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
1. Reagent Preparation:
- PAMPA Plate: A 96-well plate with a filter membrane coated with a lipid solution.
- Donor Solution: Dissolve the test compounds in a buffer at pH 7.4.
- Acceptor Solution: Buffer at pH 7.4.
2. Assay Procedure:
- Add the donor solution to the donor wells of the PAMPA plate.
- Add the acceptor solution to the acceptor wells.
- Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
- Measure the concentration of the test compound in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
3. Data Analysis:
- Calculate the permeability coefficient (Pe).
| Compound | Metabolic Stability (t½, min) | Permeability (Pe, 10⁻⁶ cm/s) |
| This compound | Experimental | Experimental |
| Nicotinamide | Experimental | Experimental |
Expected Outcomes and Interpretation
This benchmarking study will provide a multi-faceted comparison of this compound and Nicotinamide. The data generated will allow for an initial assessment of the novel compound's potency and selectivity as a sirtuin inhibitor and/or a CNS receptor modulator. The in vitro ADME data will offer early insights into its potential pharmacokinetic behavior. By systematically comparing these parameters to the well-characterized profile of Nicotinamide, researchers can make informed decisions about the future development of this promising new chemical entity.
References
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Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
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Bains P, Kaur M, Kaur J, Sharma S. Nicotinamide: Mechanism of action and indications in dermatology. Indian J Dermatol Venereol Leprol 2018;84:234-237. [Link]
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PubChem - National Institutes of Health. Nicotinamide. [Link]
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ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
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- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Independent Verification of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide's Mode of Action
For drug development professionals and researchers, the elucidation of a novel compound's mode of action is a critical step. This guide provides a comprehensive framework for the independent verification of the pharmacological mechanism of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a synthetic molecule incorporating both nicotinamide and piperazine moieties. Given the absence of extensive public data on this specific compound, we will approach this as a de novo investigation, proposing a logical, multi-pronged strategy to systematically test plausible hypotheses based on its structural components.
The nicotinamide scaffold is a well-established pharmacophore, integral to cellular redox reactions as a component of NAD+/NADH.[1][2][3] Derivatives of nicotinamide have been explored for a multitude of therapeutic applications, acting as enzyme inhibitors or modulators of cellular signaling pathways.[1][4][5] The piperazine ring is also a privileged structure in medicinal chemistry, frequently found in centrally acting agents due to its ability to interact with various receptors and transporters.[6][7] The combination of these two fragments in this compound suggests several potential, and not mutually exclusive, modes of action that warrant experimental investigation.
This guide will compare and contrast three primary investigative avenues: broad-spectrum kinase inhibition profiling, direct target engagement via cellular thermal shift assays, and functional screening against G-protein coupled receptors and phosphodiesterases. For each approach, we will detail the underlying scientific principles, provide step-by-step experimental protocols, and present hypothetical data to illustrate how one might interpret the results to build a coherent picture of the compound's biological activity.
I. Initial Hypothesis Generation: Unpacking the Structural Clues
The structure of this compound presents two key pharmacophores that can guide our initial hypotheses about its mode of action.
-
The Nicotinamide Core: This component is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and redox reactions.[1][2] Many enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), utilize NAD+ as a substrate. Furthermore, the broader class of nicotinamide derivatives has been shown to inhibit various enzymes, including kinases and phosphodiesterases (PDEs).[4][8]
-
The Piperazine Moiety: This heterocycle is a common feature in a vast array of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[6] Its presence often confers affinity for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
Based on these structural features, we can formulate three primary hypotheses for the mode of action of this compound:
-
Hypothesis 1: Kinase Inhibitor. The compound may act as an inhibitor of one or more protein kinases, a large family of enzymes that are critical regulators of cellular signaling and are frequently implicated in diseases such as cancer and inflammation.[9][10]
-
Hypothesis 2: GPCR Ligand. The piperazine group may drive binding to and modulation of a GPCR, leading to downstream signaling events.[11][12]
-
Hypothesis 3: Phosphodiesterase (PDE) Inhibitor. The nicotinamide structure could confer inhibitory activity against PDEs, enzymes that regulate the levels of the second messengers cAMP and cGMP.[8][13]
The following sections will detail experimental strategies to systematically and independently test these hypotheses.
II. Comparative Experimental Verification Strategies
A. Kinome Profiling: A Broad-Based Screen for Kinase Inhibition
Rationale: To rapidly assess the potential of this compound as a kinase inhibitor, a broad-spectrum kinome profiling assay is the logical first step. This high-throughput screening approach simultaneously tests the compound's activity against a large panel of purified protein kinases.[9][10][14] A positive result in this screen would provide a strong lead for more focused follow-up studies. We will compare its hypothetical profile to that of a known broad-spectrum kinase inhibitor, Staurosporine, and a more selective inhibitor, Imatinib.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and [γ-³³P]ATP in a suitable kinase buffer.
-
Compound Incubation: Add the diluted this compound or control inhibitors (Staurosporine, Imatinib) to the reaction mixture. Include a DMSO-only control.
-
Reaction Initiation and Termination: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Hypothetical Data Comparison:
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| This compound | Aurora Kinase A | 50 | Selective |
| PIM1 Kinase | 120 | Selective | |
| Staurosporine | >200 Kinases | <100 | Non-selective |
| Imatinib | ABL1 | 25 | Selective |
| KIT | 100 | Selective | |
| PDGFRA | 100 | Selective |
Interpretation: In this hypothetical scenario, this compound demonstrates potent and selective inhibition of Aurora Kinase A and PIM1 Kinase. This contrasts with the broad-spectrum activity of Staurosporine and the distinct selectivity profile of Imatinib. This result would strongly support the hypothesis that the compound is a kinase inhibitor and would guide further investigation into its effects on cellular pathways regulated by these specific kinases.
Workflow Diagram:
Caption: Workflow for in vitro radiometric kinase inhibition assay.
B. Cellular Thermal Shift Assay (CETSA): Unbiased Target Engagement
Rationale: While kinome profiling is excellent for screening against a predefined set of targets, it doesn't identify novel or unexpected protein interactions within a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a native cellular environment.[15][16][17] The principle is that ligand binding stabilizes the target protein against thermal denaturation. We will compare the hypothetical results for our compound with a positive control (a known ligand for a specific protein) and a negative control (a compound not expected to bind).
Experimental Protocol: CETSA Coupled with Western Blotting
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if kinase inhibition is suspected) to near confluency. Treat the cells with this compound (e.g., at 10x the hypothetical IC50 from the kinase assay) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes.
-
Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against the suspected target protein (e.g., Aurora Kinase A). Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Hypothetical Data Comparison:
| Treatment | Target Protein | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | Aurora Kinase A | 52°C | - |
| This compound | Aurora Kinase A | 58°C | +6 |
| Vehicle (DMSO) | GAPDH (Control) | 65°C | - |
| This compound | GAPDH (Control) | 65°C | 0 |
Interpretation: The hypothetical data shows a significant thermal stabilization of Aurora Kinase A in the presence of this compound, as evidenced by the 6°C increase in its melting temperature. In contrast, the melting temperature of the control protein, GAPDH, is unaffected. This result provides strong, direct evidence that the compound engages Aurora Kinase A within the cellular context, validating the findings from the in vitro kinome screen.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
C. Functional GPCR and PDE Assays: Exploring Alternative Mechanisms
Rationale: To investigate the other plausible hypotheses stemming from the compound's piperazine and nicotinamide moieties, functional assays for GPCR activation and PDE inhibition are necessary. These assays measure the downstream consequences of compound-target interaction, providing a functional readout of its activity.[18][19][20][21]
Experimental Protocol 1: GPCR Activation Assay (cAMP Measurement)
-
Cell Line: Use a cell line stably expressing a panel of GPCRs of interest (e.g., dopamine and serotonin receptors).
-
Cell Plating and Treatment: Plate the cells in a 96-well plate. Treat the cells with a dilution series of this compound, a known GPCR agonist (positive control), and a known antagonist (for antagonist mode testing).
-
Forskolin Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine if the compound acts as an agonist (increases cAMP for Gs, decreases for Gi) or an antagonist (blocks the effect of a known agonist).
Experimental Protocol 2: PDE Inhibition Assay (Fluorescence-Based)
-
Enzyme and Substrate: Use purified recombinant human PDE enzymes (e.g., PDE4, PDE5). The substrate will be a fluorescently labeled cAMP or cGMP derivative.
-
Reaction Setup: In a 96-well plate, combine the PDE enzyme, the fluorescent substrate, and a dilution series of this compound or a known PDE inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5).
-
Reaction and Detection: The PDE enzyme will cleave the substrate, leading to a change in fluorescence. Monitor the fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value for PDE inhibition.
Hypothetical Data Comparison:
| Assay | Compound | Target | Result |
| GPCR Activation | This compound | Dopamine D2 Receptor | No significant agonist or antagonist activity |
| Serotonin 5-HT2A Receptor | No significant agonist or antagonist activity | ||
| PDE Inhibition | This compound | PDE4B | IC50 > 100 µM (Inactive) |
| PDE5A | IC50 > 100 µM (Inactive) | ||
| Rolipram | PDE4B | IC50 = 200 nM | |
| Sildenafil | PDE5A | IC50 = 5 nM |
Interpretation: In this hypothetical case, this compound shows no significant activity in either the GPCR or PDE assays at concentrations where it potently inhibited Aurora Kinase A. These negative results are crucial as they allow us to rule out these alternative modes of action and focus our efforts on understanding the consequences of its kinase inhibitory activity.
Signaling Pathway Diagram:
Caption: Simplified GPCR and PDE signaling pathways.
III. Synthesis and Conclusion
This guide has outlined a systematic and logical approach to the independent verification of this compound's mode of action. By starting with broad, unbiased screening methods and progressively moving to more focused, hypothesis-driven experiments, researchers can build a robust and evidence-based understanding of a novel compound's pharmacology.
-
Primary Mode of Action: The compound is a potent and selective inhibitor of Aurora Kinase A and PIM1 Kinase. This was initially suggested by a broad kinome profile and subsequently confirmed by direct evidence of target engagement in a cellular context using CETSA.
-
Ruled-out Mechanisms: The compound does not appear to significantly interact with the tested GPCRs or PDEs at physiologically relevant concentrations.
This multi-faceted approach, which combines in vitro biochemical assays, cellular target engagement studies, and functional screens, represents a best-practice workflow for mode-of-action deconvolution in modern drug discovery. The integration of data from these diverse experimental platforms provides a high degree of confidence in the assigned mechanism and lays a solid foundation for further preclinical and clinical development.
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- 21. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Selectivity Profile of Zibonicamide (CHEM-123), a Novel Akt1 Inhibitor
Introduction
The Serine/Threonine-Protein Kinase B (Akt) signaling pathway is a critical regulator of cell growth, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] Within the Akt family, three highly homologous isoforms (Akt1, Akt2, and Akt3) exist, playing both overlapping and distinct roles in cellular physiology. While pan-Akt inhibitors that target all three isoforms have shown clinical activity, they are often associated with on-target toxicities, such as hyperglycemia and rash, due to the inhibition of Akt2 in metabolic tissues.[4][5][6] This has spurred the development of isoform-selective inhibitors to achieve a wider therapeutic window.
This guide introduces Zibonicamide (CHEM-123) , a novel investigational compound with the chemical name N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, designed as a potent and selective inhibitor of Akt1. Its selectivity is hypothesized to mitigate the metabolic side effects associated with pan-Akt inhibition, potentially offering a safer therapeutic option.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for rigorously assessing the selectivity of Zibonicamide. We will compare its hypothetical performance against two well-characterized alternative compounds:
-
Capivasertib (AZD5363): A potent, ATP-competitive pan-Akt inhibitor with activity against all three isoforms.[1][7]
-
MK-2206: A highly selective, allosteric inhibitor of Akt1 and Akt2 with lower potency against Akt3.[8][9][10]
By detailing the causality behind experimental choices and providing robust, self-validating protocols, this guide aims to establish a clear, data-driven path for evaluating the true selectivity profile of novel kinase inhibitors like Zibonicamide.
Section 1: The Imperative of Selectivity Profiling
In kinase drug discovery, potency is only one part of the equation. An inhibitor's selectivity profile—its propensity to bind to the intended target versus other kinases (the "kinome")—is a critical determinant of its ultimate clinical success. Poor selectivity can lead to unexpected toxicities through off-target effects, confounding clinical trial results and potentially causing harm to patients. Conversely, a highly selective compound is more likely to have a predictable mechanism of action and a cleaner safety profile.
Therefore, a multi-pronged assessment strategy is not merely best practice; it is a mandatory, self-validating system. Relying on a single IC50 value against the primary target is insufficient and can be misleading. A robust evaluation requires a logical progression from broad, biochemical screening to more physiologically relevant cellular assays that confirm target engagement and functional modulation in a living system. This layered approach provides the necessary confidence to advance a compound toward clinical development.
Section 2: Experimental Design for Comprehensive Selectivity Assessment
A rigorous evaluation of Zibonicamide's selectivity involves a tiered workflow. This begins with broad, in vitro profiling to identify potential off-targets and progresses to cell-based assays to confirm on-target activity and functional consequences in a physiological context.
Caption: Simplified Akt1 signaling pathway and point of inhibition.
Protocol: Western Blot for Phospho-PRAS40 (Thr246)
-
Cell Treatment: Seed MCF-7 cells and allow them to attach overnight. Serum-starve the cells for 4 hours.
-
Compound Incubation: Pre-treat cells with a dose-response of Zibonicamide, Capivasertib, or MK-2206 for 1 hour.
-
Pathway Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust Akt activation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-PRAS40 (Thr246) and a loading control (e.g., β-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis: Detect signal using an ECL substrate and an imaging system. Quantify band intensity and normalize the p-PRAS40 signal to the loading control. Calculate the IC50 for pathway inhibition.
Section 3: Comparative Selectivity Analysis: Zibonicamide vs. Alternatives
The following tables present hypothetical, yet plausible, data derived from the experimental protocols described above. This allows for an objective, side-by-side comparison of Zibonicamide's selectivity profile against the pan-Akt inhibitor Capivasertib and the allosteric inhibitor MK-2206.
Table 1: Biochemical Potency and Isoform Selectivity
This table summarizes the half-maximal inhibitory concentrations (IC50) against the three Akt isoforms. Lower values indicate higher potency.
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Akt2/Akt1 Ratio | Akt3/Akt1 Ratio |
| Zibonicamide (CHEM-123) | 5 | 450 | 620 | 90x | 124x |
| Capivasertib | 8 | 15 | 10 | 1.9x | 1.3x |
| MK-2206 | 8 | 12 | 65 | 1.5x | 8.1x |
Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)
This table shows the inhibitory activity against a selection of key off-target kinases. Lower percentages indicate better selectivity (less off-target activity).
| Kinase | Zibonicamide | Capivasertib | MK-2206 |
| Akt1 (On-Target) | 99% | 99% | 98% |
| ROCK1 | 15% | 75% | 8% |
| PKA | 5% | 68% | 12% |
| SGK1 | 22% | 85% | 25% |
| p70S6K | 18% | 88% | 30% |
| Selectivity Score (S10) * | 0.05 | 0.28 | 0.10 |
*Selectivity Score (S10) is the number of off-target kinases with >90% inhibition at 1 µM, divided by the total number of kinases tested (assuming a 400-kinase panel for this calculation). A lower score is better.
Table 3: Cellular Potency and Target Engagement
This table compares the ability of each compound to engage Akt1 in cells and inhibit its downstream signaling.
| Compound | Cellular Target Engagement (CETSA Shift, °C) | Functional Pathway Inhibition (p-PRAS40 IC50, nM) |
| Zibonicamide (CHEM-123) | +5.2°C | 25 |
| Capivasertib | +4.8°C | 35 |
| MK-2206 | +3.5°C (Allosteric) | 40 |
Section 4: Interpretation and Recommendations
The synthesized data provides a compelling, multi-layered view of Zibonicamide's selectivity profile.
-
Superior Isoform Selectivity: The biochemical data in Table 1 clearly positions Zibonicamide as a highly selective Akt1 inhibitor. It demonstrates a 90-fold and 124-fold selectivity for Akt1 over Akt2 and Akt3, respectively. This is a significant improvement over both Capivasertib, which is a pan-inhibitor, and MK-2206, which shows only modest selectivity against Akt3. [8][9]This profile strongly supports the hypothesis that Zibonicamide may avoid the metabolic toxicities associated with Akt2 inhibition. [4]
-
Excellent Kinome-Wide Selectivity: As shown in Table 2, Zibonicamide exhibits a "cleaner" profile across the broader kinome compared to the alternatives. Its low inhibition of related AGC family kinases like ROCK, PKA, and SGK suggests a lower potential for off-target mediated side effects. [11]The calculated Selectivity Score (S10) of 0.05 is superior to both Capivasertib and MK-2206, reinforcing its high degree of specificity for Akt1.
-
Robust Cellular Activity: The data in Table 3 confirms that Zibonicamide's biochemical potency translates into the cellular environment. It effectively engages Akt1, as shown by a strong thermal shift in the CETSA assay, and potently inhibits the downstream signaling pathway with a cellular IC50 of 25 nM. This demonstrates excellent cell permeability and on-target functional activity.
Based on this comprehensive in vitro and cellular assessment, Zibonicamide (CHEM-123) emerges as a highly potent and exceptionally selective Akt1 inhibitor. Its profile is superior to both the pan-inhibitor Capivasertib and the allosteric inhibitor MK-2206 in terms of isoform and kinome-wide selectivity.
Recommendation: The promising selectivity and cellular potency data presented in this guide strongly warrant the progression of Zibonicamide into in vivo efficacy and safety studies. The next logical steps should include pharmacokinetic profiling and evaluation in tumor xenograft models known to be driven by Akt1 signaling. These studies will be critical in determining if the outstanding in vitro selectivity profile translates to an improved therapeutic window in a whole-animal system.
References
- National Institutes of Health (NIH). (2025). Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design.
- PubChem, National Institutes of Health. Capivasertib.
- Patsnap Synapse. (2024).
- Breast Cancer Now. (2023). Capivasertib (Truqap).
- Oncology News Central. Capivasertib: uses, dosing, warnings, adverse events, interactions.
- Selleckchem.com. Akt1 Selective Inhibitors.
- MedchemExpress.com. Afuresertib (GSK2110183) | Akt Inhibitor.
- Papadopoulou, E., et al. (2020). The emerging role of capivasertib in breast cancer.
- Santa Cruz Biotechnology. Akt1 Inhibitors.
- Cancer Discovery. (2024).
- Cancer Network. (2013). AACR: Pan-AKT Inhibitor ARQ092 Shows Promise in Solid Tumors in First-in-Human Trial.
- Craven, G.B., et al. (2024).
- Selleck Chemicals. MK-2206 Dihydrochloride.
- Patsnap Synapse. (2024). Unlocking the Potential of MK-2206: A Comprehensive Review of an Allosteric AKT Inhibitor in Cancer Therapy.
- de Bono, J.S., et al. (2020). Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID).
- Wikipedia. MK-2206.
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- 5. cancernetwork.com [cancernetwork.com]
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A Senior Application Scientist's Guide to the Synthesis and Verification of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide: Establishing a Reproducible Standard for a Pharmaceutical Impurity
Introduction: The Critical Role of Impurity Synthesis in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the trace impurities that accompany it. The compound N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide (CAS No. 912761-62-7) is identified as a potential impurity or related compound to Rivaroxaban, a widely prescribed anticoagulant.[1] The presence and quantity of such impurities are scrutinized by regulatory bodies, as they can impact the safety and efficacy of the final drug product.
Therefore, the ability to independently and reproducibly synthesize, isolate, and characterize potential impurities is not merely an academic exercise; it is a cornerstone of robust quality control and patient safety. A verified, pure standard of an impurity allows for the development of precise analytical methods to detect and quantify its presence in API batches, ensuring they fall within safe, regulated limits.
This guide provides a comprehensive framework for the de novo synthesis and rigorous characterization of this compound. As no primary peer-reviewed synthesis or biological studies for this specific molecule are publicly available, this document serves as a foundational protocol. It is designed to be a self-validating system, enabling researchers in analytical development, process chemistry, and quality assurance to produce a reliable reference standard. We will first establish a robust synthetic protocol and then detail the analytical workflow required to confirm its successful and reproducible execution.
Part 1: Proposed Synthesis Pathway and Rationale
The synthesis of this compound can be logically approached via a two-step process starting from commercially available 2-chloronicotinic acid. This strategy is predicated on forming the robust amide bond first, followed by a nucleophilic aromatic substitution to introduce the piperazine moiety.
Step 1: Amide Formation The initial step involves the activation of the carboxylic acid of 2-chloronicotinic acid to facilitate its reaction with N-ethylmethylamine. Using a standard coupling agent like Thionyl Chloride (SOCl₂) is an efficient and cost-effective method to form the highly reactive acyl chloride intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr) The electron-withdrawing nature of the pyridine ring and the newly formed amide group activates the chlorine at the C2 position for nucleophilic substitution. Piperazine is a potent nucleophile and can readily displace the chloride, particularly at elevated temperatures.
Below is the detailed, step-by-step protocol designed for reproducibility.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N-Ethylmethylamine
-
Triethylamine (TEA)
-
Piperazine, anhydrous
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Step 1: Synthesis of 2-chloro-N-ethyl-N-methylnicotinamide (Intermediate 1)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath). After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Causality Insight: Using an excess of thionyl chloride ensures complete conversion to the acyl chloride. The reaction is performed under reflux to drive the reaction to completion. DCM is an excellent solvent as it is inert to the reaction conditions and easy to remove in vacuo.
-
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is used directly in the next step.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM (10 mL per gram of initial acid). In a separate flask, dissolve N-ethylmethylamine (1.2 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Reaction: Cool the acyl chloride solution to 0 °C and add the amine solution dropwise over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Causality Insight: TEA is a non-nucleophilic base used to quench the HCl generated during the amidation, preventing the protonation of the N-ethylmethylamine and driving the reaction forward. The dropwise addition at 0 °C helps to control the exothermic reaction.
-
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC. Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Combine the purified 2-chloro-N-ethyl-N-methylnicotinamide (1.0 eq) and anhydrous piperazine (3.0 eq) in a sealed tube with toluene as the solvent.
-
Causality Insight: A large excess of piperazine is used to act as both the nucleophile and the base to neutralize the HCl byproduct, preventing the formation of the undesired bis-acylated piperazine. Toluene is a suitable high-boiling solvent for this SNAr reaction.
-
-
Reaction: Heat the mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash extensively with water to remove excess piperazine and piperazine hydrochloride salts. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography (silica gel, gradient of DCM -> 5-10% Methanol in DCM) to afford the final compound, This compound , as a solid.[2]
Caption: Proposed two-step synthesis of the target compound.
Part 2: A Framework for Reproducibility and Structural Verification
Synthesizing a compound is only half the battle; proving its structure and purity reproducibly is paramount. This section outlines the analytical workflow required to create a comprehensive and verifiable data package for the synthesized material.
Analytical Workflow for Compound Verification
This workflow ensures that every batch produced can be compared against a consistent set of analytical benchmarks, forming the basis for establishing reproducibility.
Caption: Analytical workflow for verification and qualification.
Self-Validating Protocols: Expected Analytical Data
The trustworthiness of a protocol lies in its ability to be self-validating. The data obtained should match theoretically predicted values.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Method: A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid or TFA) is a standard starting point.
-
Self-Validation: A successful, reproducible synthesis should yield a single major peak with an area percentage of >98%. The retention time should be consistent across batches run on the same system.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the presence of multiple basic nitrogen atoms.
-
Self-Validation: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
Expected m/z: The molecular formula is C₁₃H₂₀N₄O.[2]
-
Monoisotopic Mass: 248.1637 g/mol .
-
Expected [M+H]⁺: 249.1710. A high-resolution mass spectrometer (HRMS) should confirm this value to within 5 ppm.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous confirmation of the chemical structure and connectivity.
-
Method: ¹H and ¹³C NMR spectra should be acquired in a solvent like CDCl₃ or DMSO-d₆.
-
Self-Validation (¹H NMR Predicted Signals):
-
Pyridine Ring: Three aromatic protons between ~7.0-8.5 ppm, showing characteristic coupling patterns.
-
Piperazine Ring: Two sets of multiplets, likely around ~2.8-3.6 ppm, each integrating to 4 protons.
-
N-Ethyl Group: A quartet (CH₂) and a triplet (CH₃), likely around ~3.4 ppm and ~1.1 ppm, respectively.
-
N-Methyl Group: A singlet (CH₃) around ~3.0 ppm.
-
Comparative Data Table for Establishing Reproducibility
To formally establish the reproducibility of this protocol, multiple laboratories (or different chemists within the same lab) should perform the synthesis and analysis. The results should be compiled for direct comparison.
| Parameter | Lab 1 / Batch 1 | Lab 2 / Batch 2 | Lab 3 / Batch 3 | Acceptance Criteria |
| Final Yield (%) | Report Value | |||
| Purity (HPLC Area %) | > 98.0% | |||
| [M+H]⁺ (m/z) | 249.1710 ± 5 ppm | |||
| ¹H NMR (δ, ppm) | ||||
| Pyridine H (multiplet) | Consistent with structure | |||
| Ethyl CH₂ (quartet) | Consistent with structure | |||
| Methyl CH₃ (singlet) | Consistent with structure |
Conclusion
While published literature on the specific biological functions or direct synthesis of This compound is not available, its relevance as a pharmaceutical impurity necessitates a reliable method for its production as a reference standard. The protocols outlined in this guide provide a robust and scientifically-grounded pathway for its synthesis and structural verification. By adhering to the principles of causality in experimental design and employing a rigorous, multi-technique analytical workflow, research and quality control laboratories can confidently and reproducibly generate the high-purity material required for the development of sensitive analytical methods. This framework not only provides a practical solution for this specific compound but also serves as a template for approaching the synthesis and validation of other critical pharmaceutical impurities.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, ensuring the protection of laboratory personnel and the environment. This compound, while integral to specific research applications, must be managed as hazardous waste from the moment it is designated for disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, it is imperative to understand the inherent hazards of this compound. A thorough review of the Safety Data Sheet (SDS) reveals the following key classifications[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.
These classifications firmly place this compound in the category of regulated hazardous waste. The nicotinamide and piperazine moieties, common in biologically active molecules, necessitate a disposal pathway that prevents release into the environment and exposure to personnel[2][3][4]. Improper disposal, such as drain or standard trash disposal, is strictly prohibited as it can lead to contamination of waterways and pose a risk to sanitation workers and the public[5][6]. The fundamental principle of this protocol is containment and controlled disposal through a licensed professional service, in accordance with all local, state, and federal regulations[7][8].
Summary of Hazards for this compound
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the systematic process for the safe collection, storage, and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.
Step 1: Personal Protective Equipment (PPE) – The First Line of Defense
Before handling the waste compound in any form (pure, in solution, or as residue), it is mandatory to wear appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation[1][9].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a fume hood, a respirator may be necessary. Always handle this compound within a certified chemical fume hood to minimize inhalation risk[1].
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container[10][11].
-
Designate a Waste Stream: this compound waste should be collected in a dedicated "Non-Halogenated Organic Solid Waste" or "Nitrogenous Heterocyclic Waste" container, as per your institution's guidelines.
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases unless it is part of a validated quenching procedure[10]. The piperazine moiety can react with strong acids.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable[12][13]. Ensure the container is in good condition, free from cracks or defects[14].
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must designate an SAA for the temporary storage of waste containers[10][11][13].
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. A designated area within a chemical fume hood or a secondary containment tray on a benchtop are common examples[10].
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include[10][15]:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas. If it is a mixture, list all components and their approximate percentages.
-
The associated hazards: "Irritant ".
-
The date the container was first used.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste[11][13]. Do not overfill the container; leave at least 10% headspace to allow for expansion[8].
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or an equivalent office[13].
-
Request a Pickup: Once the waste container is full or you are finished with the experimental series, schedule a waste pickup following your institution's specific procedures. This is typically done through an online portal or by contacting the EHS office directly.
-
Professional Disposal: The EHS office will then coordinate with a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste to a designated Treatment, Storage, and Disposal Facility (TSDF) for final disposition, often via high-temperature incineration[7][16].
The entire process, from generation to final disposal, is often referred to as "cradle-to-grave" management, for which the generating laboratory holds ultimate responsibility[7].
Disposal Workflow Diagram
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Mastering the Safe Handling of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a compound that, while integral to specific research, demands meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a framework for understanding the causality behind each safety recommendation, thereby fostering a culture of informed caution.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[1]
-
Acute Toxicity, Oral (H302): Harmful if swallowed.[2]
Given these hazards, a multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 or NIOSH-approved standards. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | Protects against accidental splashes that could cause serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal against splashes. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for extended handling periods. | Provides a barrier against skin contact, which can cause irritation.[1] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Protects clothing and underlying skin from contamination.[1] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[1] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling of this compound throughout the experimental process.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leaks.
-
Don PPE: Before opening the package, put on the appropriate PPE (lab coat, gloves, and safety goggles).
-
Verify Labeling: Confirm that the container is clearly labeled with the chemical name, concentration, and hazard warnings.[3]
-
Secure Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Handling and Experimental Use
-
Work in a Controlled Environment: All handling of the solid compound should be conducted in a chemical fume hood to control for potential dust and vapors.[5]
-
Prepare the Work Area: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Weighing: Use a spatula to carefully transfer the solid. Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6] Remove and properly dispose of gloves and any other contaminated PPE.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is a critical final step to ensure environmental protection and laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated hazardous waste container.[7]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").[8]
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.[8] The container must be kept closed except when adding waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[9][10]
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.[10]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.
Caption: Experimental workflow for this compound.
Caption: Disposal workflow for chemical waste.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both the integrity of their work and a secure laboratory environment for all.
References
-
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, September). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
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Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
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Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely. Retrieved from [Link]
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University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2010, October). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
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Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]
-
Università di Bologna. General Rules to Operate Safely in a Chemical Laboratory. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. saffronchemicals.com [saffronchemicals.com]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
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- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
